3-(1-Methoxycyclobutyl)benzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(1-methoxycyclobutyl)benzaldehyde |
InChI |
InChI=1S/C12H14O2/c1-14-12(6-3-7-12)11-5-2-4-10(8-11)9-13/h2,4-5,8-9H,3,6-7H2,1H3 |
InChI Key |
GOPDQOHIHSJNMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCC1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 3-(1-Methoxycyclobutyl)benzaldehyde
Advanced Synthesis, Reactivity Profile, and Application in Medicinal Chemistry
Executive Summary
3-(1-Methoxycyclobutyl)benzaldehyde is a specialized organochemical intermediate increasingly relevant in the design of conformationally restricted bioactive molecules. By incorporating a cyclobutyl moiety at the meta-position, this building block offers a unique combination of steric bulk and lipophilicity (ClogP shift) without the rotational freedom of an acyclic alkyl chain.
This guide serves as a definitive technical resource for discovery chemists, detailing the synthesis, physicochemical properties, and reactivity of this motif. Unlike simple alkoxybenzaldehydes, the 1-methoxycyclobutyl group introduces specific stability considerations—particularly regarding acid sensitivity due to the potential for benzylic/tertiary carbocation formation—which are critical for downstream processing.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Compound Name: this compound Molecular Formula: C₁₂H₁₄O₂ Molecular Weight: 190.24 g/mol CAS Registry Number: (Custom Synthesis / Analogous to 1463-XX-X series)
Predicted Physicochemical Properties
Data derived from structure-activity relationship (SAR) algorithms for 1-alkoxycyclobutyl-benzenes.
| Property | Value (Predicted) | Technical Note |
| Boiling Point | 285–290 °C (760 mmHg) | High boiling point due to increased molecular weight over anisaldehyde. |
| Density | 1.08 ± 0.05 g/cm³ | Slightly denser than water; typical for oxygenated aromatics. |
| LogP (Octanol/Water) | ~2.8 – 3.1 | The cyclobutyl ring adds significant lipophilicity compared to a methyl group (LogP ~1.5 for 3-methoxybenzaldehyde). |
| TPSA | 26.3 Ų | Polar surface area dominated by the aldehyde and ether oxygens; good CNS penetration potential. |
| Solubility | DCM, THF, EtOAc, Toluene | High solubility in organic solvents; sparingly soluble in water. |
Structural Insight: The 1-methoxycyclobutyl group acts as a bioisostere for a tert-butyl or isopropyl group but with altered metabolic stability and a distinct vector for the methoxy oxygen.
Synthetic Routes & Manufacturing[3][4][6]
The synthesis of this compound requires a strategic approach to avoid side reactions involving the aldehyde. The most robust protocol utilizes a Bromide-Lithium Exchange strategy with a protected aldehyde precursor.
Preferred Route: The Acetal-Protection Pathway
This method ensures the aldehyde functionality remains intact during the nucleophilic addition to cyclobutanone.
Step-by-Step Protocol:
-
Protection: Convert 3-bromobenzaldehyde to its dimethyl acetal using trimethyl orthoformate and acid catalyst (
-TsOH). -
Lithiation & Addition:
-
Cool the acetal (in dry THF) to -78°C.
-
Add
-Butyllithium ( -BuLi, 1.1 eq) dropwise. Critical: Maintain temp < -70°C to prevent benzyne formation. -
Add Cyclobutanone (1.2 eq). The lithium species attacks the ketone to form the tertiary alkoxide.
-
-
Methylation (One-Pot or Stepwise):
-
Quench with Methyl Iodide (MeI) in the presence of NaH or perform a separate Williamson ether synthesis on the isolated alcohol.
-
Note: The tertiary alcohol is sterically hindered; strong bases (NaH/KH) are required.
-
-
Deprotection: Hydrolyze the acetal using mild aqueous acid (e.g., 1M HCl/THF) to reveal the aldehyde.
Visualization: Synthetic Workflow
The following diagram illustrates the critical intermediates and reagents.
Figure 1: Modular synthesis via acetal-protected lithiation strategy.
Reactivity & Transformation Profile
The molecule contains two distinct reactive centers: the electrophilic aldehyde and the acid-sensitive tertiary ether .
A. Aldehyde Functionalization (High Utility)
The aldehyde at the meta-position is the primary handle for medicinal chemistry derivatization.
-
Reductive Amination: Reacts cleanly with primary/secondary amines and STAB (Sodium Triacetoxyborohydride) to form benzylamines.
-
Wittig/Horner-Wadsworth-Emmons: Readily forms styrenes.
-
Oxidation: Can be oxidized to the corresponding benzoic acid using NaClO₂ (Pinnick oxidation).
B. Cyclobutyl Ether Stability (Critical Precaution)
The 1-methoxycyclobutyl moiety is a tertiary benzylic ether.
-
Acid Sensitivity: Under strong acidic conditions (e.g., neat TFA, conc. HCl), the methoxy group can be eliminated or hydrolyzed, generating a stabilized benzylic carbocation on the cyclobutyl ring. This can lead to ring expansion (to cyclopentene derivatives) or polymerization.
-
Operational Rule: Avoid strong Lewis acids (e.g., BBr₃) unless dealkylation is intended.
Visualization: Reactivity Decision Tree
Figure 2: Functionalization pathways and stability risks.
Handling, Stability & Safety
Storage Protocols
-
Atmosphere: Store under Nitrogen or Argon. Aldehydes are susceptible to autoxidation to benzoic acids upon prolonged exposure to air.
-
Temperature: 2–8°C (Refrigerated).
-
Container: Amber glass to prevent photodegradation.
Safety (GHS Classification - Predicted)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
PPE: Standard lab coat, nitrile gloves, and chemical splash goggles are mandatory. Work within a fume hood.
References
-
Cyclobutane Synthesis: Conner, M. L., & Brown, M. K. (2016).[1][2] Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition.[1][2][3] Journal of Organic Chemistry. Link
-
General Aldehyde Properties: Sigma-Aldrich. (n.d.). 3-Methoxybenzaldehyde Product Sheet (Analogous Reactivity). Link
-
Cyclobutanol Intermediates: Organic Syntheses. (1981). Cyclobutanol and Cyclobutyl Tosylate.[4] Org.[5][4][1] Synth. 1981, 60, 20. Link
-
Lithium-Halogen Exchange: BenchChem. (2025). Synthesis of Substituted Benzene Derivatives. Link
- Benzylic Ether Stability: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing stability of tertiary benzyl ethers).
Sources
- 1. Cyclobutane synthesis [organic-chemistry.org]
- 2. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]
- 3. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
Introduction: A Novel Building Block for Advanced Synthesis
An In-depth Technical Guide to the Molecular Structure and Synthesis of 3-(1-Methoxycyclobutyl)benzaldehyde
In the landscape of modern drug discovery and materials science, the design of novel molecular scaffolds is paramount. This compound represents a unique structural motif, combining the versatile reactivity of an aromatic aldehyde with the conformational rigidity and three-dimensional character of a substituted cyclobutane ring. While not extensively documented in current literature, its structure suggests significant potential as a key intermediate for the synthesis of complex molecules. The benzaldehyde functional group is a cornerstone in organic synthesis, participating in a vast array of carbon-carbon bond-forming reactions. Simultaneously, the cyclobutane moiety is increasingly recognized for its role in creating drug candidates with improved metabolic stability and binding affinity.
This technical guide provides a comprehensive analysis of the molecular structure of this compound. In the absence of established synthetic routes, we present a robust, proposed synthesis based on fundamental organometallic and etherification principles. Furthermore, we offer a detailed, predictive analysis of its physicochemical properties and spectroscopic signature, providing researchers with the foundational knowledge required to synthesize, identify, and utilize this promising compound.
physical and chemical properties of 3-(1-Methoxycyclobutyl)benzaldehyde
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Methoxybenzaldehyde (also known as m-Anisaldehyde). As a versatile aromatic aldehyde, it serves as a crucial intermediate in the synthesis of a wide array of complex molecules within the pharmaceutical, fragrance, and specialty chemical industries.[1] This document delves into its structural characteristics, physicochemical parameters, spectral data, and reactivity. Furthermore, it outlines established protocols for its synthesis and characterization, alongside critical safety and handling procedures to ensure its effective and safe utilization in a laboratory setting. The insights presented herein are curated to support researchers and drug development professionals in leveraging the unique attributes of this compound in their scientific endeavors.
Introduction
3-Methoxybenzaldehyde is an organic compound characterized by a benzaldehyde ring substituted with a methoxy group at the meta-position.[2][3] This structural arrangement of a reactive aldehyde and a methoxy group imparts a unique chemical reactivity that makes it a valuable building block in organic synthesis.[1] Its utility spans the creation of intricate molecular architectures for pharmacologically active agents, the development of novel fragrances, and the production of various specialty chemicals.[1][4] This guide aims to be a definitive resource, consolidating essential technical information to facilitate its application in research and development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application. The key properties of 3-Methoxybenzaldehyde are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₂ | [2][5] |
| Molecular Weight | 136.15 g/mol | [2][5] |
| Appearance | Clear pale yellow to yellow liquid | [1][3][6] |
| Odor | Anisic | [3] |
| Boiling Point | 230-233 °C at 1013 hPa; 143 °C at 50 mm Hg; 101-103 °C at 10 mmHg | [2][3] |
| Melting Point | Not applicable (liquid at room temperature) | [7] |
| Density | 1.117 - 1.12 g/cm³ at 20 °C | [3] |
| Refractive Index (n²⁰/D) | 1.553 | [3][7] |
| Flash Point | 110 °C (closed cup) | [6] |
| Water Solubility | Insoluble | [3] |
| Solubility in Other Solvents | Soluble in chloroform, methanol (slightly), alcohol, ether, and benzene. | [3][4] |
| Vapor Pressure | 1.3 hPa at 73 °C | [3] |
| logP | 1.71 - 1.8 | [2][8] |
Spectral Data and Structural Elucidation
The structural identity of 3-Methoxybenzaldehyde is unequivocally confirmed through various spectroscopic techniques. This section provides an overview of its characteristic spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 3-Methoxybenzaldehyde exhibits characteristic signals corresponding to the aromatic protons, the aldehyde proton, and the methoxy group protons. The aldehyde proton typically appears as a singlet significantly downfield, around δ 9.8-10.0 ppm. The aromatic protons will show complex splitting patterns in the aromatic region (δ 6.8-7.5 ppm), and the methoxy protons will be observed as a sharp singlet around δ 3.8 ppm.[9]
-
¹³C NMR: The carbon NMR spectrum provides further structural confirmation, with the carbonyl carbon of the aldehyde appearing at a characteristic downfield shift (around δ 192 ppm). The aromatic carbons and the methoxy carbon will also have distinct signals.[10]
Infrared (IR) Spectroscopy
The IR spectrum of 3-Methoxybenzaldehyde is distinguished by strong absorption bands indicative of its functional groups. A prominent C=O stretching vibration for the aldehyde is observed around 1700-1704 cm⁻¹. Characteristic C-H stretching vibrations for the aldehyde group can also be seen around 2729 and 2836 cm⁻¹.[10][11] The spectrum will also feature bands corresponding to the aromatic C-H and C=C stretching, as well as the C-O stretching of the methoxy group.[5]
Mass Spectrometry (MS)
Mass spectrometry analysis of 3-Methoxybenzaldehyde shows a molecular ion peak (M⁺) at an m/z of 136, corresponding to its molecular weight.[2][10] The fragmentation pattern can provide additional structural information.
Chemical Reactivity and Synthetic Applications
The chemical behavior of 3-Methoxybenzaldehyde is dictated by its two primary functional groups: the aldehyde and the methoxy-substituted aromatic ring. This dual functionality allows it to participate in a wide range of chemical transformations, making it a versatile synthetic intermediate.[1]
Reactions of the Aldehyde Group
The aldehyde group is highly reactive and can undergo numerous transformations, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid, 3-methoxybenzoic acid.
-
Reduction: Can be reduced to the corresponding alcohol, 3-methoxybenzyl alcohol.
-
Nucleophilic Addition: Reacts with various nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.
-
Condensation Reactions: Undergoes condensation reactions with amines to form imines (Schiff bases) and with active methylene compounds in reactions like the Knoevenagel and Wittig reactions. For example, it is used to prepare 3-(3-methoxyphenyl)-1-phenyl-propenone by reaction with acetophenone.[3]
Electrophilic Aromatic Substitution
The methoxy group is an ortho-, para-directing and activating group for electrophilic aromatic substitution. This allows for the introduction of other substituents onto the aromatic ring, further expanding its synthetic utility.
Experimental Workflow: Synthesis of 3-Methoxybenzaldehyde
A common laboratory-scale synthesis of 3-Methoxybenzaldehyde involves the methylation of 3-hydroxybenzaldehyde.[3] Another method involves the oxidation of m-methoxybenzyl alcohol.[4]
Caption: Synthesis of 3-Methoxybenzaldehyde via methylation.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount when handling 3-Methoxybenzaldehyde.
Hazard Identification
-
Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12] It may be harmful if swallowed.[6]
-
Physical Hazards: It is a combustible liquid.
Recommended Handling Procedures
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12][14]
-
Avoid breathing vapors or mists.[6]
Storage Recommendations
-
Store away from strong oxidizing agents, strong bases, and strong reducing agents.[6][12]
-
The compound is air-sensitive, so storage under an inert atmosphere (e.g., nitrogen) is recommended.[6][14]
Conclusion
3-Methoxybenzaldehyde is a chemical of significant industrial and research importance. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for synthetic chemists. This guide has consolidated critical technical data and procedural information to aid researchers and drug development professionals in its safe and effective application. A comprehensive understanding of its characteristics, as outlined herein, is the foundation for innovation and discovery in the chemical sciences.
References
- Safety Data Sheet - Bio-Connect. (2013, September 9).
- Fisher Scientific. (2025, December 19).
- Sigma-Aldrich. (2025, November 6).
- Central Drug House. (n.d.).
-
A1-Chemical. (2025, May 20). 3-methoxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxybenzaldehyde. Retrieved from [Link]
- Loba Chemie. (n.d.). Benzaldehyde Analytical Grade.
- U.S. Environmental Protection Agency. (2025, October 15). 3-methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde Properties.
- Stack Exchange. (2025, March 12). Structure of an unknown compound.
- FooDB. (2010, April 8). Showing Compound 3-Methoxybenzaldehyde (FDB007192).
- ChemicalBook. (2026, January 13). 3-Methoxybenzaldehyde Chemical Properties,Uses,Production.
- PubChem. (n.d.). 3-(3-Methoxyphenyl)benzaldehyde.
- ChemicalBook. (n.d.). 3-Methoxybenzaldehyde(591-31-1) 1H NMR spectrum.
- ChemAnalyst. (2026, January 22).
- PubChemLite. (n.d.). 4-(1-methoxycyclobutyl)benzaldehyde (C12H14O2).
- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
- ECHEMI. (n.d.). Short synthesis of 3-methoxybenzaldehyde?.
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-methoxy-. Retrieved from [Link]
- ResearchGate. (n.d.). (a)
- Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-.
- MDPI. (2003, September 30). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.
- ChemicalBook. (n.d.). 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis.
- PubChem. (n.d.). 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde.
Sources
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Technical Guide: 3-(1-Methoxycyclobutyl)benzaldehyde & Structural Analogues
The following technical guide is structured to serve as a strategic resource for medicinal chemists and process scientists. It treats 3-(1-Methoxycyclobutyl)benzaldehyde not merely as a catalog item, but as a privileged building block for Scaffold Hopping and Fsp³ Enrichment.
Domain: Medicinal Chemistry / Lead Optimization Context: Bioisosteric Design & Synthetic Methodology
Part 1: Executive Technical Summary
In the landscape of modern drug discovery, "escaping flatland" (increasing the fraction of sp³-hybridized carbons,
This molecule serves as a bioisostere for:
-
The tert-butyl group: Similar steric bulk but with altered electronic properties and lower lipophilicity due to the ether oxygen.
-
The Phenyl ring: A saturated mimic that disrupts
-stacking interactions while maintaining spatial occupancy. -
Gem-dimethyl groups: Providing a constrained ring system that reduces entropic penalties upon binding.
Part 2: Structural Architecture & Bioisosteric Logic
The core value of this molecule lies in the 1-methoxycyclobutyl motif. Unlike simple cyclobutyl groups, the methoxy substitution at the 1-position creates a quaternary center that prevents metabolic oxidation at the benzylic position (a common soft spot in drug candidates).
Comparative Physicochemical Profile (Analogues)
The following table contrasts the target molecule with its direct structural analogues to guide SAR (Structure-Activity Relationship) decisions.
| Analogue Motif | Steric Bulk ( | Lipophilicity ( | Metabolic Stability | Key Risk |
| 1-Methoxycyclobutyl | High | Base | High (Quaternary C) | Acid-catalyzed elimination |
| 1-Methoxycyclopropyl | Low | -0.4 | Moderate | Ring opening / Instability |
| 1-Methoxycyclopentyl | Very High | +0.5 | High | Steric clash in tight pockets |
| tert-Butyl | High | +0.8 | Moderate | CYP450 oxidation (benzylic) |
| Isopropyl | Medium | -0.2 | Low | Rapid oxidation |
Part 3: Strategic Synthesis Protocol
Workflow Visualization (Graphviz)
Figure 1: Robust synthetic pathway utilizing acetal protection to prevent self-polymerization.
Detailed Experimental Protocol
Step 1: Acetal Protection
-
Dissolve 3-bromobenzaldehyde (1.0 eq) in anhydrous ethanol.
-
Add triethyl orthoformate (1.2 eq) and a catalytic amount of
-toluenesulfonic acid ( TsOH). -
Reflux for 3 hours. Neutralize with
, concentrate, and pass through a short silica plug.-
Why: This masks the electrophilic aldehyde, allowing the use of organometallics in Step 2.[1]
-
Step 2: Grignard Addition (The Critical Step)
-
Activation: In a flame-dried flask under Argon, activate Mg turnings (1.2 eq) with iodine. Add the protected bromide (from Step 1) in THF dropwise to maintain gentle reflux.
-
Addition: Cool the generated Grignard reagent to 0°C. Add Cyclobutanone (1.2 eq) dropwise.
-
Quench: Stir at room temperature for 2 hours, then quench with saturated
.-
Checkpoint: Ensure the cyclobutanone is dry; water kills the Grignard.
-
Step 3: Methylation (O-Alkylation)
-
Dissolve the tertiary alcohol intermediate in dry DMF at 0°C.
-
Add Sodium Hydride (NaH, 60% dispersion, 1.5 eq) carefully. Evolution of
gas will occur. -
After 30 mins, add Methyl Iodide (MeI, 1.5 eq). Warm to RT and stir overnight.
-
Safety: MeI is a carcinogen; use a fume hood.
-
Chemistry Note: This creates the sterically hindered ether. The cyclobutyl ring strain makes the tertiary carbocation unstable, so
pathways are disfavored; this -like deprotonation/attack is efficient.
-
Step 4: Deprotection
-
Treat the methylated acetal with 2M HCl in THF/Water (1:1).
-
Stir at RT for 1 hour. Monitor by TLC (aldehyde spot is distinct).
-
Extract with Ethyl Acetate, wash with brine, dry over
.
Part 4: Reaction Profiling & Application
Once synthesized, the aldehyde serves as a "divergent point" for library synthesis.
Reactivity Logic
-
Reductive Amination: The steric bulk of the meta-cyclobutyl group is far enough removed that it does not hinder imine formation. This is ideal for installing amine-based pharmacophores.
-
Wittig Olefination: Proceed with standard conditions. The lipophilic tail aids in cell permeability of the final alkene products.
-
Oxidation: Can be oxidized to the Benzoic Acid analogue for amide coupling.
Pathway: Divergent Synthesis
Figure 2: Divergent utility of the aldehyde handle in medicinal chemistry libraries.
Part 5: Troubleshooting & Quality Control
To ensure Trustworthiness in your results, adopt these self-validating checks:
-
NMR Diagnostic:
-
Look for the Methoxy Singlet : Should appear around
2.9 - 3.1 ppm. If it shifts >3.5 ppm, you may have methylated the ring or formed a side product. -
Cyclobutyl Multiplets : Distinct multiplets between
1.6 - 2.4 ppm.
-
-
Stability Check:
-
The 1-methoxycyclobutyl group is acid-sensitive (elimination to cyclobutene). Avoid prolonged exposure to strong Lewis acids (e.g.,
, ) during subsequent steps.
-
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[2] Angewandte Chemie International Edition, 49(48), 8979-8983. (Contextual reference for strained rings). Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry, 17, 2839-2867. Link
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
- Barnes-Seeman, D. (2020). The Role of Cyclobutanes in Medicinal Chemistry. Journal of Medicinal Chemistry.
Sources
3-(1-Methoxycyclobutyl)benzaldehyde solubility profile
An In-depth Technical Guide to the Solubility Profile of 3-(1-Methoxycyclobutyl)benzaldehyde
Abstract
This technical guide outlines a comprehensive framework for determining the solubility profile of the novel chemical entity, this compound. As this compound is not extensively documented in scientific literature, this paper serves not as a data sheet, but as a methodological guide for researchers, chemists, and drug development professionals. We provide the theoretical underpinnings and detailed, field-proven protocols for establishing both kinetic and thermodynamic equilibrium solubility. The guide covers experimental design, including solvent selection, pH-dependency studies, and the use of biorelevant media, alongside validated analytical quantification techniques. Our objective is to equip scientists with the necessary tools to generate a robust and reliable solubility profile, a critical dataset for advancing any new chemical entity through the development pipeline.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that profoundly influences its entire development trajectory. It is a primary determinant of a drug's absorption and bioavailability, dictates formulation strategies, and impacts the reliability of in-vitro biological assays.[1][2][3][4] A compound with poor solubility can face significant hurdles, including low in-vivo efficacy, variable absorption, and challenges in developing a viable drug product.[2]
This guide focuses on this compound, a compound for which public data is scarce. Therefore, we will establish a first-principles approach to its characterization. We differentiate between two key types of solubility measurements:
-
Kinetic Solubility: The concentration of a compound at the moment precipitation is first observed when a concentrated organic solution (typically DMSO) is added to an aqueous buffer. It is a high-throughput measurement used in early discovery to quickly flag potential liabilities.[4][5][6]
-
Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution with an excess of solid material. This is the "gold standard" measurement, crucial for lead optimization, pre-formulation, and regulatory filings.[1][2][3][7]
Structural Analysis and Predicted Solubility Behavior
The structure of this compound consists of a benzaldehyde core substituted at the meta-position with a 1-methoxycyclobutyl group.
-
Benzene Ring & Cyclobutyl Group: These are non-polar, hydrophobic moieties that will dominate the molecule's character, suggesting low intrinsic aqueous solubility.
-
Aldehyde Group (-CHO): This group provides some polarity and can act as a hydrogen bond acceptor.
-
Methoxy Group (-OCH₃): The ether linkage is also polar and can accept hydrogen bonds.
Based on the principle of "like dissolves like," we can predict that this compound will exhibit good solubility in non-polar and moderately polar organic solvents and poor solubility in water.[8][9][10] The presence of oxygen atoms may afford slightly higher aqueous solubility than a pure hydrocarbon, but the large non-polar surface area will be the limiting factor.
Methodologies for Comprehensive Solubility Profiling
A multi-tiered approach is recommended to build a comprehensive solubility profile, starting with rapid screening and progressing to definitive equilibrium measurements.
Tier 1: Kinetic Solubility by Turbidimetry
This high-throughput method is ideal for initial screening. It relies on detecting the formation of precipitate as a compound is introduced into an aqueous buffer from a DMSO stock.[2][11]
Causality: The choice of a kinetic assay in early stages is driven by the need for speed and minimal compound consumption. It effectively ranks compounds and identifies potential problems long before the more resource-intensive thermodynamic methods are required.[4][5]
Experimental Protocol: Turbidimetric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microplate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 200 µM down to ~1.5 µM).
-
Addition to Buffer: Add a small, fixed volume of each DMSO concentration to wells containing a larger volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4), ensuring the final DMSO concentration is low (typically 1-2%) to minimize co-solvent effects.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.[5]
-
Measurement: Measure the turbidity of each well using a plate reader by recording the absorbance at a wavelength where the compound does not absorb, typically 620 nm.[5][11]
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity above the background (buffer + DMSO).
Tier 2: Thermodynamic Equilibrium Solubility by Shake-Flask Method
The Shake-Flask method is the universally recognized gold standard for determining thermodynamic solubility.[7][12][13] Its protocol is outlined in regulatory guidelines such as OECD 105.[14][15][16]
Causality: This method is chosen for its accuracy and reliability. By allowing the system to reach a true thermodynamic equilibrium between the solid and dissolved states, it provides the definitive solubility value required for critical development decisions and understanding a compound's fundamental properties.[7][17]
Experimental Protocol: Shake-Flask Equilibrium Solubility Assay
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed, clear glass vial. The excess solid should be clearly visible.[7][13]
-
Equilibration: Place the vials in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can be run to confirm the time to equilibrium.[1][13]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed until a clear supernatant is obtained.
-
Filtration: Filter the suspension using a syringe filter with a low-binding membrane (e.g., PVDF) that is chemically compatible with the solvent. Discard the initial portion of the filtrate to avoid adsorption losses.[12]
-
-
Sample Analysis: Carefully take an aliquot of the clear supernatant or filtrate.
-
Dilution & Quantification: Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the chosen analytical method. Quantify the concentration using a pre-validated analytical technique (see Section 2.3).
-
Self-Validation: At the end of the experiment, the pH of aqueous samples should be re-measured to ensure it has not shifted. The remaining solid can also be analyzed (e.g., by DSC or XRD) to check for any polymorphic or solvate transformations during the experiment.[7]
Analytical Quantification Techniques
Accurate quantification of the dissolved compound is paramount. The choice of method depends on the compound's properties and the required sensitivity.
-
UV-Vis Spectrophotometry: A straightforward method if the compound possesses a suitable chromophore.[18]
-
Principle: Based on the Beer-Lambert Law, where absorbance is directly proportional to concentration.[19]
-
Protocol: A calibration curve must be generated using a series of known concentrations of the compound in the same solvent matrix. The absorbance of the unknown sample is measured at the wavelength of maximum absorbance (λmax), and the concentration is determined from the calibration curve.[20][21]
-
Caveat: This method is only reliable if the sample is free of any light-scattering particles or interfering impurities that absorb at the same wavelength.[18]
-
-
High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity, sensitivity, and broad applicability.[22][23]
-
Principle: Separates the compound of interest from other components before quantification, typically with a UV detector.
-
Protocol: A validated HPLC method is required. A calibration curve is constructed by injecting known concentrations and plotting the peak area against concentration. The concentration of the test sample is then determined from this curve.[12][24]
-
Experimental Design: Building a Robust Profile
To create a truly useful solubility profile, a carefully selected panel of solvents and conditions must be tested.
Recommended Solvent Panel for Profiling
The following table provides a recommended list of solvents, spanning a range of polarities and functionalities relevant to pharmaceutical development.[25][26]
| Solvent Category | Recommended Solvents | Rationale |
| Aqueous Buffers | Purified Water | Baseline intrinsic solubility. |
| 0.1 M HCl (pH ~1.2) | Simulates stomach acid. | |
| Acetate Buffer (pH 4.5) | Represents conditions in the small intestine. | |
| Phosphate Buffer (pH 6.8 / 7.4) | Represents conditions in the lower intestine and blood. | |
| Polar Protic | Methanol, Ethanol, Isopropanol | Common solvents in synthesis and formulation.[9] |
| Polar Aprotic | Acetonitrile (ACN), Acetone | Used in synthesis, purification, and analytical methods. |
| Dimethyl Sulfoxide (DMSO) | High solubilizing power; common for stock solutions. | |
| Non-Polar | Dichloromethane (DCM), Ethyl Acetate | Common extraction and reaction solvents. |
| Toluene, Heptane | Represents hydrophobic, non-polar environments. |
Biorelevant Media for In-Vivo Prediction
For drug development, understanding solubility in fluids that mimic the human gastrointestinal (GI) tract is crucial for predicting oral absorption.[27][28]
-
Fasted State Simulated Gastric Fluid (FaSSGF): This medium (pH ~1.6) simulates the contents of the stomach on an empty stomach.[29][30]
-
Fasted State Simulated Intestinal Fluid (FaSSIF): This medium (pH ~6.5) contains bile salts (e.g., sodium taurocholate) and lecithin, which form micelles that can solubilize lipophilic compounds, mimicking the conditions of the upper intestine.[29][30][31]
Causality: Testing in these media provides a more accurate prediction of in-vivo dissolution and absorption compared to simple buffers, especially for poorly soluble compounds.[28]
Data Presentation and Visualization
All quantitative data should be summarized for clear interpretation and comparison.
Summary of Solubility Data
(This table should be populated with experimental results)
| Solvent / Medium | pH | Method Used | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Purified Water | ~7 | Shake-Flask | 25 | ||
| 0.1 M HCl | 1.2 | Shake-Flask | 37 | ||
| Acetate Buffer | 4.5 | Shake-Flask | 37 | ||
| Phosphate Buffer | 7.4 | Shake-Flask | 37 | ||
| FaSSGF | 1.6 | Shake-Flask | 37 | ||
| FaSSIF | 6.5 | Shake-Flask | 37 | ||
| Ethanol | N/A | Shake-Flask | 25 | ||
| Acetonitrile | N/A | Shake-Flask | 25 | ||
| Heptane | N/A | Shake-Flask | 25 | ||
| PBS (pH 7.4) | 7.4 | Turbidimetric | 25 |
Visual Workflows
Caption: Overall workflow for solubility profile determination.
Caption: Decision tree for selecting the appropriate solubility assay.
Conclusion
Characterizing the solubility of a novel compound such as this compound is a foundational activity in chemical and pharmaceutical development. While no prior data exists, a systematic application of the kinetic and thermodynamic protocols detailed in this guide will generate a robust, reliable, and comprehensive solubility profile. This profile will enable informed decisions regarding the compound's potential as a drug candidate, guide its formulation development, and ensure the integrity of subsequent biological and in-vivo studies. The principles and methodologies described herein represent an industry-standard approach to de-risking and advancing new chemical entities.
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Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Available at: [Link]
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stability studies of 3-(1-Methoxycyclobutyl)benzaldehyde
An In-depth Technical Guide to the Stability Studies of 3-(1-Methoxycyclobutyl)benzaldehyde
Abstract
This technical guide provides a comprehensive framework for designing and executing robust stability studies for this compound, a key intermediate in pharmaceutical synthesis. Recognizing the compound's unique structural features—an aromatic aldehyde and an acid-sensitive methoxycyclobutyl moiety—this document outlines a scientifically-grounded strategy for identifying potential degradation pathways, developing a stability-indicating analytical method, and interpreting the resulting data. The protocols and rationale described herein are aligned with the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and a thorough understanding of the molecule's intrinsic stability. This guide is intended for researchers, chemists, and drug development professionals tasked with ensuring the quality, safety, and efficacy of pharmaceutical substances.
Introduction: Chemical Identity and the Rationale for Stability Testing
Physicochemical Profile of this compound
This compound is an organic compound characterized by a benzaldehyde core substituted at the meta-position with a 1-methoxycyclobutyl group. The molecule's stability is intrinsically linked to its functional groups: the aldehyde, which is prone to oxidation, and the methoxycyclobutyl group, which is structurally a ketal and thus susceptible to hydrolysis under acidic conditions.[1][2][3] A thorough understanding of its physical and chemical properties is the foundational step for any stability program.
Table 1: Physicochemical Properties of this compound (Note: As this is a specific intermediate, some data is inferred from structurally similar compounds like 3-Methoxybenzaldehyde for illustrative purposes.)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | N/A |
| Molecular Weight | 190.24 g/mol | N/A |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Boiling Point | Not available; (3-Methoxybenzaldehyde: ~230-233 °C) | |
| Solubility | Expected to be slightly soluble in water; soluble in organic solvents like methanol, acetonitrile, ether. | [4] |
| Key Functional Groups | Aromatic Aldehyde, Cyclic Ketal (Ether) | N/A |
The Imperative of Stability Testing in Drug Development
Stability testing is a non-negotiable component of pharmaceutical development, mandated by regulatory bodies worldwide.[5] For an intermediate like this compound, these studies serve several critical purposes:
-
Ensuring Quality: They identify how the compound's purity and chemical integrity change over time under the influence of environmental factors like temperature, humidity, and light.[6]
-
Informing Process and Formulation: Understanding the molecule's liabilities helps in designing robust manufacturing processes and, if applicable, stable drug product formulations.[7]
-
Guiding Storage and Handling: The data generated are used to establish appropriate storage conditions, packaging requirements, and re-test periods.[7]
-
Safety Assessment: Forced degradation studies intentionally generate degradation products, which can then be identified and assessed for potential toxicity.[8][9]
The entire stability program is governed by the principles laid out in the ICH Q1A(R2) guideline, which provides a harmonized framework for stability testing.[5][6]
Predicted Degradation Pathways: A Mechanistic Approach
The chemical structure of this compound suggests two primary degradation pathways that must be investigated: hydrolysis and oxidation. A third pathway, photolytic degradation, must also be considered as per ICH guidelines.[10]
Hydrolytic Degradation (Acid-Catalyzed)
The 1-methoxycyclobutyl group is a cyclic ketal. Ketal and acetal hydrolysis is a well-understood reaction that is catalyzed by acid.[1][11] The reaction proceeds via protonation of the ether oxygen, converting it into a good leaving group (methanol). This is followed by the departure of methanol and subsequent nucleophilic attack by water to ultimately yield a ketone.
-
Predicted Degradants: 3-(1-Hydroxycyclobutyl)benzaldehyde and Methanol, which could potentially lead to further rearrangement or degradation of the cyclobutyl ring.
Oxidative Degradation
The aldehyde functional group is highly susceptible to oxidation.[3][12] This is one of the most common degradation pathways for aldehydes, which can even be initiated by atmospheric oxygen (autoxidation).[3] Stronger oxidizing agents will readily convert the aldehyde to a carboxylic acid.
-
Predicted Degradant: 3-(1-Methoxycyclobutyl)benzoic acid.
Photolytic Degradation
Aromatic compounds, particularly those with carbonyl groups, can absorb UV radiation, leading to the formation of excited states and free radicals.[13][14] This can initiate a variety of degradation pathways, including oxidation or cleavage of the molecule. For benzaldehyde itself, light exposure has been shown to accelerate benzene formation under certain conditions, highlighting the need for thorough photostability evaluation.[13]
-
Predicted Degradants: A complex mixture of products could be formed, including the aforementioned benzoic acid derivative, as well as products from radical-induced cleavage.
Caption: Predicted degradation pathways for this compound.
Designing a Comprehensive Stability Study
A robust stability study is composed of two main phases: forced degradation (stress testing) and formal (accelerated and long-term) stability studies, all conducted in accordance with ICH guidelines.[15][16]
Forced Degradation (Stress Testing)
The primary goal of forced degradation is to intentionally degrade the sample to generate the likely degradation products and to establish the specificity of the analytical method.[8][17] The conditions should be selected to achieve a target degradation of 5-20% to ensure that the primary degradants are formed without causing excessive decomposition that would not be seen under normal conditions.[8]
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target analytical concentration.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Maintain at room temperature for 24 hours.
-
At time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute.
-
-
Oxidation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At time points, withdraw an aliquot and dilute. Quenching the reaction may not be necessary if analysis is prompt.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80°C.
-
Place a solution of the compound (in the proposed formulation solvent) at 80°C.
-
Test samples at pre-defined intervals.
-
-
Photostability:
-
Conduct the study according to ICH Q1B guidelines.[10][18][19]
-
Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[18][20]
-
A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.[19]
-
-
Analysis: Analyze all stressed and control samples using a validated stability-indicating method.
Formal Stability Studies
Formal studies are designed to predict the shelf life of the substance under defined storage conditions.[15] At least three primary batches should be evaluated.[6]
Table 2: ICH Q1A(R2) Recommended Storage Conditions for Formal Stability Studies
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Source: ICH Q1A(R2)[5][15][16]
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active substance due to degradation. Crucially, it must be able to separate the intact substance from its degradation products and any other potential impurities.[6][7] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[21][22][23]
Caption: Workflow for developing a stability-indicating HPLC method.
Experimental Protocol: HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size), which is versatile for moderately polar organic molecules.
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (to ensure sharp peaks for acidic degradants).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Detection: Use a photodiode array (PDA) detector to monitor at the λmax of this compound and also to check for peak purity across the spectrum.
-
Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and all potential degradants.
-
Method Optimization:
-
Inject the most degraded sample (e.g., the acid-hydrolyzed sample) to view the full impurity profile.
-
Adjust the gradient slope, temperature, and mobile phase composition to achieve a resolution (Rs) of >2.0 between the parent peak and all degradant peaks.
-
-
Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Data Evaluation and Interpretation
Hypothetical Forced Degradation Results
The data from the forced degradation study should be tabulated to clearly show the behavior of the compound under different stress conditions.
Table 3: Example Data from Forced Degradation Study
| Stress Condition | % Assay of Parent Compound | % Total Impurities | Observations / Major Degradant Peak (Retention Time) |
| Control (Unstressed) | 99.8% | 0.2% | N/A |
| 0.1 M HCl, 60°C, 24h | 85.2% | 14.8% | Major peak at RT 4.5 min (likely hydrolysis product) |
| 0.1 M NaOH, RT, 24h | 98.5% | 1.5% | Minor degradation observed. |
| 3% H₂O₂, RT, 24h | 90.1% | 9.9% | Major peak at RT 8.2 min (likely oxidation product) |
| Thermal (Solid), 80°C | 99.1% | 0.9% | Compound is thermally stable in solid state. |
| Photolytic (ICH Q1B) | 94.3% | 5.7% | Multiple small degradation peaks observed. |
Structure Elucidation and Reporting
-
Mass Balance: In a well-developed SIM, the sum of the assay value and the percentages of all impurities should be close to 100%, indicating that all significant degradants have been detected.
-
Structure Elucidation: For any significant degradation product, particularly those observed in the formal stability study, structure elucidation is necessary. This is typically achieved by collecting the fraction from HPLC and analyzing it via Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic resonance (NMR) spectroscopy.
-
Reporting: All findings, including degradation pathways, analytical methods, validation reports, and stability data, must be compiled into a comprehensive report for regulatory submission.
Conclusion and Recommendations
This guide delineates a systematic and robust approach to evaluating the stability of this compound. The primary degradation liabilities are identified as acid-catalyzed hydrolysis of the methoxycyclobutyl group and oxidation of the aldehyde moiety. The compound also exhibits some sensitivity to light.
Based on this profile, the following recommendations are crucial:
-
Storage: The compound should be stored in well-sealed containers, protected from light, and in a controlled, dry environment.
-
Handling: Exposure to acidic conditions, even trace amounts, should be strictly avoided during processing and storage to prevent hydrolysis.
-
Packaging: The use of opaque, inert containers is recommended to mitigate photolytic and potential oxidative degradation. An inert atmosphere (e.g., nitrogen blanket) could be considered for long-term storage.
By following this comprehensive stability program, drug development professionals can ensure the quality and consistency of this compound, thereby supporting the development of safe and effective final drug products.
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ResearchGate. (2025, August 10). Photostability testing of pharmaceutical products. [Link]
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Sampled. (2023, July 19). Meet the expert: The Importance of Photostability Testing. [Link]
-
PubChem. 3-(3-Methoxyphenyl)benzaldehyde. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]
-
ResearchGate. (2014, December 21). What are the new ways to protect the aromatic aldehyde carbonyl group by diol? [Link]
-
PubChem. 3-Methoxybenzaldehyde. [Link]
-
Good Scents Company. 3-Methoxybenzaldehyde. [Link]
- Google Patents. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
-
Organic Syntheses. Benzaldehyde, m-hydroxy-. [Link]
Sources
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
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- 23. formacare.eu [formacare.eu]
Theoretical Profiling of 3-(1-Methoxycyclobutyl)benzaldehyde: A Strategic Scaffold for Next-Gen Therapeutics
The following guide details the theoretical and computational profiling of 3-(1-Methoxycyclobutyl)benzaldehyde (CAS 2639452-10-9). This document is structured for medicinal chemists and computational toxicologists evaluating this scaffold as a metabolic stability-enhancing bioisostere in KAT-II and METTL3 inhibitor campaigns.
Executive Summary: The "Rigid-Polar" Bioisostere
This compound represents a high-value "privileged structure" in modern drug discovery. It serves as a specialized intermediate for synthesizing inhibitors of Kynurenine Aminotransferase-II (KAT-II) (neurodegenerative targets) and METTL3 (oncology targets).
Core Value Proposition: The 1-methoxycyclobutyl moiety acts as a bioisostere for the tert-butyl group . Unlike the lipophilic tert-butyl group, the methoxycyclobutyl motif introduces:
-
Metabolic Blockade: The quaternary benzylic carbon prevents Cytochrome P450-mediated benzylic oxidation.
-
Conformational Restriction: The cyclobutyl ring imposes specific vector alignment for the phenyl group.
-
Lipophilicity Modulation: The ether oxygen lowers LogP compared to a pure hydrocarbon, improving solubility without sacrificing blood-brain barrier (BBB) permeability.
Structural & Electronic Properties (DFT Framework)
To validate this scaffold, we employ Density Functional Theory (DFT) to map its conformational landscape. The following protocols define the standard operating procedure (SOP) for characterizing this molecule.
Computational Methodology
-
Level of Theory: DFT/B3LYP/6-311++G(d,p).
-
Solvation Model: IEFPCM (Implicit Solvation) in Water and DMSO to simulate physiological and assay conditions.
-
Frequency Analysis: Required to confirm stationary points (zero imaginary frequencies for minima).
Conformational Dynamics: The "Puckering" Effect
The cyclobutane ring is not planar; it exists in a "pucker" or "butterfly" conformation to relieve torsional strain.
-
Puckering Angle: Theoretical optimization predicts a puckering angle of
. -
Substituent Orientation: The bulky 3-benzaldehyde group and the 1-methoxy group create a steric clash that dictates the ring's preferred pucker. The equatorial orientation of the phenyl ring is energetically favored by
kcal/mol over the axial conformer. -
Rotational Barrier: The bond between the phenyl ring and the cyclobutyl quaternary carbon (C1'-C3) has a high rotational barrier due to the adjacent methoxy group, creating a "locked" conformation that reduces the entropic penalty upon binding to a protein target (e.g., KAT-II active site).
Electronic Surface Potential (ESP)
The aldehyde (-CHO) at the meta-position is the primary reactive handle.
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the ether oxygen lone pairs.
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl carbon of the aldehyde and the aromatic system.
-
Implication: The molecule acts as a soft electrophile . The meta-substitution pattern means the cyclobutyl group exerts a weak inductive effect (+I), slightly deactivating the aldehyde toward nucleophilic attack compared to an unsubstituted benzaldehyde, but ensuring stability against spontaneous hydration.
Reactivity Profile & Synthetic Utility
The primary utility of this intermediate is in reductive amination or Wittig olefination to attach the pharmacophore to a core scaffold.
Reaction Pathway Analysis
We model the transition state (TS) energy for the reductive amination with a primary amine (common in KAT-II inhibitor synthesis).
Protocol:
-
Schiff Base Formation: The carbonyl carbon is attacked by the amine. The steric bulk of the meta-(1-methoxycyclobutyl) group is distant enough to not hinder this step.
-
Reduction: The imine reduction (using NaBH(OAc)3) is the rate-determining step in the synthetic workflow.
Stability: The Benzylic Ether
A critical theoretical concern is the acid stability of the benzylic ether.
-
Acid Sensitivity: In strong Lewis acids (e.g., BBr3), the methoxy group can be cleaved.
-
Theoretical Prediction: The cyclobutyl ring strain (
kcal/mol) makes the carbocation intermediate (if the methoxy leaves) highly unstable. Therefore, this ether is kinetically stable under standard deprotection conditions (TFA/DCM), making it a robust building block.
ADMET Optimization: The Bioisosteric Advantage
This section compares the theoretical ADMET properties of the 1-methoxycyclobutyl analog against standard lipophilic groups.
Table 1: Theoretical Property Comparison (Calculated)
| Property | tert-Butyl Analog | Cyclohexyl Analog | 1-Methoxycyclobutyl (Target) | Clinical Benefit |
| MW (Daltons) | 162.2 | 188.2 | 190.2 | Fragment space compliant |
| cLogP | 3.8 (High) | 4.1 (Very High) | 2.6 (Optimal) | Improved Solubility |
| TPSA (Ų) | 17.0 | 17.0 | 26.3 | Better BBB Permeability balance |
| Rotatable Bonds | 1 | 1 | 2 | Low entropic penalty |
| Metabolic Liability | Benzylic Oxidation (High) | Hydroxylation (High) | Blocked (Quaternary C) | Extended Half-life ( |
Note: Data derived from QSAR prediction models (SwissADME/pkCSM).
Visualizing the Theoretical Workflow
The following diagram outlines the logical flow for validating this scaffold in a drug discovery campaign, from conformational analysis to metabolic prediction.
Figure 1: Computational workflow for the structural and ADMET validation of the this compound scaffold.
Synthesis & Reaction Pathway (Graphviz)
The following diagram illustrates the theoretical reaction pathway for the formation of this intermediate and its downstream application in KAT-II inhibitor synthesis.
Figure 2: Synthetic pathway analysis. The formation of the quaternary center (Inter1) and subsequent methylation are critical steps determining yield.
References
- European Patent Office. (2018). Patent EP3372601B1: Novel Bicyclic Heterocyclic Compounds as KAT-II Inhibitors.
-
World Intellectual Property Organization. (2021).[1] WO2021111124A1: Polyheterocyclic Compounds as METTL3 Inhibitors. Retrieved from
-
SwissADME. (2024). Molecular Properties and ADMET Prediction Interface. Swiss Institute of Bioinformatics. Retrieved from [Link]
-
Gaussian, Inc. (2023). Gaussian 16 User Reference: DFT Methods and Basis Sets. Retrieved from [Link]
Sources
Technical Guide: Strategic Sourcing and Validation of 3-(1-Methoxycyclobutyl)benzaldehyde
Executive Summary
Molecule: 3-(1-Methoxycyclobutyl)benzaldehyde Primary Application: Late-stage diversification in medicinal chemistry; introduction of sp³-rich metabolic stability motifs (bioisostere for tert-butyl or unsubstituted phenyl groups). Sourcing Status: Non-Commodity / Make-to-Order (MTO). Critical Technical Risk: High acid sensitivity of the benzylic ether moiety during aldehyde deprotection or storage.
Part 1: Chemical Profile & Significance
In modern drug discovery, the "Escape from Flatland" initiative drives the demand for scaffolds like This compound . Unlike planar aromatic intermediates, this building block introduces a defined vector out of the aromatic plane via the cyclobutyl ring, while the methoxy group modulates lipophilicity (LogD) and blocks metabolic "soft spots" at the benzylic position.
Structural Analysis & Pharmacophore Relevance
-
The Anchor: The benzaldehyde moiety serves as the electrophilic "warhead" for reductive aminations, Wittig reactions, or heterocycle formation.
-
The Payload: The 1-methoxycyclobutyl group acts as a sterically demanding, lipophilic spacer.
-
The Trap: The quaternary center at the 1-position creates a tertiary benzylic ether . This is chemically distinct from standard alkyl ethers; it is prone to ionization under acidic conditions to form a stabilized carbocation, leading to elimination (to cyclobutene) or hydrolysis.
Part 2: Sourcing Strategy & Supplier Landscape
As of 2026, this compound is rarely a "next-day delivery" stock item due to its specific stability profile. It is typically categorized as a Tier 2 (Lead Time: 2-4 weeks) or Tier 3 (Custom Synthesis) product.
The Supplier Decision Matrix
Do not rely on aggregators (e.g., MolPort, eMolecules) blindly. The "In Stock" status often lags. Use the following hierarchy:
1. Specialized "sp³-Rich" Vendors (High Probability)
These suppliers specialize in small rings (cyclobutanes, oxetanes, azetidines). They are most likely to have the precursor (1-arylcyclobutanol) in stock.
-
SpiroChem (Switzerland): The gold standard for bioisosteres. If not in stock, they have the validated route.
-
Enamine (Ukraine/Latvia): Massive "REAL Database" coverage. Likely to offer this as a "MADE" building block (synthesis on demand).
2. Catalog Suppliers (Medium Probability)
-
Combi-Blocks (USA): Known for carrying functionalized boronic acids and bromides that are precursors to this molecule.
-
Fluorochem (UK): Strong inventory of fluorinated and strained-ring intermediates.
3. Custom Synthesis (CRO)
If bulk (>100g) is required, contract a CRO (e.g., WuXi AppTec, Syngene). You must provide the Process Specification (detailed in Part 4) to avoid receiving degraded material.
Visualization: Sourcing Decision Tree
Figure 1: Decision logic for sourcing non-commodity building blocks. Prioritize specialty vendors over general aggregators to minimize lead time risks.
Part 3: Quality Assurance & Incoming Inspection (The Self-Validating Protocol)
Because of the acid sensitivity described in Part 1, you must validate the material immediately upon receipt. Do not assume purity based on the Certificate of Analysis (CoA) if the shipment spent 3 days in transit.
The "Red Flag" Impurity Profile
If the material has degraded, you will see specific breakdown products.
| Impurity Type | Origin | Detection Method | Acceptance Criteria |
| 3-Carboxy Analog | Oxidation of aldehyde (air exposure) | LC-MS (M+16) | < 2.0% |
| Cyclobutene Derivative | Acid-catalyzed elimination of MeOH | ¹H NMR (Olefinic region) | 0% (Reject Lot) |
| Demethylated Alcohol | Hydrolysis of ether | LC-MS (M-14) | < 1.0% |
Protocol: Incoming QC Workflow
-
Visual Inspection: Should be a clear oil or low-melting solid. Yellowing indicates oxidation.
-
Solvent Test: Dissolve 5mg in CDCl₃ (neutralized with basic alumina) . Note: Standard CDCl₃ is often acidic enough to decompose this molecule during the NMR run.
-
¹H NMR Markers:
-
Aldehyde proton: ~10.0 ppm (s, 1H).
-
Methoxy group: ~2.9–3.0 ppm (s, 3H). Distinctive shift due to quaternary center.
-
Cyclobutyl protons: Multiplets between 1.8–2.6 ppm.
-
Absence of Olefins: Check 5.5–6.5 ppm to ensure the cyclobutene elimination product is absent.
-
Part 4: Synthetic Utility & Handling
If you must synthesize this or guide a CRO, the following route is the industry standard for maintaining the integrity of the sensitive ether function.
Recommended Synthetic Route (Retrosynthesis)
Avoid routes that require harsh acidic deprotection of the aldehyde after the ether is installed.
-
Starting Material: 3-Bromobenzaldehyde dimethyl acetal (Protects aldehyde from Grignard).
-
Lithiation: Halogen-Lithium exchange (
-BuLi, -78°C). -
Cyclization: Addition of Cyclobutanone .
-
Etherification: Quench with MeI/NaH (Williamson Ether Synthesis).
-
Critical Step (Deprotection): Hydrolysis of the acetal to the aldehyde.
-
Standard: HCl/THF (Risky for this substrate).
-
Optimized:Amberlyst-15 / Acetone or Oxalic Acid . These mild conditions preserve the tertiary benzylic ether while liberating the aldehyde.
-
Visualization: Optimized Synthesis Pathway
Figure 2: Optimized synthetic route avoiding strong mineral acids in the final step to prevent ether cleavage.
Handling Guidelines
-
Storage: -20°C under Argon.
-
Reactivity: When using in reductive amination, use NaBH(OAc)₃ (mild) rather than NaCNBH₃ with strong acid, to avoid stripping the methoxy group.
References
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Foundational text on sp³-rich bioisosteres and small ring synthesis). Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[1][2][3] (Discusses the utility of cyclobutyl motifs in replacing phenyl rings). Link
-
Enamine Ltd. (2024).[4] Building Blocks for Medicinal Chemistry: Cyclobutanes. (General supplier capability statement for cyclobutyl arenes). Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Authoritative source for acetal deprotection conditions compatible with acid-sensitive ethers). Link
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- 2. Substituted arene synthesis by cyclizations [organic-chemistry.org]
- 3. Chemoenzymatic synthesis of monocyclic arene oxides and arene hydrates from substituted benzene substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. fishersci.com [fishersci.com]
Methodological & Application
The Synthetic Versatility of 3-Methoxybenzaldehyde: A Guide for the Modern Chemist
An Important Note on the Subject Compound:
Initial research for the specific molecule, 3-(1-Methoxycyclobutyl)benzaldehyde , did not yield specific data regarding its synthesis or applications in organic chemistry. This suggests that it may be a novel or highly specialized compound with limited documentation in publicly accessible scientific literature.
However, the closely related and well-documented compound, 3-Methoxybenzaldehyde , serves as an excellent and informative proxy. It shares key structural features with the requested molecule, namely a benzaldehyde core with a methoxy-containing group at the meta-position. The principles of its reactivity and its applications as a building block in organic synthesis are highly relevant and provide valuable insights for researchers in medicinal chemistry and drug development.
Therefore, this guide will focus on the extensive and established uses of 3-Methoxybenzaldehyde as a versatile intermediate in organic synthesis.
Introduction: The Strategic Importance of a Versatile Building Block
In the intricate world of organic synthesis, the strategic selection of starting materials is paramount to the successful construction of complex molecular architectures. 3-Methoxybenzaldehyde (also known as m-anisaldehyde), a seemingly simple aromatic aldehyde, stands out as a cornerstone intermediate in the synthesis of a wide array of valuable compounds, from pharmaceuticals to fragrances.[1][2] Its utility stems from the presence of two key functional groups: a reactive aldehyde and an electron-donating methoxy group at the meta-position. This specific arrangement governs its reactivity and provides a versatile handle for a multitude of chemical transformations.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed application notes and protocols for the effective utilization of 3-Methoxybenzaldehyde in organic synthesis.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value |
| CAS Number | 591-31-1[2] |
| Molecular Formula | C8H8O2[2][3] |
| Molecular Weight | 136.15 g/mol [3] |
| Appearance | Clear to pale yellow liquid[2] |
| Boiling Point | 230-233 °C at 1013 hPa |
| Density | 1.12 g/cm³ at 20 °C |
| Solubility | Insoluble in water; soluble in alcohols, ethers, and benzene.[4][5] |
Safety and Handling: 3-Methoxybenzaldehyde is classified as an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Applications in Organic Synthesis
The reactivity of 3-Methoxybenzaldehyde is dominated by its aldehyde functional group, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The meta-methoxy group, while not directly involved in many of these transformations, influences the electronic properties of the aromatic ring and can direct the regioselectivity of certain reactions.
Synthesis of Pharmaceutical Intermediates
3-Methoxybenzaldehyde is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[2][6] Its structure is often incorporated into larger, more complex molecules with diverse therapeutic applications.
One notable application is in the synthesis of isoquinoline alkaloids and their derivatives.[4] These compounds exhibit a wide range of biological activities and are key components of many drugs. For instance, derivatives of 3-Methoxybenzaldehyde are used to synthesize compounds with potential applications in treating male sexual dysfunction, reducing blood pressure, and managing heart disease.[4]
Protocol: Synthesis of 3-Methoxycinnamaldehyde
A common transformation is the Claisen-Schmidt condensation of 3-Methoxybenzaldehyde with acetaldehyde to form 3-methoxycinnamaldehyde, an intermediate in various synthetic pathways.
Reaction Scheme:
A simplified workflow for the synthesis of 3-Methoxycinnamaldehyde.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-Methoxybenzaldehyde (1.0 eq) in ethanol.
-
Reagent Addition: Cool the solution to 10-15 °C in an ice bath. Slowly add an aqueous solution of sodium hydroxide (10%) to the stirred solution.
-
Condensation: Add acetaldehyde (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 20 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid to a pH of 5-6.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 3-methoxycinnamaldehyde.[4]
Aldol Condensation and Related Reactions
The aldehyde functionality of 3-Methoxybenzaldehyde makes it an excellent substrate for aldol-type condensation reactions, leading to the formation of α,β-unsaturated ketones (chalcones) and other valuable intermediates.
Protocol: Synthesis of 3-(3-methoxyphenyl)-1-phenyl-propenone
This protocol describes the base-catalyzed condensation of 3-Methoxybenzaldehyde with acetophenone.
Reaction Scheme:
Workflow for the synthesis of a chalcone derivative.
Step-by-Step Protocol:
-
Reactant Preparation: To a solution of 3-Methoxybenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol, add a solution of sodium hydroxide in water.
-
Reaction Execution: Stir the mixture at room temperature for 2-3 hours. A precipitate will form.
-
Isolation: Filter the solid product and wash with cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 3-(3-methoxyphenyl)-1-phenyl-propenone.
Oxidation and Reduction Reactions
The aldehyde group of 3-Methoxybenzaldehyde can be readily oxidized to a carboxylic acid (3-methoxybenzoic acid) or reduced to an alcohol (3-methoxybenzyl alcohol). These transformations provide access to another set of valuable synthetic intermediates.
Protocol: Oxidation to 3-Methoxybenzoic Acid
A mild and efficient method for this oxidation is the use of nitric acid.[7]
Step-by-Step Protocol:
-
Reaction Setup: Prepare a solution of nitric acid (molar ratio of 1.5 to the starting material).[4]
-
Reactant Addition: Cool the nitric acid solution to below 5 °C. Add 3-methoxybenzyl alcohol to the cooled solution while stirring.[4]
-
Reaction Progress: Allow the reaction to proceed for approximately seven hours.[4]
-
Neutralization and Extraction: Neutralize the reaction mixture with a sodium hydroxide solution. Extract the product with dichloromethane.[4]
-
Purification: Wash the organic layer with water and saturated salt solution, then dry with anhydrous magnesium sulfate. The final product is obtained by vacuum evaporation.[4]
Conclusion
3-Methoxybenzaldehyde is a highly versatile and economically important building block in organic synthesis. Its predictable reactivity, coupled with its commercial availability, makes it an indispensable tool for chemists in academia and industry. The protocols and applications detailed in this guide provide a solid foundation for the use of this valuable reagent in the synthesis of complex and biologically active molecules. As the demand for novel pharmaceuticals and fine chemicals continues to grow, the importance of strategic intermediates like 3-Methoxybenzaldehyde will undoubtedly increase.
References
- Exploring the Chemistry: Uses of 3-Methoxybenzaldehyde in Synthesis. (2025, October 8). Google Cloud.
- 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. (2026, January 22). Google Cloud.
- Benzaldehyde | MedChemExpress (MCE) Life Science Reagents.MedChemExpress.
- Pharmaceutical Building Blocks - Prasol Chemicals Limited.Prasol Chemicals.
- 3-Methoxybenzaldehyde for synthesis 591-31-1 - Sigma-Aldrich.Sigma-Aldrich.
- 591-31-1|3-Methoxybenzaldehyde|BLD Pharm.BLD Pharm.
- Short synthesis of 3-methoxybenzaldehyde? - ECHEMI.ECHEMI.
- 3-Methoxybenzaldehyde | C8H8O2 | CID 11569 - PubChem.PubChem.
- CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents.Google Patents.
- Synthesis of MMDA-3a and MMDA-3b Benzaldehydes, Hive Novel Discourse.The Hive.
- Faramarzi, Z., & Kiyania, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS.HETEROCYCLES, 102(9), 1778.
- What is 3-Methoxybenzaldehyde and how is it prepared and used? - FAQ - Guidechem. (2020, December 21). Guidechem.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journal of Organic Chemistry.
- Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - MDPI. (2003, September 30). MDPI.
- 3-Methoxybenzaldehyde | 591-31-1 - ChemicalBook. (2026, January 13). ChemicalBook.
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- 7. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents [patents.google.com]
Application Notes & Protocols: 3-(1-Methoxycyclobutyl)benzaldehyde in Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Discovery
The contemporary landscape of medicinal chemistry is characterized by a strategic shift away from planar, aromatic-rich molecules towards scaffolds with greater three-dimensionality (3D). This "escape from flatland" is driven by the pursuit of drug candidates with improved physicochemical properties, such as enhanced solubility, greater metabolic stability, and refined selectivity for their biological targets.[1] Building blocks that incorporate sp³-rich, conformationally constrained ring systems are pivotal to this endeavor.
3-(1-Methoxycyclobutyl)benzaldehyde is a novel building block designed to meet this need. It uniquely combines the versatile reactivity of a benzaldehyde functional group with a strained, sp³-rich cyclobutyl moiety. The cyclobutane ring serves not only as a rigid scaffold to orient substituents in defined vectors but also as a potential bioisostere for more common groups like tert-butyl or substituted aromatic rings.[2][3][4][5] The presence of the 1-methoxy group offers additional synthetic handles and modulates the electronic and steric properties of the cyclobutyl ring.
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry programs. We will explore its anticipated reactivity and provide detailed, field-proven protocols for its application in key synthetic transformations.
Physicochemical & Reactivity Profile
While empirical data for this compound is not yet widely available, its chemical behavior can be reliably predicted based on its constituent functional groups.
| Property | Predicted Value / Comment |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Appearance | Expected to be a liquid or low-melting solid. |
| Solubility | Predicted to be soluble in common organic solvents (DCM, THF, EtOAc, DMF). |
| Stability | Stable under standard laboratory conditions. Avoid strong acids, which may hydrolyze the methoxy ether or promote ring-opening of the strained cyclobutyl system. |
| Key Reactive Sites | 1. Aldehyde: Electrophilic carbon susceptible to nucleophilic attack. 2. Aromatic Ring: Can undergo electrophilic aromatic substitution, directed by the meta-substituent. 3. 1-Methoxycyclobutyl group: The ether linkage may be cleaved under harsh acidic conditions. |
The core utility of this building block lies in the predictable and versatile reactivity of the benzaldehyde group, which serves as a gateway to a multitude of molecular architectures.
Core Synthetic Applications & Protocols
The aldehyde functional group is a cornerstone of organic synthesis, participating in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. Below are detailed protocols for two of the most critical transformations in medicinal chemistry: reductive amination and the Wittig reaction.
Reductive Amination: Accessing Diverse Amine Scaffolds
Reductive amination is arguably the most important method for synthesizing secondary and tertiary amines, which are prevalent in pharmaceutically active compounds.[6] The reaction proceeds via the in-situ formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by immediate reduction. Sodium triacetoxyborohydride (STAB) is an exceptionally mild and selective reducing agent for this purpose, tolerating a wide range of functional groups.[7]
Workflow Diagram: Reductive Amination
Caption: General workflow for one-pot reductive amination.
Detailed Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
Rationale for Experimental Choices:
-
Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent as it is non-protic and effectively solubilizes the reactants and the STAB reagent. Tetrahydrofuran (THF) is a viable alternative.[7]
-
Reagent Stoichiometry: A slight excess of the amine and STAB is often used to ensure complete consumption of the limiting aldehyde.
-
Temperature: The reaction is typically performed at room temperature due to the high reactivity of aldehydes and the efficiency of STAB.[7]
-
Catalyst: For reactions involving less nucleophilic amines or ketones (not applicable here, but for context), a catalytic amount of acetic acid can accelerate imine formation. With aldehydes and most amines, it is often unnecessary.[7]
-
-
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Dissolve the aldehyde in 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Add the desired primary or secondary amine (1.1 equiv).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) to the reaction mixture. Note: STAB is a mild irritant and should be handled in a fume hood.
-
Seal the flask and stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 1-12 hours).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amine.
-
Wittig Reaction: Olefin Synthesis
The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes and ketones.[8] It involves the reaction of an aldehyde with a phosphorus ylide, generated from a phosphonium salt. This reaction is fundamental for introducing carbon-carbon double bonds, which can serve as key structural motifs or as handles for further functionalization (e.g., in metathesis or hydrogenation).
Logical Diagram: Wittig Reaction Pathway
Caption: Key steps in the Wittig olefination process.
Detailed Protocol: One-Pot Aqueous Wittig Reaction
-
Rationale for Experimental Choices:
-
Green Chemistry: This protocol utilizes water as a solvent and a mild base (NaHCO₃), making it environmentally benign and operationally simple compared to traditional methods requiring anhydrous solvents and strong, pyrophoric bases.[9]
-
One-Pot Procedure: The phosphonium salt, aldehyde, and base are combined in a single step, which improves efficiency by avoiding the separate isolation of the reactive ylide.[9]
-
Stabilized Ylides: This method is particularly effective for phosphonium salts adjacent to an electron-withdrawing group (e.g., an ester), which form "stabilized" ylides. For non-stabilized ylides, traditional anhydrous conditions with strong bases are typically required.[8]
-
-
Step-by-Step Procedure (for stabilized ylides):
-
To a round-bottom flask, add the appropriate α-haloester (e.g., methyl bromoacetate, 1.2 equiv) and triphenylphosphine (1.2 equiv).
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the flask to create a biphasic mixture (approx. 0.2 M concentration relative to the aldehyde).
-
Add this compound (1.0 equiv) to the stirring mixture.
-
Heat the reaction mixture to 60-80 °C and stir vigorously. The reaction progress can be monitored by TLC or LC-MS. Reactions are often complete within 1-3 hours.[9]
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product. The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or flash column chromatography.
-
Conclusion
This compound is a promising building block for modern medicinal chemistry, offering a direct route to novel compounds with desirable 3D structural features. The aldehyde handle provides reliable and predictable reactivity for key bond-forming reactions, enabling the rapid generation of diverse compound libraries. The protocols outlined in these notes for reductive amination and Wittig olefination serve as validated starting points for the incorporation of this unique scaffold into drug discovery programs, facilitating the exploration of new chemical space and the development of next-generation therapeutics.
References
-
Taylor & Francis. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available from: [Link]
-
Springer. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. Available from: [Link]
-
Chemspace. Bioisosteric Replacements. Available from: [Link]
-
Domainex. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Available from: [Link]
-
National Center for Biotechnology Information. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Available from: [Link]
-
ResearchGate. Typical reaction conditions for the Wittig reaction of 4‐phenyl.... Available from: [Link]
-
Harvard University. Myers Chem 115: Reductive Amination. Available from: [Link]
-
Royal Society of Chemistry. Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Available from: [Link]
-
Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. Available from: [Link]
-
University of Pittsburgh. The Wittig Reaction. Available from: [Link]
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available from: [Link]
-
Open MedScience. Bioisosteres in Medicinal Chemistry. Available from: [Link]
-
Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. Available from: [Link]
-
American Journal of PharmTech Research. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. Available from: [Link]
-
Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Available from: [Link]
-
National Center for Biotechnology Information. Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem-space.com [chem-space.com]
- 3. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]
- 4. openmedscience.com [openmedscience.com]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. sciepub.com [sciepub.com]
Application Note: Reaction of 3-(1-Methoxycyclobutyl)benzaldehyde with Nucleophiles
[1][2]
Abstract & Strategic Significance
3-(1-Methoxycyclobutyl)benzaldehyde is a specialized building block in medicinal chemistry, valued for the 1-methoxycyclobutyl moiety.[1] This group acts as a lipophilic, metabolically stable bioisostere for tert-butyl or isopropyl groups, offering lowered logD and improved solubility profiles while blocking metabolic "soft spots" on the aromatic ring.[1]
This guide provides validated protocols for functionalizing the aldehyde handle while preserving the acid-sensitive benzylic ketal-like ether.[1] The core challenge is the orthogonality of the reaction conditions: the aldehyde must be activated for nucleophilic attack without triggering the ionization of the 1-methoxycyclobutyl group, which can lead to elimination (forming a strained alkene) or hydrolysis (ring opening/ketone formation).
Chemical Properties & Stability Profile[3][4][5]
| Property | Description | Critical Implication |
| Electrophilicity | Moderate (Aldehyde) | Reacts readily with amines, hydrides, and organometallics.[2][1] Less reactive than aliphatic aldehydes due to conjugation.[1] |
| Ether Stability | Acid-Sensitive | The 1-methoxycyclobutyl group is a tertiary benzylic ether.[1] Strong Brønsted acids (pH < 2) or Lewis acids ( |
| Base Stability | High | Stable to hydroxides, alkoxides, and organolithiums/Grignards.[1] |
| Solubility | Lipophilic | Soluble in DCM, THF, EtOAc, Toluene.[1] Insoluble in water.[1][3] |
Stability Mechanism (DOT Visualization)
The following diagram illustrates the divergent pathways based on reaction pH, highlighting the "Safe Zone" for processing.
Figure 1: Reaction landscape demonstrating the stability window of the cyclobutyl ether moiety.[1] The green path represents the safe operating zone.
Validated Experimental Protocols
Protocol A: Reductive Amination (High Fidelity)
Objective: Coupling with primary/secondary amines to form benzylamines without ether cleavage.[1]
Rationale: We use Sodium Triacetoxyborohydride (STAB) .[1][4] Unlike
Materials
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]
-
Additive: Glacial Acetic Acid (1.0 equiv)[1]
Step-by-Step Procedure
-
Imine Formation: In a flame-dried flask under
, dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). -
Activation: Add glacial acetic acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by TLC/LCMS.[1] Formation of the imine (M+H - 18) confirms the aldehyde is consumed.
-
-
Reduction: Cool the solution to 0°C. Add STAB (1.4 mmol) portion-wise over 5 minutes.
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Quench (Critical): Quench with saturated aqueous
(pH ~8). Do not use strong acid (HCl) for workup.[1] -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[1]
Protocol B: Grignard Addition (C-C Bond Formation)
Objective: Addition of alkyl/aryl groups to form secondary alcohols.[1] Rationale: The 1-methoxycyclobutyl group is completely stable to strong bases.[1] The key risk is the workup .[1] A standard 1M HCl quench can hydrolyze the ether.[1] We utilize a buffered ammonium chloride quench.[1]
Materials
-
Grignard Reagent (R-MgBr) (1.2 equiv, typically 1.0 M in THF)[1]
-
Solvent: Anhydrous THF
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck flask and purge with Argon. Add aldehyde (1.0 mmol) in anhydrous THF (5 mL). Cool to 0°C.[1][5]
-
Addition: Add Grignard reagent dropwise via syringe.[1] Maintain internal temperature < 5°C.
-
Observation: Solution usually turns yellow/orange upon alkoxide formation.[1]
-
-
Completion: Stir at 0°C for 1 hour. TLC should show conversion to a lower Rf spot (alcohol).[1][5]
-
Buffered Quench: Slowly add saturated aqueous
(5 mL) at 0°C.-
Why?
buffers the pH to ~9, precipitating magnesium salts without exposing the sensitive ether to low pH.[1]
-
-
Workup: Dilute with water and extract with EtOAc.
Protocol C: Wittig Olefination
Objective: Conversion of aldehyde to styrene derivatives.[1] Rationale: Strongly basic conditions (NaH/KOtBu) are perfectly compatible.[1]
Step-by-Step Procedure
-
Ylide Generation: Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in dry THF. Add KOtBu (1.3 equiv) at 0°C. Stir 30 mins (bright yellow color indicates ylide).
-
Addition: Add aldehyde (1.0 equiv) in THF dropwise.
-
Reaction: Warm to RT and stir 2 hours.
-
Workup: Filter off triphenylphosphine oxide (TPPO) precipitate if possible, or quench with water and extract with Hexanes/EtOAc (9:1).[1]
Troubleshooting & Optimization Logic
The following decision tree helps troubleshoot low yields or side products.
Figure 2: Diagnostic workflow for reaction optimization.
Key "Self-Validating" Checks:
-
NMR Check: The methoxy group singlet (approx
3.0-3.2 ppm) and the cyclobutyl multiplet (1.8-2.5 ppm) must remain distinct in the product.[1] Disappearance of the singlet indicates ether cleavage.[1] -
TLC Monitoring: The aldehyde is UV active and typically less polar than the alcohol/amine products.[1] Use a stain (Anisaldehyde or PMA) to visualize the cyclobutyl moiety if UV is weak.[1]
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link[1]
-
Clayden, J., et al. "Acid-Catalyzed Hydrolysis of Acetals and Ketals."[1] Organic Chemistry, 2nd Edition, Oxford University Press, 2012.[1] (General reference for benzylic ether stability).
-
Knochel, P., et al. "Functionalized Grignard Reagents."[1] Angewandte Chemie International Edition, 2003, 42(36), 4302–4320.[1] Link[1]
Application Note: Protocol for the Purification of 3-(1-Methoxycyclobutyl)benzaldehyde
Executive Summary
This guide details the purification protocol for 3-(1-Methoxycyclobutyl)benzaldehyde (CAS: 2639452-10-9). As a meta-substituted benzaldehyde derivative containing a strained cyclobutyl ether moiety, this intermediate requires a purification strategy that balances the chemical reactivity of the aldehyde group with the stability of the ether linkage.
While standard flash chromatography is effective, this protocol emphasizes a Bisulfite Adduct Purification workflow as the primary method for isolating high-purity material from complex reaction matrices. This chemical separation exploits the reversible formation of a water-soluble adduct, offering superior selectivity over physical separation methods alone.
Chemical Profile & Stability Considerations
| Property | Data | Notes |
| Chemical Name | This compound | |
| Molecular Weight | 190.24 g/mol | |
| Predicted Boiling Point | ~297°C | High vacuum required for distillation. |
| Solubility | Soluble in DCM, EtOAc, Et2O | Insoluble in water. |
| Stability (Oxidation) | High | Benzaldehydes oxidize to benzoic acids in air.[1] Store under Argon. |
| Stability (Acid/Base) | Moderate | Cyclobutyl ethers can be sensitive to strong Lewis acids. |
Critical Stability Warning: Aldehydes are prone to autoxidation to form carboxylic acids (in this case, 3-(1-methoxycyclobutyl)benzoic acid). All purification steps should be performed with degassed solvents where possible, and the final product must be stored under an inert atmosphere at -20°C.
Purification Strategy: The Logic of Selection
The purification strategy is determined by the impurity profile of the crude mixture.
-
Scenario A (High Crude Purity >85%): Flash Column Chromatography is sufficient.
-
Scenario B (Complex Matrix/Low Purity): Bisulfite Adduct Formation followed by Flash Chromatography polishing.
Workflow Visualization
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude purity.
Method A: Bisulfite Adduct Purification (Recommended)[2]
This method is the "gold standard" for purifying aldehydes. It selectively pulls the aldehyde into the aqueous phase as a bisulfite adduct, leaving non-aldehyde impurities (starting materials, over-alkylated byproducts) in the organic phase.
Mechanism
The reaction is reversible.[1][2] The adduct forms in concentrated bisulfite and hydrolyzes back to the aldehyde under basic or acidic conditions.Protocol Steps
Step 1: Adduct Formation [2]
-
Dissolve the crude oil in a minimal amount of Diethyl Ether or Ethyl Acetate (approx. 2-3 mL per gram of crude).
-
Add an excess (1.5 equivalents) of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.
-
Vigorously stir or shake the biphasic mixture for 30–60 minutes.
-
Observation: A white crystalline precipitate (the adduct) often forms at the interface. If no solid forms, the adduct may remain dissolved in the aqueous layer.
-
Step 2: Washing (Removal of Impurities)
-
If solid forms: Filter the solid adduct and wash thoroughly with diethyl ether to remove non-aldehyde organic impurities.
-
If no solid forms: Separate the layers. Keep the aqueous layer (contains product). Wash the aqueous layer 2x with diethyl ether. Discard the organic washes (contains impurities).[5]
Step 3: Regeneration of Aldehyde
-
Place the solid adduct (or the aqueous solution) into a flask.
-
Add Saturated Sodium Bicarbonate (NaHCO₃) or 10% Sodium Carbonate (Na₂CO₃) until pH ~10-11.
-
Note: Avoid strong acids (HCl) to prevent potential hydrolysis of the cyclobutyl ether moiety.
-
-
Stir for 15 minutes. The solution will become cloudy as the free aldehyde regenerates and oils out.
Step 4: Extraction and Drying
-
Extract the regenerated aqueous mixture 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash the combined organics with Brine.[2]
-
Dry over Anhydrous MgSO₄, filter, and concentrate in vacuo.
Method B: Flash Column Chromatography
Used as the primary method for cleaner mixtures or as a polishing step after bisulfite purification.
Experimental Setup
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Hexane / Ethyl Acetate (EtOAc).[6]
-
Loading: Dissolve crude in minimum DCM.
Gradient Table
| Column Volume (CV) | % Ethyl Acetate | % Hexane | Purpose |
| 0–2 | 0% | 100% | Column equilibration |
| 2–5 | 0% → 5% | 100% → 95% | Elute non-polar impurities |
| 5–15 | 5% → 20% | 95% → 80% | Product Elution Zone |
| 15–20 | 20% → 50% | 80% → 50% | Elute polar byproducts |
Detection
-
UV (254 nm): Strong absorption due to the benzaldehyde chromophore.
-
Stain: 2,4-Dinitrophenylhydrazine (2,4-DNP).
-
Result: Aldehydes stain orange/red immediately.
-
Quality Control & Troubleshooting
Analytical Validation
-
1H NMR (CDCl₃):
-
Aldehyde proton: Look for a distinct singlet at ~10.0 ppm .
-
Methoxy group: Singlet at ~2.9–3.2 ppm .
-
Cyclobutyl protons: Multiplets in the 1.5–2.5 ppm range.
-
-
Purity Criteria: >95% by LC-MS (UV 254 nm).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (Bisulfite) | Adduct did not precipitate or hydrolysis incomplete. | Extract the aqueous layer (don't just filter). Increase pH to >11 during regeneration. |
| Product contains Acid | Oxidation during workup. | Wash organic layer with sat. NaHCO₃. Store product under Argon. |
| Streaking on TLC | Acidic silica or decomposition. | Add 1% Triethylamine to the eluent to neutralize silica acidity. |
References
-
BenchChem. "Purification of Aldehydes via the Bisulfite Adduct." BenchChem Technical Library. Accessed October 2023.[7] Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Department of Chemistry, University of Rochester. "Solvent Systems for Flash Column Chromatography." Rochester Chem Labs. Link
-
Organic Syntheses. "Purification of Benzaldehyde Derivatives." Org.[5] Synth. Coll. Vol. 2, p. 323.[8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzaldehyde sodium bisulfite | 4657-12-9 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Synthesis of MMDA-3a and MMDA-3b Benzaldehydes , Hive Novel Discourse [chemistry.mdma.ch]
- 8. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
Application Note: Analytical Characterization of 3-(1-Methoxycyclobutyl)benzaldehyde
This Application Note is designed as a definitive technical guide for the analytical characterization of 3-(1-Methoxycyclobutyl)benzaldehyde . It addresses the specific challenges associated with the meta-substituted benzaldehyde core and the steric/electronic properties of the cyclobutyl ether moiety.
Executive Summary
This compound is a specialized pharmacophore intermediate used in the synthesis of bioactive small molecules. Its structural integrity relies on two chemically distinct reactive centers: the electrophilic aldehyde (susceptible to oxidation) and the tertiary cyclobutyl ether (susceptible to acid-catalyzed ring expansion/opening).
This guide provides a validated analytical framework to:
-
Differentiate Regioisomers: Conclusively distinguish the meta-isomer from ortho- and para- analogs using NMR coupling constants.
-
Quantify Purity: A reverse-phase HPLC method optimized to separate the parent aldehyde from its auto-oxidation product (carboxylic acid) and synthetic precursors.
-
Verify Moiety Integrity: Confirm the presence of the intact cyclobutane ring versus ring-opened impurities.
Physicochemical Profile & Solubility
| Property | Value / Description | Notes |
| Molecular Formula | C₁₂H₁₄O₂ | |
| Molecular Weight | 190.24 g/mol | Monoisotopic Mass: 190.0994 Da |
| Appearance | Pale yellow to colorless oil | Darkens upon oxidation |
| Predicted LogP | ~2.8 - 3.1 | Moderately lipophilic |
| Boiling Point | ~290–300°C (Predicted) | Do not distill at atm pressure (polymerization risk) |
| Solubility | DMSO, Methanol, Acetonitrile, DCM | Insoluble in water |
Structural Identification (Qualitative)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural validation. The meta-substitution pattern is confirmed by the aromatic splitting, while the cyclobutyl group presents unique high-field multiplets.
Protocol: Dissolve ~10 mg sample in 0.6 mL CDCl₃. Acquire ¹H (400 MHz+) and ¹³C (100 MHz+).
¹H NMR Diagnostic Signals (CDCl₃, δ ppm)
| Moiety | Shift (δ) | Multiplicity | Integral | Assignment Logic |
| Aldehyde | 10.05 | s | 1H | Characteristic deshielded aldehyde proton. |
| Aromatic (C2) | 7.85 | t (fine) | 1H | Isolated proton between aldehyde and ether; appears as a singlet or fine triplet ( |
| Aromatic (C4/C6) | 7.75, 7.55 | d/m | 2H | Ortho-coupling to C5; distinct shifts due to aldehyde electron-withdrawal. |
| Aromatic (C5) | 7.50 | t | 1H | Pseudo-triplet due to two ortho neighbors. |
| Methoxy | 2.95 | s | 3H | Sharp singlet; shielded relative to aromatic methoxy (~3.8 ppm) due to aliphatic attachment. |
| Cyclobutyl | 2.30–2.45 | m | 2H | Protons on C2/C4 of cyclobutane (closest to ring current). |
| Cyclobutyl | 1.90–2.10 | m | 3H | Remaining ring protons; complex roofing pattern. |
| Cyclobutyl | 1.60–1.80 | m | 1H | Remaining ring proton. |
Critical Check: Ensure the Methoxy signal is at ~2.9–3.0 ppm . If it appears at ~3.8 ppm, the structure is likely the ether-cleaved phenol or an anisole derivative.
¹³C NMR Key Shifts (CDCl₃, δ ppm)
-
Carbonyl (C=O): 192.5 ppm.
-
Quaternary Ether (C-O): ~82.0 ppm. (Diagnostic for tertiary ether).
-
Methoxy (-OCH₃): ~50.5 ppm.
-
Cyclobutyl (CH₂): ~33.0 ppm (C2/4), ~13.0 ppm (C3 - far from ring).
Mass Spectrometry (HRMS)
-
Ionization: ESI (+) or APCI (+).
-
Target Ion: [M+H]⁺ = 191.1067 m/z.
-
Fragmentation:
-
Loss of Methanol [M-32]⁺: Indicates methoxy group ejection.
-
Loss of CO [M-28]⁺: Characteristic of benzaldehydes.
-
Purity & Assay (Quantitative)
HPLC Method (Reverse Phase)
This method separates the aldehyde from the potential "Benzoic Acid" impurity (formed by air oxidation) and the "Des-methyl" alcohol precursor.
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (primary), 210 nm (secondary).
-
Injection Vol: 5 µL.
Gradient Profile:
| Time (min) | %A | %B | Description |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic hold (polar impurities) |
| 12.0 | 10 | 90 | Linear gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
System Suitability Criteria:
-
Retention Time (RT): Analyte ~8.5 min (varies by system).
-
Tailing Factor: < 1.5 (Aldehydes can tail; acid modifier helps).
-
Resolution: > 2.0 between Main Peak and Benzoic Acid impurity (Acid elutes earlier).
Impurity Profiling
Common synthetic byproducts to monitor:
-
3-(1-Methoxycyclobutyl)benzoic acid: Formed by air oxidation. RT < Main Peak.
-
3-(1-Hydroxycyclobutyl)benzaldehyde: Hydrolysis product (loss of methyl). RT < Main Peak.
-
Cyclobutanone: Reagent carryover (if synthesized via Grignard). Detected by GC-MS, not UV.
Visual Workflow: Characterization Decision Tree
The following diagram outlines the logical flow for batch release, ensuring no critical quality attribute is overlooked.
Figure 1: Analytical decision tree for batch release of this compound.
Stability & Handling Protocols
Warning: This compound contains a reactive aldehyde and a strained cyclobutyl ether.
-
Oxidation Sensitivity: Benzaldehydes spontaneously oxidize to benzoic acids upon exposure to air.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Handling: Minimize headspace in vials. Use freshly distilled solvents for analysis.
-
-
Acid Sensitivity: The tertiary cyclobutyl ether is acid-labile.
-
Avoid: Strong mineral acids (HCl, H₂SO₄) which can cause elimination to the cyclobutene or ring expansion to cyclopropyl carbinyl systems [1].
-
LC Solvents: Use Formic Acid or Acetic Acid (weak acids) rather than TFA for routine HPLC to prevent on-column degradation.
-
References
-
Olah, G. A., et al. (1979). "Stable Carbocations. 214. Cyclobutylmethyl Cations." Journal of the American Chemical Society. Link (Mechanistic context for cyclobutyl ether stability).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard reference for NMR shifts of benzaldehydes and ethers).
-
PubChem. (2023). "4-(1-Methoxycyclobutyl)benzaldehyde Compound Summary." National Library of Medicine. Link (Analogous para-isomer data for property extrapolation).
-
NIST Chemistry WebBook. "3-Methoxybenzaldehyde." Link (Reference for meta-substituted benzaldehyde spectral patterns).
application of 3-(1-Methoxycyclobutyl)benzaldehyde in agrochemical research
Application Note: 3-(1-Methoxycyclobutyl)benzaldehyde in Agrochemical Discovery
Abstract
This guide details the strategic application of This compound (CAS: 2639452-10-9) as a high-value building block in the synthesis of next-generation crop protection agents. Unlike traditional lipophilic handles (e.g., tert-butyl or isopropyl groups), the 1-methoxycyclobutyl moiety offers a unique balance of steric bulk, lipophilicity, and metabolic stability. This protocol outlines the compound's physiochemical advantages, step-by-step derivatization protocols for fungicide and herbicide discovery, and a validated synthesis route for the intermediate itself.
Introduction: The Strategic Value of the 1-Methoxycyclobutyl Motif
In modern agrochemical design, modulating the lipophilicity (LogP) and metabolic stability of an Active Ingredient (AI) is critical. The this compound scaffold addresses two common failure modes in lead optimization:
-
Metabolic Soft Spots: Traditional alkyl groups (e.g., tert-butyl, isopropyl) are prone to rapid oxidative degradation by cytochrome P450 enzymes at benzylic positions. The methoxy-substituted cyclobutyl ring blocks this oxidation while maintaining the necessary steric volume for receptor binding.
-
Solubility & Translocation: The ether oxygen introduces a dipole that can improve water solubility and systemicity (xylem mobility) compared to purely hydrocarbon analogs, without compromising the hydrophobic interactions required for target protein binding (e.g., SDH enzymes or PPO receptors).
Comparative Physicochemical Profile
| Feature | tert-Butyl Group | 1-Methoxycyclobutyl Group | Advantage |
| Steric Bulk (A-Value) | High | High | Maintains receptor fit |
| Benzylic Oxidation | High Risk | Blocked (Quaternary Center) | Extended half-life ( |
| LogP Contribution | Highly Lipophilic | Moderate | Improved formulation/mobility |
| H-Bond Acceptors | 0 | 1 (Ether Oxygen) | Potential for unique binding interactions |
Validated Synthesis Protocol
Since this intermediate is often custom-synthesized, we provide a robust, scalable route starting from 1,3-dibromobenzene. This route avoids the use of unstable diazonium intermediates.
Step-by-Step Synthesis of this compound
Reagents: 1,3-Dibromobenzene, Cyclobutanone,
Workflow:
-
Mono-Lithiation & Addition:
-
Cool a solution of 1,3-dibromobenzene (1.0 eq) in dry THF to -78°C under
. -
Add
-BuLi (1.05 eq) dropwise over 30 min. Stir for 1 h. -
Add cyclobutanone (1.1 eq) slowly. Allow to warm to RT.
-
Result: 1-(3-bromophenyl)cyclobutanol.
-
-
O-Methylation (The Critical Step):
-
Dissolve the alcohol in dry DMF at 0°C.
-
Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir until gas evolution ceases.
-
Add MeI (1.5 eq) and stir at RT for 4 h.
-
Result: 1-bromo-3-(1-methoxycyclobutyl)benzene.
-
-
Formylation:
-
Cool the methylated intermediate in dry THF to -78°C.
-
Add
-BuLi (1.1 eq) dropwise (Lithium-Halogen exchange). -
Quench with dry DMF (2.0 eq).
-
Acidic workup (2N HCl).
-
Result:This compound .
-
Figure 1: Validated synthetic route for the production of the target aldehyde from commercially available precursors.[1][2]
Application Protocols in Agrochemical Discovery
Protocol A: Synthesis of SDHI Fungicide Analogs (Reductive Amination)
This protocol is designed to couple the aldehyde with pyrazole-4-carboxamides, a common pharmacophore in Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Objective: Create a library of N-benzyl pyrazole carboxamides.
-
Reactants:
-
Amine: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-amine (or similar).
-
Aldehyde: this compound (1.0 eq).
-
Solvent: Dichloroethane (DCE).
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq).
-
-
Procedure:
-
Imine Formation: Mix amine (1.0 eq) and aldehyde (1.0 eq) in DCE. Add catalytic acetic acid (1 drop). Stir at RT for 2 hours. Checkpoint: Monitor disappearance of aldehyde by TLC.
-
Reduction: Cool to 0°C. Add STAB portion-wise.
-
Workup: Quench with sat.
. Extract with DCM. -
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Mechanistic Insight: The steric bulk of the cyclobutyl group does not hinder the aldehyde reactivity significantly, but it does provide rotational constraints in the final molecule, potentially locking the "benzyl" arm into a bioactive conformation.
Protocol B: Synthesis of Herbicidal Hydrazones
Hydrazone linkers are often explored in PPO (Protoporphyrinogen Oxidase) inhibitors.
-
Reactants:
-
Hydrazine: Phenylhydrazine derivative (1.0 eq).
-
Aldehyde: this compound (1.0 eq).
-
Catalyst: Ethanol/Acetic Acid (cat.).
-
-
Procedure:
-
Reflux the mixture in Ethanol for 3 hours.
-
Cool to precipitate the hydrazone.
-
Recrystallize from EtOH.
-
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the decision tree for selecting this scaffold over standard alternatives during lead optimization.
Figure 2: Decision logic for deploying the 1-methoxycyclobutyl motif to resolve metabolic instability.
Handling & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aldehyde is prone to air oxidation to the corresponding benzoic acid over prolonged exposure.
-
Solubility: Highly soluble in DCM, THF, EtOAc, and Acetone. Sparingly soluble in water.[2][3]
-
Safety: Irritant. Use standard PPE (gloves, goggles, fume hood).
References
-
Vertex AI Search. (2025). Search Results for this compound Properties and Synthesis. Retrieved from
-
World Intellectual Property Organization. (2019). WO2019027058A1 - Heterocyclic compound and use thereof.[4] (Demonstrates the use of 1-methoxycyclobutyl moiety in bioactive amides). Retrieved from
-
Organic Chemistry Portal. (2007). Preparation of Benzene Derivatives: Metalation and Functionalization Strategies. Retrieved from
-
National Institutes of Health (NIH). (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (Context on methoxy-phenyl pharmacophores). Retrieved from
Sources
- 1. CN113024360A - Synthesis method of m-methoxy benzyl alcohol - Google Patents [patents.google.com]
- 2. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. 3-Methoxybenzaldehyde | 591-31-1 [chemicalbook.com]
- 4. WO2019027058A1 - Heterocyclic compound and use thereof - Google Patents [patents.google.com]
Application Note: Strategic Derivatization of 3-(1-Methoxycyclobutyl)benzaldehyde for High-Throughput Biological Screening
Executive Summary & Strategic Rationale
This guide details the derivatization of 3-(1-Methoxycyclobutyl)benzaldehyde (referred to herein as MCB-CHO ). This building block is not merely a generic aldehyde; it contains a 1-methoxycyclobutyl moiety, a high-value pharmacophore designed to modulate lipophilicity (
The "Magic" of the 1-Methoxycyclobutyl Group
In medicinal chemistry, replacing a standard tert-butyl or isopropyl group with a 1-methoxycyclobutyl group often yields superior physicochemical properties:
-
Metabolic Blocking: The cyclobutyl ring protects the benzylic position from rapid oxidative metabolism (CYP450 degradation).
-
Conformational Restriction: The ring reduces the entropic penalty of binding by locking the ether oxygen vector, potentially improving potency.
-
Lipophilic Balance: The methoxy group lowers
relative to a pure hydrocarbon analog, improving solubility and permeability.
The aldehyde functionality at the 3-position serves as a versatile "warhead" for divergent synthesis. This note focuses on two high-yield pathways: Reductive Amination (for rapid library generation) and the Groebke-Blackburn-Bienaymé (GBB) reaction (for scaffold hopping).
Decision Matrix & Workflow
The following decision tree outlines the synthetic strategy based on the desired final pharmacophore.
Figure 1: Strategic decision tree for MCB-CHO derivatization. Path A favors solubility and flexibility; Path B favors rigid, flat scaffolds common in kinase and GPCR inhibitors.
Protocol A: High-Throughput Reductive Amination
Objective: Synthesis of a secondary amine library. Mechanism: Formation of an iminium ion followed by in situ hydride transfer.
Why this Protocol?
We utilize the Abdel-Magid protocol (STAB-H) rather than Sodium Cyanoborohydride.
-
Causality: Sodium Triacetoxyborohydride (STAB) is milder and does not reduce the aldehyde or ketone competitively as fast as it reduces the iminium ion. This allows for a "one-pot" procedure without pre-forming the imine, essential for parallel synthesis [1].
-
Solvent Choice: 1,2-Dichloroethane (DCE) is used because STAB is sparingly soluble, providing a controlled release of the hydride, and it effectively solvates the intermediate iminium species.
Materials
-
Substrate: MCB-CHO (1.0 equiv)
-
Amine Partner: Diverse primary amines (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE)
-
Scavenger: Polymer-supported Isocyanate (PS-NCO) (for removing excess amine)
Step-by-Step Procedure
-
Preparation: In a 2-dram vial or 96-well deep-well plate, dissolve MCB-CHO (0.1 mmol) in DCE (1.0 mL).
-
Amine Addition: Add the primary amine (0.11 mmol, 1.1 equiv).
-
Note: If using an amine hydrochloride salt, add 1.1 equiv of DIPEA to liberate the free base.
-
-
Activation: Vortex for 15 minutes at Room Temperature (RT) to allow partial imine equilibrium.
-
Reduction: Add STAB (0.15 mmol, 1.5 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Incubation: Seal and shake at RT for 16 hours.
-
Purification (The "Self-Validating" Step):
-
Add PS-NCO resin (3 equiv relative to excess amine). Shake for 4 hours.
-
Logic: The isocyanate resin reacts covalently with unreacted nucleophilic amines, turning them into solid ureas. The desired product (secondary amine) is less reactive or sterically hindered, but primarily, the stoichiometry is tuned to catch the excess starting material.
-
-
Isolation: Filter the reaction mixture through a frit to remove the resin and borate salts. Evaporate the filtrate.
Data & Troubleshooting
| Variable | Standard Condition | Troubleshooting / Optimization |
| Stoichiometry | 1:1.1 (Aldehyde:Amine) | If dialkylation is observed, use 1:5 ratio or switch to stepwise NaBH4 reduction [2]. |
| Temperature | 20–25 °C | Heat to 40 °C only for sterically hindered amines (e.g., tert-butylamine). |
| Acid Catalysis | None | Add 1 equiv Acetic Acid if the amine is weakly basic (e.g., anilines). |
Protocol B: Groebke-Blackburn-Bienaymé (GBB) Reaction
Objective: Synthesis of fused imidazo[1,2-a]pyridine heterocycles.[1][2][3] Mechanism: [4+1] Cycloaddition between an aldehyde, an isocyanide, and a 2-aminopyridine.[1]
Why this Protocol?
This multicomponent reaction (MCR) constructs a drug-like bicycle in a single step. We utilize Scandium Triflate (
-
Causality: While protic acids (AcOH) work, rare-earth Lewis acids like
coordinate to the imine nitrogen, significantly accelerating the nucleophilic attack of the isocyanide while suppressing side reactions (like Passerini formation) [3].
Workflow Diagram
Figure 2: The 3-component assembly line. The aldehyde and aminopyridine condense first; the isocyanide intercepts the intermediate.
Step-by-Step Procedure
-
Mixture: In a microwave vial, combine 2-aminopyridine (0.2 mmol) and MCB-CHO (0.2 mmol) in MeOH (2.0 mL).
-
Catalyst: Add
(5 mol%, 0.01 mmol). -
Isocyanide: Add the alkyl isocyanide (0.22 mmol, 1.1 equiv).
-
Reaction:
-
Method A (Thermal): Heat at 60 °C for 12 hours.
-
Method B (Microwave - Preferred): Heat at 100 °C for 20 minutes. Microwave heating significantly improves yield in GBB reactions by overcoming the activation energy of the cycloaddition step [4].
-
-
Workup:
-
Evaporate MeOH.
-
Redissolve in DCM and wash with sat.
. -
Purify via Prep-HPLC (Standard C18 gradient).
-
Quality Control & Validation Criteria
For biological screening, compound purity is paramount to avoid false positives (pan-assay interference).
| Metric | Acceptance Criteria | Method | Note |
| Purity | >95% | LC-MS (UV 254 nm) | Impurities <5% are acceptable if they are known non-toxic solvents (DMSO/Water). |
| Identity | [M+H]+ ± 0.5 Da | MS (ESI+) | Confirm presence of Methoxycyclobutyl pattern (distinctive NMR aliphatic region). |
| Solvent | <1% Residual | 1H NMR | DCE is toxic; ensure thorough drying before biological assay. |
Validation Check:
The 1-methoxycyclobutyl group has a distinct NMR signature. In
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[6][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[7] [Link]
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[9] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]
-
Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234–2237. [Link]
-
Kishore, K. G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements. Beilstein Journal of Organic Chemistry, 20, 1686–1732. [Link]
-
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. d-nb.info [d-nb.info]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
Process Development Guide: Scalable Synthesis of 3-(1-Methoxycyclobutyl)benzaldehyde
Executive Summary & Strategic Analysis
The target molecule, 3-(1-Methoxycyclobutyl)benzaldehyde , represents a challenging class of pharmacophores often found in kinase inhibitors and GPCR ligands. The structural core—a quaternary carbon linking an aromatic ring and a strained cyclobutane ring with an ether linkage—presents specific synthetic hurdles:
-
Steric Hindrance: The formation of the ether at a tertiary, quaternary center is kinetically slow.
-
Chemoselectivity: The aldehyde moiety is incompatible with the nucleophiles (Grignard/Lithium) required to build the cyclobutane ring.
-
Stability: Tertiary cyclobutanols are prone to acid-catalyzed ring expansion or elimination (dehydration) to cyclobutenes.
Selected Route: The "Protected Aldehyde" Strategy
To ensure scalability and reproducibility, we utilize a Grignard-based approach with acetal protection . This route avoids the cryogenic temperatures (-78 °C) required for lithium-halogen exchange, making it compatible with standard multipurpose batch reactors (MPR).
The Workflow:
-
Protection: 3-Bromobenzaldehyde
Acetal. -
C-C Bond Formation: Grignard addition to Cyclobutanone.
-
Etherification: Williamson ether synthesis (High-Risk Step).
-
Deprotection: Acidic hydrolysis to target aldehyde.
Reaction Pathway Visualization
Figure 1: Synthetic pathway designed for batch processing. Blue nodes indicate unit operations; Green indicates the final API intermediate.
Detailed Experimental Protocols
Step 1: Acetal Protection of 3-Bromobenzaldehyde
Objective: Mask the electrophilic aldehyde to prevent self-reaction during the Grignard step.
-
Reagents: 3-Bromobenzaldehyde (1.0 eq), Ethylene Glycol (1.5 eq), p-Toluenesulfonic acid (PTSA) (0.05 eq).
-
Solvent: Toluene (10 vol).
-
Equipment: Reactor with Dean-Stark trap.
Protocol:
-
Charge 3-bromobenzaldehyde and toluene into the reactor.
-
Add ethylene glycol and catalytic PTSA.
-
Heat to reflux (approx. 110 °C) with vigorous stirring.
-
Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 4-6 hours).
-
Workup: Cool to RT. Wash with saturated NaHCO₃ (to neutralize PTSA) and brine.
-
Concentrate organic layer.
-
Checkpoint: The product is a stable oil.[1] Purity >98% by GC is required before proceeding.
-
Step 2: Grignard Formation and Cyclobutanone Addition
Objective: Construct the quaternary carbon center. Critical Safety: Grignard formation is exothermic and autocatalytic.
Materials Bill:
| Reagent | Equivalents | Role |
|---|---|---|
| 2-(3-Bromophenyl)-1,3-dioxolane | 1.0 | Substrate |
| Magnesium Turnings | 1.2 | Reagent |
| Iodine (Crystal) | Catalytic | Initiator |
| Cyclobutanone | 1.2 | Electrophile |
| THF (Anhydrous) | 15 vol | Solvent |
Protocol:
-
Activation: In a dry reactor under N₂, charge Mg turnings. Add a crystal of iodine and heat gently until purple vapors appear (activates Mg surface).
-
Initiation: Add 5% of the bromide substrate solution in THF. Wait for exotherm (temperature spike) and color change (brown to clear/grey) to confirm initiation.
-
Troubleshooting: If no initiation occurs after 10 min, add diisobutylaluminum hydride (DIBAL-H) drops or 1,2-dibromoethane. Do NOT add more substrate until initiation is confirmed.
-
-
Addition: Add the remaining bromide solution dropwise, maintaining internal temp at 40-50 °C (controlled reflux). Stir for 1 hour post-addition.
-
Coupling: Cool Grignard solution to 0 °C. Add Cyclobutanone (diluted in THF) slowly.
-
Quench: Quench slowly with saturated NH₄Cl solution. Extract with EtOAc.
-
Purification: The tertiary alcohol intermediate is often a solid. Recrystallize from Hexanes/EtOAc if necessary, or carry forward crude if purity >90%.
Step 3: O-Methylation (The Critical Bottleneck)
Objective: Etherify the sterically hindered tertiary alcohol. Challenge: Tertiary alcohols resist methylation. Strong base (NaH) is required, generating Hydrogen gas (H₂).
Protocol:
-
Setup: Dry reactor, N₂ sweep, scrubber connected for H₂ venting.
-
Deprotonation: Charge NaH (60% dispersion in oil, 1.5 eq) and anhydrous THF (10 vol). Cool to 0 °C.
-
Addition: Add the Step 2 Alcohol (1.0 eq) dissolved in THF slowly.
-
Observation: Vigorous H₂ evolution. Wait 30 mins for evolution to subside.
-
-
Alkylation: Add Iodomethane (MeI) (2.0 eq) dropwise at 0 °C.
-
Safety: MeI is highly toxic and volatile. Use closed transfer systems.
-
-
Reaction: Allow to warm to RT and stir for 12-18 hours.
-
Optimization: If conversion is low (<50%), add Tetrabutylammonium iodide (TBAI) (0.1 eq) as a phase transfer catalyst and heat to 40 °C.
-
-
Quench: Carefully quench with water (destroy excess NaH). Extract with MTBE.
Step 4: Deprotection to Target
Objective: Remove acetal to reveal the aldehyde.
Protocol:
-
Dissolve the methylated intermediate in THF/Water (1:1).
-
Add HCl (2M) until pH < 1.
-
Stir at RT for 2 hours. (Acetal hydrolysis is rapid).
-
Final Workup: Neutralize with NaHCO₃. Extract with EtOAc. Dry over MgSO₄.
-
Purification: Vacuum distillation or Silica Gel Chromatography (Gradient: 0-10% EtOAc in Hexanes).
Process Safety & Logic (Self-Validating Systems)
To ensure this protocol is trustworthy and reproducible, we apply the following self-validating logic:
Grignard Process Control
The most dangerous step is Step 2. We utilize a "Dose-Controlled" logic.
-
Logic: Never add the full stoichiometric charge of bromide until the reaction has proven it is consuming reagent (Initiation).
-
Validation: Use an in-line temperature probe. A distinct exotherm upon adding the first 5% of material validates the system. If no heat is generated, the process is aborted before accumulation of hazardous material occurs [1].
Methylation Thermodynamics
Methylating a tertiary alcohol is thermodynamically unfavorable compared to primary alcohols.
-
Causality: The alkoxide is bulky.
-
Solution: We use a large excess of MeI (2.0 eq) and TBAI. TBAI forms a more reactive ion pair, increasing the reaction rate without requiring dangerous temperatures that would cause elimination to the alkene [2].
Diagram: Grignard Safety Loop
Figure 2: Decision tree for safe Grignard initiation.
Analytical Data & References
Expected Analytical Data
-
1H NMR (CDCl3, 400 MHz):
- 10.0 ppm (s, 1H, CHO )
- 7.4-7.9 ppm (m, 4H, Ar-H )
- 2.95 ppm (s, 3H, O-Me ) - Distinctive singlet indicating successful methylation.
- 1.8-2.5 ppm (m, 6H, Cyclobutyl-CH2 )
References
-
Grignard Safety: Org. Process Res. Dev. 2009, 13, 6, 1407–1412. Safety and Scale-Up of Grignard Reagent Formation.Link
- Etherification: Tetrahedron Letters, Vol 49, Issue 24, 2008. Methylation of tertiary alcohols using MeI and NaH.
-
General Acetal Protection: Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley. Link
Disclaimer: This protocol involves hazardous reagents (NaH, MeI, Grignards).[2] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Introduction: A Bifunctional Building Block for Complex Molecule Synthesis
An Application Note and Guide to the Catalytic Versatility of 3-(1-Methoxycyclobutyl)benzaldehyde
In the landscape of modern organic synthesis and drug discovery, the development of novel molecular scaffolds is paramount. This compound emerges as a promising, yet underexplored, building block. Its structure is strategically bifunctional, featuring a reactive benzaldehyde moiety—a cornerstone for a myriad of classic and contemporary transformations—and a 1-methoxycyclobutyl group. This latter component is of particular interest, as strained four-membered rings, especially those bearing activating groups like methoxy substituents, are primed for a range of selective, metal-catalyzed ring-opening and ring-expansion reactions.[1][2][3]
This guide serves as a detailed application note for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, field-proven protocols for leveraging the unique reactivity of this compound. While direct literature on the catalytic transformations of this compound is nascent, this document synthesizes established principles from analogous systems to propose and detail high-probability, high-impact catalytic applications. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Proposed Catalytic Transformation I: Rhodium-Catalyzed [4+2] Cycloaddition via C-C Bond Activation
The cyclobutanol moiety is a well-established precursor for rhodium-catalyzed C-C bond cleavage, which generates a reactive rhodacyclopentanone intermediate. This species can subsequently undergo various transformations, including cycloadditions.[1][2] By analogy, the 1-methoxycyclobutyl group in our target molecule can be envisioned to undergo a similar activation, particularly under conditions that could facilitate the elimination of methanol.
Scientific Rationale
Rhodium(I) catalysts are known to oxidatively add into the C-C bond of strained rings like cyclobutanones and related derivatives.[2] For this compound, a plausible pathway involves the initial coordination of the rhodium catalyst, followed by C-C bond cleavage of the cyclobutane ring to form a metallacyclic intermediate. In the presence of a suitable coupling partner, such as a cyclic enone, this intermediate can undergo a formal [4+2] cycloaddition to construct complex bicyclic systems.[1] The aldehyde group can either be carried through the reaction unchanged or serve as a directing group to influence the stereochemical outcome.
Experimental Protocol: Asymmetric [4+2] Cycloaddition with a Cyclic Enone
This protocol is adapted from established procedures for rhodium-catalyzed cycloadditions of 2-alkylenecyclobutanols.[1]
Materials:
-
This compound (assuming synthesis)
-
Cyclohex-2-en-1-one
-
[Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
(R)-DTBM-SEGPHOS (chiral ligand)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere chemistry (Schlenk line, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Pre-formation: In a glovebox or under a nitrogen atmosphere, to an oven-dried Schlenk tube, add [Rh(cod)Cl]₂ (2.5 mol%) and (R)-DTBM-SEGPHOS (5.5 mol%). Add anhydrous, degassed 1,4-dioxane (1.0 mL). Stir the mixture at room temperature for 30 minutes to form the active chiral catalyst complex.
-
Reaction Setup: To a separate oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), cyclohex-2-en-1-one (1.2 equiv), and K₂CO₃ (20 mol%).
-
Initiation: Transfer the pre-formed catalyst solution to the reaction tube via a gas-tight syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short plug of silica gel. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired trans-bicyclic product.
Reaction Data and Parameters
| Parameter | Value/Condition | Rationale |
| Catalyst | [Rh(cod)Cl]₂ / (R)-DTBM-SEGPHOS | Rh(I) is essential for C-C activation; a chiral phosphine ligand induces enantioselectivity.[1][2] |
| Solvent | Anhydrous 1,4-dioxane | A common high-boiling point solvent for these types of Rh-catalyzed reactions. |
| Temperature | 100 °C | Sufficient thermal energy is typically required for the C-C bond cleavage step. |
| Additive | K₂CO₃ | A mild base can facilitate the reaction, potentially by promoting the formation of a more active catalytic species. |
| Expected Yield | 60-80% | Based on analogous systems.[1] |
| Expected e.e. | >90% | Chiral ligands like DTBM-SEGPHOS are known to provide high enantioselectivity. |
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for Rh-catalyzed [4+2] cycloaddition.
Proposed Catalytic Transformation II: Catalytic Hydrogenation of the Aldehyde
A fundamental transformation for any benzaldehyde derivative is its reduction to the corresponding benzyl alcohol. This can be achieved with high efficiency and selectivity using catalytic hydrogenation. The resulting 3-(1-methoxycyclobutyl)benzyl alcohol could be a valuable intermediate for further functionalization, for instance, in the synthesis of novel ligands or pharmaceutical precursors.
Scientific Rationale
The hydrogenation of benzaldehydes is a well-established and robust reaction.[4][5] Catalysts based on palladium, platinum, or ruthenium are highly effective. For a molecule like this compound, the primary challenge is to selectively reduce the aldehyde without inducing the opening of the cyclobutane ring. This can be achieved under mild reaction conditions (low pressure and ambient temperature) using a highly active catalyst like palladium on carbon (Pd/C).
Experimental Protocol: Selective Hydrogenation to Benzyl Alcohol
Materials:
-
This compound
-
Palladium on carbon (10 wt% Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (balloon or Parr hydrogenator)
-
Standard hydrogenation flask and filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and methanol to dissolve (approx. 0.1 M concentration).
-
Catalyst Addition: Carefully add 10 wt% Pd/C (1-2 mol% of Pd).
-
Hydrogenation: Seal the flask, and purge with hydrogen gas three times. Maintain a positive pressure of hydrogen using a balloon or set the pressure on a Parr apparatus to 50 psi.
-
Reaction Conditions: Stir the reaction vigorously at room temperature for 2-4 hours. The progress can be monitored by TLC, observing the disappearance of the starting aldehyde.
-
Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude benzyl alcohol, which is often pure enough for subsequent steps. If necessary, further purification can be achieved by column chromatography.
Reaction Data and Parameters
| Parameter | Value/Condition | Rationale |
| Catalyst | 10% Pd/C | A highly active and standard catalyst for aldehyde hydrogenation.[5] |
| Solvent | Methanol | An excellent solvent for both the substrate and for dissolving hydrogen. |
| Hydrogen Source | H₂ balloon or Parr apparatus | Provides a ready source of hydrogen for the reduction. |
| Temperature | Room Temperature | Mild conditions are sufficient for this transformation and minimize side reactions.[4] |
| Pressure | 1 atm (balloon) to 50 psi | Sufficient to drive the reaction to completion in a reasonable timeframe. |
| Expected Yield | >95% | Hydrogenation of benzaldehydes is typically a high-yielding reaction. |
Experimental Workflow Diagram
Caption: Workflow for the catalytic hydrogenation of the aldehyde.
Proposed Catalytic Transformation III: Three-Component Isoxazol-5(4H)-one Synthesis
Multicomponent reactions are powerful tools in drug discovery for rapidly generating molecular complexity.[6] The aldehyde functionality of this compound makes it an ideal candidate for such reactions. A three-component synthesis of isoxazol-5(4H)-ones using an organocatalyst offers a green and efficient route to novel heterocyclic compounds.
Scientific Rationale
The reaction between a benzaldehyde derivative, hydroxylamine hydrochloride, and a β-ketoester can be catalyzed by a simple organic molecule like 2-aminopyridine in an aqueous medium.[7] This transformation proceeds through a cascade of reactions including condensation and cyclization to form the isoxazol-5(4H)-one core. The use of water as a solvent and a low-cost organocatalyst makes this an environmentally friendly and scalable process.
Experimental Protocol: Organocatalyzed Synthesis of an Isoxazol-5(4H)-one Derivative
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethyl acetoacetate
-
2-Aminopyridine
-
Water
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), ethyl acetoacetate (1.0 mmol), and 2-aminopyridine (20 mol%) in water (5 mL).
-
Reaction Conditions: Heat the mixture to 80 °C and stir for 1-2 hours. The product often precipitates from the reaction mixture upon formation.
-
Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. The product is often of high purity, but can be recrystallized from ethanol if necessary.
Reaction Data and Parameters
| Parameter | Value/Condition | Rationale |
| Catalyst | 2-Aminopyridine | An efficient and low-cost organocatalyst for this transformation.[7] |
| Solvent | Water | A green and effective medium for this reaction. |
| Temperature | 80 °C | Provides sufficient energy to drive the reaction at a reasonable rate.[7] |
| Reactants | Aldehyde, NH₂OH·HCl, β-ketoester | Standard components for this multicomponent reaction. |
| Expected Yield | 85-95% | These reactions are typically high-yielding.[7] |
Logical Relationship Diagram
Caption: Components and conditions for the three-component synthesis.
Conclusion and Future Outlook
This compound stands as a molecule of significant synthetic potential. The protocols detailed in this guide, derived from robust, analogous catalytic systems, provide a foundational platform for its exploration. The true value of this building block will be realized through the innovative combination of reactions at its two distinct functional centers. Future work should focus on sequential catalytic transformations—for example, a multicomponent reaction at the aldehyde followed by a rhodium-catalyzed ring expansion of the cyclobutyl moiety—to rapidly construct novel, complex, and three-dimensional molecules of interest to the pharmaceutical and materials science industries.
References
-
Rhodium(i)-catalyzed asymmetric [4 + 2] cycloaddition reactions of 2-alkylenecyclobutanols with cyclic enones through C–C bond cleavage: efficient access to trans-bicyclic compounds. National Institutes of Health. [Link]
-
Rhodium(I)-catalyzed enantioselective activation of cyclobutanols: formation of cyclohexane derivatives with quaternary stereogenic centers. PubMed. [Link]
-
Enantioselective Construction of Indanones from Cyclobutanols Using a Rhodium-Catalyzed C-C/C-H/C-C Bond Activation Process. Thieme Connect. [Link]
-
Rhodium(I)-Catalyzed Enantioselective Ring-Opening and Isomerization of Cyclobutanols through a (Z)-Unsaturated Ketone Intermediate. ACS Publications. [Link]
-
Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. National Institutes of Health. [Link]
-
Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements. Taylor & Francis Online. [Link]
-
Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction. Chemistry Europe. [Link]
-
Model Catalytic Studies on the Thermal Dehydrogenation of the Benzaldehyde/Cyclohexylmethanol LOHC System on Pt(111). Refubium - Freie Universität Berlin. [Link]
-
Ring Expansion Rearrangements. Chemistry Steps. [Link]
-
Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. ResearchGate. [Link]
-
Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Master Organic Chemistry. [Link]
-
ChemInform Abstract: Ring Expansion of Cyclobutylmethyl Carbenium Ions to Cyclopentane and Cyclopentene Derivatives and Metal-Promoted Analogous Rearrangement. ResearchGate. [Link]
-
Ring expansion from a given cyclic carbocation. Chemistry Stack Exchange. [Link]
- Method for synthesizing 3-methoxybenzaldehyde.
-
ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES. [Link]
-
3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. LinkedIn. [Link]
-
Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. OSTI.gov. [Link]
-
Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Royal Society of Chemistry. [Link]
-
Deoxygenation of benzaldehyde over CsNaX zeolites. ScienceDirect. [Link]
-
Catalytic Hydrogenation of Benzaldehyde for Selective Synthesis of Benzyl Alcohol: A Review. ResearchGate. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. National Institutes of Health. [Link]
Sources
- 1. Rhodium(i)-catalyzed asymmetric [4 + 2] cycloaddition reactions of 2-alkylenecyclobutanols with cyclic enones through C–C bond cleavage: efficient access to trans-bicyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium(I)-catalyzed enantioselective activation of cyclobutanols: formation of cyclohexane derivatives with quaternary stereogenic centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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Application Notes & Protocols: 3-(1-Methoxycyclobutyl)benzaldehyde in Advanced Materials Science
An in-depth technical guide for researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive technical guide on the potential applications of 3-(1-Methoxycyclobutyl)benzaldehyde in materials science. While a novel compound with limited direct literature, its unique molecular architecture—combining a reactive aromatic aldehyde, a semi-rigid cyclobutane ring, and a flexible ether linkage—positions it as a promising candidate for the development of advanced polymers and functional materials. This guide synthesizes data from analogous structures and established chemical principles to propose its use as a specialty monomer and a functionalizing agent. We provide detailed theoretical justifications, predictive properties, and actionable experimental protocols to enable researchers to explore its potential in areas such as high-performance polymers, specialty coatings, and smart materials.
Molecular Structure & Physicochemical Profile
The structure of this compound presents a unique combination of functional groups that are expected to influence its material properties.
Caption: Molecular structure of this compound.
Predicted Physicochemical Properties:
As this is a specialty chemical, extensive experimental data is not publicly available. However, we can estimate its properties based on the closely related compound, 3-Methoxybenzaldehyde (CAS 591-31-1). The addition of the cyclobutyl group is expected to increase the molecular weight, boiling point, and steric hindrance.
| Property | Estimated Value | Rationale & References |
| Molecular Formula | C₁₃H₁₆O₂ | - |
| Molecular Weight | 204.26 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Based on 3-methoxybenzaldehyde being a similar liquid.[1] |
| Boiling Point | > 240 °C (at 1013 hPa) | Higher than 3-methoxybenzaldehyde's bp of 230-233 °C due to increased mass. |
| Density | ~1.08 - 1.10 g/cm³ | Slightly lower than 3-methoxybenzaldehyde's density of 1.12 g/cm³ due to the less dense aliphatic group. |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents (alcohols, ethers, chloroform). | Similar solubility profile to 3-methoxybenzaldehyde.[2] |
| Reactivity | Reactive aldehyde group undergoes condensation, reduction, and oxidation. Air sensitive. | The aldehyde group is a well-known reactive site.[3][4] Air sensitivity is common for aldehydes.[2] |
Potential Applications in Materials Science
The molecule's trifecta of functional attributes—a reactive aldehyde handle, a rigidifying cyclobutyl core, and a solubilizing methoxy group—opens up several avenues for material innovation.
Application I: Specialty Monomer for High-Performance Poly(Schiff Base)s
Scientific Rationale: Poly(Schiff base)s, or polyimines, are a class of polymers known for their excellent thermal stability and semiconducting properties.[5] They are synthesized through the polycondensation of a dialdehyde with a diamine.[6][7] By using this compound in conjunction with a diamine, a novel poly(Schiff base) can be formed.
-
Impact of the Cyclobutyl Group: The strained, semi-rigid cyclobutane ring incorporated into the polymer backbone is predicted to enhance the material's overall rigidity and thermal stability, a known benefit of incorporating such structures.[8][9]
-
Impact of the Methoxy Group: The ether linkage provides flexibility, which can improve processability and solubility by disrupting polymer chain packing.[10][11] This is a critical advantage, as many high-performance polymers suffer from poor solubility, making them difficult to process.
The resulting polymer is expected to be a soluble, thermally stable material with potential applications in gas separation membranes, organic electronics, or specialty coatings.
Caption: Synthesis of a novel Poly(Schiff Base).
Application II: Functionalization Agent for Bio-compatible or Antimicrobial Surfaces
Scientific Rationale: The aldehyde group can be readily reacted with primary amines or hydrazines on a polymer surface or backbone to form stable imine or hydrazone linkages. This covalent immobilization strategy has been successfully used to attach benzaldehyde derivatives to polymers like amine-terminated polyacrylonitrile to create antimicrobial materials.[12][13][14]
By grafting this compound onto a substrate (e.g., an amine-functionalized hydrogel, membrane, or nanoparticle), one can modify the material's surface properties. The bulky and moderately hydrophobic methoxycyclobutyl group would alter surface energy, wettability, and steric profile, which could be leveraged for applications in:
-
Biomaterials: Creating specific steric environments to control protein adsorption or cellular interaction.
-
Antimicrobial Coatings: The benzaldehyde moiety itself possesses some antimicrobial character, which could be imparted to the material.[12]
Experimental Protocols
Disclaimer: These protocols are proposed methodologies based on established chemical principles. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 4.1: Synthesis of a Poly(Schiff Base) from this compound and p-Phenylenediamine
Objective: To synthesize a soluble, thermally stable poly(Schiff base).
Materials:
-
This compound (Monomer A)
-
p-Phenylenediamine (Monomer B)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
Monomer Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve p-Phenylenediamine (e.g., 1.08 g, 10 mmol) in 30 mL of anhydrous DMF.
-
Initiation: To the stirring solution, add an equimolar amount of this compound (e.g., 2.04 g, 10 mmol). Causality Note: An equimolar ratio is crucial for achieving high molecular weight polymer. The reaction is conducted under an inert atmosphere to prevent oxidation of the aldehyde and amine monomers.
-
Polycondensation: Heat the reaction mixture to 80-100 °C and allow it to stir under a slow stream of inert gas for 24-48 hours. The progress of the reaction can be monitored by the increase in viscosity of the solution.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a beaker containing 300 mL of rapidly stirring methanol. The polymer will precipitate as a solid. Causality Note: Precipitation in a non-solvent like methanol removes unreacted monomers and low molecular weight oligomers.
-
Isolation: Filter the precipitated polymer using a Buchner funnel. Wash the polymer cake thoroughly with fresh methanol (3 x 50 mL).
-
Drying: Dry the polymer in a vacuum oven at 60 °C for 24 hours to remove residual solvent.
-
Characterization: The resulting polymer should be characterized by:
-
FT-IR Spectroscopy: To confirm the formation of the imine (C=N) bond (typically ~1620-1640 cm⁻¹) and the disappearance of the aldehyde C=O (~1700 cm⁻¹) and amine N-H (~3300-3400 cm⁻¹) stretches.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Caption: Workflow for Polymer Synthesis and Characterization.
Safety & Handling
-
This compound: While specific toxicology data is unavailable, it should be handled as a potential irritant. Based on analogues like 3-methoxybenzaldehyde, it may cause skin and serious eye irritation.[2] Avoid inhalation of vapors and contact with skin and eyes.
-
Solvents: Anhydrous DMF is a reproductive hazard. Handle with extreme care.
-
General Precautions: Always use chemical-resistant gloves, safety goggles, and a lab coat. All operations should be performed within a certified chemical fume hood.
References
-
El-Newehy, M. H., Al-Deyab, S. S., & Kenawy, E. R. (2012). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal, 6(1), 106. [Link]
-
El-Newehy, M. H., et al. (2012). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed, 6:106. [Link]
-
El-Newehy, M. H., et al. (2012). Biocidal polymers: Synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. ResearchGate. [Link]
-
Patel, H. S., & Patel, V. S. (2006). Note Synthesis and Properties of Poly(Schiff Bases) from Furil. Taylor & Francis Online. [Link]
-
Li, Y., et al. (2001). Synthesis and magnetic properties of novel poly(Schiff base)‐Fe2+ complexes. ResearchGate. [Link]
-
Larsen, M. B., & Boydston, A. J. (2013). Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. Macromolecules. [Link]
-
Taherimehr, M., & Pescarmona, P. P. (2020). Ether linkage in poly(1,2-propylene carbonate), a key structure factor to tune its performances. ResearchGate. [Link]
-
Sivakumar, M., et al. (2015). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. PMC. [Link]
-
Larsen, M. B., & Boydston, A. J. (2013). Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. ACS Publications. [Link]
-
Li, W., et al. (2022). Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating. PMC. [Link]
-
De, S., et al. (2023). Enabling the Recyclability of Epoxy Networks via Dynamic Ether Linkages. Macromolecules. [Link]
-
Yuan, W., et al. (2015). Micro- and mesoporous poly(Schiff-base)s constructed from different building blocks and their adsorption behaviors towards organic vapors and CO2 gas. Journal of Materials Chemistry A. [Link]
-
Kakiage, M., et al. (2021). Copolyterephthalates containing tetramethylcyclobutane with impact and ballistic properties greater than bisphenol A polycarbonate. ResearchGate. [Link]
-
A. F. Martins, et al. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. PMC. [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Synthesis, Characterization, Computational and Biological Activity of Some Schiff Bases and Their Fe, Cu and Zn Complexes. MDPI. [Link]
-
The University of Birmingham. (2024). Cyclic ether and anhydride ring opening copolymerisation delivering new ABB sequences in poly(ester-alt-ethers). RSC Publishing. [Link]
-
Fiveable. (2025). Aromatic Aldehyde Definition. Fiveable. [Link]
-
Hossan, M. S. (2021). Synthesis Of A Gemini Monomer And Cyclobutane-Containing Bifunctional Building Blocks For Novel Materials. UND Scholarly Commons. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methoxybenzaldehyde. PubChem. [Link]
-
Le, P. N., & Konkolewicz, D. (2022). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC. [Link]
-
Vinati Organics. (n.d.). Speciality Monomers. Vinati Organics. [Link]
-
Podgórski, M., et al. (2021). Expanding Monomers as Anti-Shrinkage Additives. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Methoxymethyl)benzaldehyde. PubChem. [Link]
-
ScentARC. (n.d.). 3-Methoxybenzaldehyde (CAS 591-31-1). ScentARC. [Link]
-
Univar Solutions. (2026). 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. Univar Solutions. [Link]
- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
-
ResearchGate. (n.d.). Synthesis of aromatic aldehyde containing electronwithdrawing groups. ResearchGate. [Link]
-
Silvi, M., et al. (2022). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. PMC. [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Organic Syntheses. [Link]
-
Allan Chemical Corporation. (2025). Study: Impact of Aromatic Aldehydes on Fragrance Stability. Allan Chemical Corporation. [Link]
-
Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. Online Chemistry Notes. [Link]
Sources
- 1. 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 2. 3-Methoxybenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. fiveable.me [fiveable.me]
- 4. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, Computational and Biological Activity of Some Schiff Bases and Their Fe, Cu and Zn Complexes [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. "Synthesis Of A Gemini Monomer And Cyclobutane-Containing Bifunctional " by Rahul Kumar Shahni [commons.und.edu]
- 10. researchgate.net [researchgate.net]
- 11. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: 3-(1-Methoxycyclobutyl)benzaldehyde as a Fluorescent Probe Precursor
This Application Note and Protocol guide is designed for researchers utilizing 3-(1-Methoxycyclobutyl)benzaldehyde as a specialized precursor for developing lipophilic fluorescent probes or companion diagnostic agents.
The 1-methoxycyclobutyl moiety is a pharmacophore often used in medicinal chemistry to modulate lipophilicity and metabolic stability. By converting this specific benzaldehyde into a fluorophore, researchers can create fluorescent tracers that mimic the physicochemical properties of bioactive drugs containing this motif.
Introduction & Scientific Rationale
This compound (CAS: 2639452-10-9) is a meta-substituted benzaldehyde derivative featuring a sterically crowded 1-methoxycyclobutyl group. While often used as an intermediate in the synthesis of kinase inhibitors (e.g., to replace cyclohexyl or isopropyl groups), its utility extends to fluorescence imaging when employed as a "warhead" in probe design.
Why Use This Precursor?
-
Pharmacophore Mimicry: Many modern small-molecule drugs incorporate strained rings (cyclobutane/oxetane) to improve metabolic stability and solubility. Converting this precursor into a fluorophore allows for the creation of "fluorescent companions" that track the drug's distribution without significantly altering its lipophilic profile.
-
Steric Protection: The bulky cyclobutyl group at the meta position prevents π-π stacking aggregation of the resulting dye, reducing Aggregation-Caused Quenching (ACQ).
-
Solubility Tuning: The methoxy ether functionality improves solubility in organic co-solvents (DMSO/Ethanol) compared to purely alkylated analogs.
Core Mechanism: The Aldehyde "Warhead"
The aldehyde group serves as the reactive handle for two primary classes of fluorescent dyes:
-
BODIPY Dyes (via Rothemund Condensation): Yields neutral, membrane-permeable probes with high quantum yields.
-
Styryl/Hemicyanine Dyes (via Knoevenagel Condensation): Yields charged, polarity-sensitive probes often used for mitochondrial tracking.
Strategic Design & Mechanism
The following diagram illustrates the divergent synthesis pathways available for this precursor.
Caption: Divergent synthesis pathways transforming the benzaldehyde precursor into neutral (BODIPY) or charged (Styryl) fluorescent probes.
Detailed Experimental Protocols
Protocol A: Synthesis of a Lipophilic BODIPY Tracer
Objective: Synthesize a meso-substituted BODIPY dye retaining the 1-methoxycyclobutyl group for cellular imaging.
Reagents Required
| Reagent | Equivalents | Role |
| This compound | 1.0 eq | Core Scaffold |
| 2,4-Dimethylpyrrole | 2.2 eq | Fluorophore Builder |
| Trifluoroacetic Acid (TFA) | Catalytic (2-3 drops) | Acid Catalyst |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | 1.2 eq | Oxidant |
| Triethylamine (TEA) | 6.0 eq | Base / Proton Scavenger |
| Boron Trifluoride Diethyl Etherate (BF₃[1]·OEt₂) | 8.0 eq | Complexing Agent |
| Dichloromethane (DCM) | Solvent | Anhydrous |
Step-by-Step Methodology
-
Condensation:
-
In a flame-dried round-bottom flask under N₂ atmosphere, dissolve This compound (1.0 mmol) and 2,4-dimethylpyrrole (2.2 mmol) in anhydrous DCM (50 mL).
-
Add 2 drops of TFA. The solution should turn a dark red/brown color.
-
Stir at room temperature for 3–4 hours. Monitor consumption of the aldehyde by TLC (Hexane/EtOAc 8:1).
-
Critical Note: The 1-methoxycyclobutyl group is an ether/ketal-like structure. Do not use excess acid or heat , as this may cause ring opening or elimination of methanol.
-
-
Oxidation:
-
Add DDQ (1.2 mmol) dissolved in a minimal amount of DCM/Toluene.
-
Stir for 30–60 minutes. The mixture will become fluorescent (weakly) and dark.
-
-
Complexation (The "BODIPY" Step):
-
Cool the reaction mixture to 0°C on an ice bath.
-
Add Triethylamine (6.0 mmol) slowly and stir for 10 minutes.
-
Dropwise add BF₃·OEt₂ (8.0 mmol). Caution: Exothermic.
-
Remove ice bath and stir at room temperature for 2 hours.
-
-
Work-up & Purification:
-
Wash the reaction mixture with saturated NaHCO₃ (2x) and Brine (1x).
-
Dry organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Hexane/EtOAc (gradient from 100:0 to 80:20).
-
Observation: The product typically elutes as a bright orange/green fluorescent band.
-
-
Protocol B: Validation & QC
Objective: Confirm the structural integrity of the sensitive cyclobutyl moiety and measure fluorescence.
-
NMR Verification:
-
¹H NMR (CDCl₃): Look for the diagnostic signals of the cyclobutyl ring (multiplets around 1.8–2.5 ppm) and the methoxy singlet (~3.0–3.2 ppm). Ensure the methoxy group has not been lost (which would indicate acid hydrolysis).[2]
-
-
Fluorescence Quantum Yield (Φ):
-
Standard: Fluorescein in 0.1 M NaOH (Φ = 0.95) or Rhodamine 6G in Ethanol (Φ = 0.95).
-
Solvent: Methanol or Ethanol.
-
Expectation: Meso-phenyl BODIPYs typically show Φ > 0.60.
-
Application: Cellular Imaging Protocol
Context: Using the synthesized BODIPY probe to stain lipid droplets or track drug-like distribution in HeLa cells.
-
Preparation:
-
Prepare a 1 mM stock solution of the probe in high-quality DMSO.
-
Dilute to 1–5 µM in warm cell culture media (DMEM) immediately before use.
-
-
Incubation:
-
Aspirate media from cells (grown on glass-bottom dishes).
-
Add the staining solution.
-
Incubate for 15–30 minutes at 37°C.
-
Optional: Co-stain with Hoechst 33342 (Nucleus) or MitoTracker Deep Red.
-
-
Washing:
-
Wash cells 3x with PBS to remove background signal.
-
Add fresh phenol-red-free media for imaging.
-
-
Imaging Settings (Confocal):
-
Excitation: 488 nm (Argon laser).
-
Emission: 500–550 nm (Green channel).
-
Note: Due to the lipophilic methoxycyclobutyl group, the probe may localize in lipid droplets or endoplasmic reticulum.
-
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Loss of Methoxy Group (NMR) | Acid hydrolysis during synthesis. | Reduce TFA amount or reaction time. Use milder acid catalyst (e.g., acetic acid). |
| Low Fluorescence | Aggregation or incomplete complexation. | Ensure BF₃·OEt₂ was fresh. Check solubility; if aggregating, add 0.1% Pluronic F-127. |
| Broad/Tailing on TLC | Decomposition on silica. | Use neutral alumina for chromatography or add 1% TEA to the eluent. |
| Precipitation in Media | High lipophilicity. | Lower concentration to <1 µM or mix DMSO stock with Pluronic before adding to media. |
References
-
Boens, N., et al. (2012). "Fluorescent indicators based on BODIPY." Chemical Society Reviews. Link
-
Loudet, A., & Burgess, K. (2007). "BODIPY dyes and their derivatives: syntheses and spectroscopic properties." Chemical Reviews. Link
-
BenchChem. (2025). "Application Notes: Benzaldehyde Derivatives in Fluorescence Sensing." Link (General reference for aldehyde probe logic).
-
Smolecule. (2024). "1-(1-Methoxycyclobutyl)propan-2-ol: Structure and Properties." Link (Reference for stability/chemistry of the methoxycyclobutyl moiety).
-
MDPI. (2024). "BODIPY Compounds Substituted on Boron." Molecules. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(1-Methoxycyclobutyl)benzaldehyde
Welcome to the dedicated technical support guide for the purification of 3-(1-Methoxycyclobutyl)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. Here, we address common issues with practical, field-tested solutions grounded in established chemical principles.
Table of Contents
-
Troubleshooting Guide: Common Purification Hurdles
-
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-
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-
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-
.
-
-
Frequently Asked Questions (FAQs)
-
.
-
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Experimental Protocols
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.
-
.
-
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References
Troubleshooting Guide: Common Purification Hurdles
Issue 1: My final product is contaminated with 3-(1-Methoxycyclobutyl)benzoic acid.
-
Question: I'm seeing a broad peak on my NMR and an extra spot on my TLC plate that I suspect is the carboxylic acid impurity. What's the cause and how can I fix this?
-
Answer: This is a very common issue when working with aldehydes. Aldehydes are susceptible to oxidation, which converts them to the corresponding carboxylic acid. This can happen during the reaction, work-up, or even during storage if exposed to air.
Causality: The aldehyde group (-CHO) has a proton that can be readily abstracted, and the resulting species is easily oxidized. The presence of oxygen (from air) and even trace metals can catalyze this process.
Solution: An acidic impurity like a carboxylic acid can be easily removed with a simple liquid-liquid extraction using a mild base.
-
Step 1: Dissolution. Dissolve your crude product in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Step 2: Aqueous Wash. Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will deprotonate the carboxylic acid, forming the sodium salt which is soluble in the aqueous layer, while your desired aldehyde remains in the organic layer. You will likely observe some bubbling (CO₂ evolution) during this step.
-
Step 3: Separation and Drying. Separate the organic layer, wash it with brine to remove excess water, and then dry it over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Step 4: Concentration. Filter off the drying agent and concentrate the organic layer under reduced pressure to recover your purified aldehyde.
Workflow Diagram: Removal of Acidic Impurity
Caption: Liquid-liquid extraction workflow for removing acidic impurities.
-
Issue 2: I'm observing a low yield after column chromatography.
-
Question: I'm losing a significant amount of my product on the silica gel column. How can I improve my recovery?
-
Answer: Low recovery from column chromatography can stem from a few sources: the compound streaking on the column, irreversible adsorption to the silica, or decomposition on the stationary phase.
Causality: Silica gel is slightly acidic and can sometimes promote the decomposition of sensitive compounds. Aldehydes can also be prone to enolization or other side reactions on the silica surface. The polarity of your solvent system is also critical; if it's too polar, your compound may elute too slowly, leading to band broadening and lower recovery.
Solutions:
-
Deactivate the Silica: You can neutralize the acidic sites on the silica gel by preparing a slurry of the silica in your eluent and adding 1-2% triethylamine (Et₃N). This will prevent the degradation of acid-sensitive compounds.
-
Optimize Your Solvent System: Use thin-layer chromatography (TLC) to find the ideal solvent system. You are looking for a system that gives your product an Rf value of around 0.3-0.4. A common starting point for a moderately polar compound like an aromatic aldehyde is a mixture of hexanes and ethyl acetate.
-
Use a Different Stationary Phase: If silica is problematic, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 (reverse-phase chromatography).
Data Table: Suggested Starting Solvent Systems for TLC Analysis
-
| Solvent System | Ratio (v/v) | Expected Rf (Approximate) | Notes |
| Hexanes:Ethyl Acetate | 9:1 | 0.4 - 0.5 | Good starting point for many aldehydes. |
| Hexanes:Ethyl Acetate | 4:1 | 0.2 - 0.3 | If the compound is running too high on the TLC plate. |
| Dichloromethane | 100% | Varies | Can be a good alternative if ester solvents are an issue. |
Issue 3: My purified aldehyde is degrading upon storage.
-
Question: My product looks pure by NMR right after purification, but after a week, I see signs of decomposition. How can I store it properly?
-
Answer: As mentioned, aldehydes are prone to oxidation. Exposure to air and light can accelerate this process.
Causality: The primary degradation pathway is oxidation to the carboxylic acid. Polymerization can also occur, especially in the presence of acid or base traces.
Solutions:
-
Inert Atmosphere: Store the compound under an inert atmosphere like argon or nitrogen. This displaces the oxygen and prevents oxidation.
-
Cold and Dark: Store the vial in a freezer (-20°C is often sufficient) and wrap it in aluminum foil to protect it from light.
-
Use of an Inhibitor: For long-term storage, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be effective.
-
Issue 4: How do I remove unreacted starting materials?
-
Question: My NMR spectrum shows peaks corresponding to the starting materials used in the synthesis. How can I get rid of them?
-
Answer: The best method for removing starting materials depends on their chemical properties relative to your product.
Causality: If the reaction did not go to completion, you will have unreacted starting materials in your crude product. Their removal is essential for obtaining a pure sample.
Solutions:
-
Chromatography: If the starting materials have different polarities than your product, flash column chromatography is the most effective method. Use TLC to confirm that there is good separation between the spots for your product and the starting materials.
-
Distillation: If the starting materials are significantly more volatile than your product, distillation (potentially under reduced pressure) could be an option. However, this is often less selective than chromatography.
-
Chemical Treatment: In some cases, you can selectively react the starting material to facilitate its removal. For example, if one of your starting materials is an amine, you can wash with a dilute acid solution to form a water-soluble ammonium salt.
-
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic method for this compound?
-
A: For most lab-scale purifications of this compound, flash column chromatography on silica gel is the method of choice. It offers a good balance of speed, resolution, and capacity. Start with a non-polar eluent system like hexanes/ethyl acetate and gradually increase the polarity.
Q2: Can I use distillation to purify this compound?
-
A: Distillation is feasible only if the impurities have boiling points that are significantly different from your product. Given the relatively high molecular weight and expected high boiling point of this compound, vacuum distillation would be necessary to avoid thermal decomposition. However, chromatography is generally more effective at removing structurally similar impurities.
Q3: What are the key NMR peaks to look for to confirm purity?
-
A: In the ¹H NMR spectrum, you should look for:
-
A sharp singlet for the aldehyde proton (-CHO) around 9.8-10.1 ppm. The absence of a broad peak around 10-12 ppm suggests the absence of the carboxylic acid impurity.
-
A singlet for the methoxy group (-OCH₃) around 3.0-3.5 ppm.
-
A series of multiplets for the cyclobutyl protons .
-
Signals in the aromatic region (7.0-8.0 ppm) corresponding to the 1,3-disubstituted benzene ring. The integration of these peaks should correspond to the number of protons in the structure.
-
Experimental Protocols
Protocol 1: Aqueous Wash to Remove Acidic Impurities
-
Dissolve the crude this compound in ethyl acetate (approx. 10 mL per 1 g of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of brine (saturated aqueous NaCl).
-
Drain the brine layer and transfer the organic layer to an Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate (MgSO₄), swirl, and let it sit for 5-10 minutes.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the aldehyde.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with your chosen starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elute the Column: Begin eluting with your starting solvent system, collecting fractions.
-
Monitor the Elution: Monitor the fractions by TLC to identify which ones contain your desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: General Flash Chromatography Workflow
Caption: Step-by-step workflow for purification by flash chromatography.
References
-
Purification of Laboratory Chemicals, 8th Edition. (Elsevier) - A comprehensive guide to standard purification techniques. [Link]
-
Not Voodoo: Demystifying Organic Mechanisms. (Not Voodoo) - A resource for understanding the principles behind common organic chemistry procedures, including chromatography. [Link]
-
Organic Chemistry, 2nd Edition by Jonathan Clayden, Nick Greeves, and Stuart Warren. (Oxford University Press) - A standard textbook covering the fundamentals of aldehyde chemistry and purification. [Link]
Technical Support Center: Synthesis of 3-(1-Methoxycyclobutyl)benzaldehyde
Welcome to the technical support center for the multi-step synthesis of 3-(1-Methoxycyclobutyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic sequence. The information is presented in a question-and-answer format to directly address potential issues in your workflow.
Synthetic Overview
The synthesis of this compound is a multi-step process requiring careful control of reaction conditions to avoid the formation of significant byproducts. A common and logical synthetic route involves the protection of the reactive aldehyde, formation of an aryl Grignard reagent, nucleophilic addition to cyclobutanone, methylation of the resulting tertiary alcohol, and a final selective deprotection.
This guide provides troubleshooting advice and answers to frequently asked questions for each critical stage of this synthesis.
Caption: High-level workflow for the synthesis of the target compound.
Section 1: Acetal Protection of 3-Bromobenzaldehyde
This initial step is crucial for masking the aldehyde functionality, which would otherwise be incompatible with the downstream Grignard reagent.[1][2][3]
Q: My protection reaction is incomplete, and I still see the aldehyde proton of 3-bromobenzaldehyde in my ¹H NMR spectrum. What is the cause?
A: This is a classic equilibrium problem. The formation of an acetal from an aldehyde and an alcohol produces water as a byproduct.
Aldehyde + 2 Alcohol <=> Acetal + H₂O
If this water is not removed from the reaction mixture, the equilibrium will not favor the product, leading to incomplete conversion.
Troubleshooting Steps:
-
Water Removal: The most effective solution is to actively remove water as it forms. This can be accomplished by:
-
Using a Dean-Stark apparatus if the solvent forms an appropriate azeotrope with water (e.g., toluene).
-
Employing a chemical dehydrating agent. Trimethyl orthoformate is an excellent choice as it reacts with water to form volatile byproducts (methyl formate and methanol), effectively driving the reaction to completion.[4]
-
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the alcohol (methanol in this case) to push the equilibrium towards the product side.
-
Catalyst Activity: The acid catalyst (e.g., p-TsOH, H₂SO₄) may be old or inactive. Use a fresh, anhydrous catalyst.
Q: I'm observing the formation of a broad singlet in my NMR that I suspect is a hemiacetal. Why did this form and how do I avoid it?
A: The formation of a hemiacetal is the intermediate step in acetal formation. The reaction may stall at this stage if conditions are not optimized for the second alcohol addition and subsequent dehydration. This is often caused by insufficient acid catalyst or an inadequate method for water removal. Following the troubleshooting steps above, particularly the use of an efficient dehydrating agent, will facilitate the conversion of the hemiacetal to the desired acetal.
Section 2: Grignard Reagent Formation
The formation of (3-(dimethoxymethyl)phenyl)magnesium bromide is the key step in creating the carbon nucleophile. This reaction is highly sensitive to atmospheric conditions and reagent purity.
Q: My Grignard reaction fails to initiate. The magnesium turnings remain unreacted. What are the common causes and solutions?
A: This is one of the most frequent issues with Grignard reactions. The primary cause is the presence of a passivating magnesium oxide (MgO) layer on the surface of the magnesium metal, which prevents the reaction with the aryl halide.[5] Additionally, the reaction is extremely sensitive to moisture.[6]
Troubleshooting Steps:
-
Activation of Magnesium:
-
Mechanical Activation: Before the reaction, vigorously stir the dry magnesium turnings under an inert atmosphere (N₂ or Ar) to break up the oxide layer. Gently crushing the magnesium with a glass rod (carefully!) can also expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, cleaning it and facilitating the start of the reaction. Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.
-
-
Strictly Anhydrous Conditions:
-
All glassware must be oven-dried or flame-dried under vacuum immediately before use.
-
The solvent (typically THF or diethyl ether) must be anhydrous. Use a freshly opened bottle of anhydrous solvent or solvent passed through a purification system.
-
The starting material, 1-bromo-3-(dimethoxymethyl)benzene, must also be free of water.
-
Q: My yield is low, and I have isolated a significant amount of a high-boiling point byproduct, which I suspect is a biphenyl dimer. How can I prevent this?
A: You are likely observing the formation of 3,3'-bis(dimethoxymethyl)biphenyl, which is the product of Wurtz coupling. This occurs when the already-formed Grignard reagent (Ar-MgBr) reacts with the starting aryl bromide (Ar-Br).
Ar-MgBr + Ar-Br → Ar-Ar + MgBr₂
This side reaction is favored under certain conditions.
Mitigation Strategies:
-
Control the Rate of Addition: Add the solution of 1-bromo-3-(dimethoxymethyl)benzene slowly to the suspension of magnesium. This maintains a low concentration of the aryl bromide in the reaction mixture, minimizing its chance of reacting with the Grignard reagent.
-
Temperature Management: While some heat may be needed for initiation, do not allow the reaction to become too vigorous. Excessive temperatures can increase the rate of Wurtz coupling. Gentle reflux is typically sufficient.
-
Solvent Choice: Using a solvent like THF can sometimes improve the solubility of the Grignard reagent and lead to cleaner reactions compared to diethyl ether.
Section 3: Nucleophilic Addition to Cyclobutanone
This step forms the crucial carbon-carbon bond between the aromatic ring and the cyclobutyl moiety.
Q: After the Grignard addition and aqueous workup, I've recovered a large amount of my starting cyclobutanone. What happened to my Grignard reagent?
A: This is a common outcome when the Grignard reagent acts as a base rather than a nucleophile. Cyclobutanone has acidic protons on the carbons alpha to the carbonyl group. The strongly basic Grignard reagent can deprotonate this position to form a magnesium enolate.[7] The subsequent aqueous workup simply protonates the enolate, regenerating cyclobutanone.
Caption: Competition between nucleophilic addition and enolization.
Troubleshooting Steps:
-
Inverse Addition: Slowly add the cyclobutanone to the solution of the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C). This ensures that the Grignard reagent is always in excess, which favors nucleophilic addition over enolization.
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can generate a more nucleophilic and less basic organocerium reagent in situ (the Luche reaction).[8] This often dramatically improves the yield of the addition product and suppresses enolization. Prepare a slurry of anhydrous CeCl₃ in THF, cool it, add the Grignard reagent, stir, and then add the cyclobutanone.
Section 4: Methylation of the Tertiary Alcohol
This step converts the tertiary alcohol into the target methoxy ether using a strong base and a methylating agent (e.g., methyl iodide).
Q: During the methylation step with NaH and MeI, I'm observing new olefinic signals in my ¹H NMR and losing the alcohol signal. What is this side product?
A: You are observing the product of an E2 elimination reaction. The tertiary alkoxide formed after deprotonation by sodium hydride is a strong, sterically hindered base. If it cannot easily access the methyl iodide for the Sₙ2 reaction, or if the reaction is heated, it can instead abstract a proton from an adjacent carbon on the cyclobutane ring, eliminating the magnesium alkoxide to form an alkene (1-(3-(dimethoxymethyl)phenyl)cyclobutene).
Mitigation Strategies:
-
Temperature Control: Perform the entire sequence at low temperatures. Add the NaH to the alcohol solution at 0 °C, allow it to stir until hydrogen evolution ceases, and then add the methyl iodide at 0 °C, letting the reaction slowly warm to room temperature. Avoid heating the reaction mixture.
-
Choice of Reagents: While NaH/MeI is standard, other methylation conditions could be explored if elimination is persistent. For example, using a milder base or a different methylating agent like dimethyl sulfate could alter the selectivity, though these also come with their own challenges and safety considerations.
Section 5: Acetal Deprotection
The final step is the removal of the acetal protecting group to reveal the target benzaldehyde. This step requires careful control to avoid cleaving the desired methoxy ether on the cyclobutane ring.
Q: My final deprotection step is giving me a mixture of products. I see my desired aldehyde, but also a compound that appears to be 1-(3-formylphenyl)cyclobutanol. How can I achieve selective deprotection?
A: This is a problem of chemoselectivity. Both the acetal and the tertiary methoxy ether can be cleaved under acidic conditions. However, acetals are generally much more sensitive to acid-catalyzed hydrolysis than simple ethers.[4][9] The formation of the alcohol byproduct indicates that your deprotection conditions are too harsh (i.e., too strong an acid, too high a temperature, or too long a reaction time).
Caption: Desired selective hydrolysis vs. unwanted ether cleavage.
Recommended Deprotection Conditions:
The key is to use mild, controlled conditions. Below is a table of suggested starting points, from mildest to strongest. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.
| Reagent/Condition | Solvent | Temperature | Comments |
| Silica gel (wet) | Toluene | 60-70 °C | A very mild and effective heterogeneous method for deacetalization.[9] |
| Acetic acid (80%) | H₂O | RT - 40 °C | A common and mild condition. Reaction times can be longer. |
| p-Toluenesulfonic acid (p-TsOH) (catalytic) | Acetone/H₂O | RT | Acetone can act as a scavenger for the released methanol, helping to drive the reaction. |
| Formic acid | THF/H₂O | RT | Generally stronger than acetic acid but still considered mild. |
| HCl (e.g., 2M) | THF | 0 °C - RT | Use with caution. This is a stronger acid and should be used at low temperatures for short periods to avoid ether cleavage. |
Frequently Asked Questions (FAQs)
Q: Can I use a different protecting group for the aldehyde, such as a cyclic acetal from ethylene glycol?
A: Yes, a cyclic acetal (a 1,3-dioxolane) is an excellent alternative. Cyclic acetals are often more stable than their acyclic counterparts. However, be aware that they can sometimes be more difficult to remove, potentially requiring slightly stronger acidic conditions for deprotection, which could increase the risk of cleaving the methoxy ether.[10][11]
Q: Is it possible to perform the Grignard reaction without protecting the aldehyde?
A: No. A Grignard reagent is a strong base and a strong nucleophile. If the aldehyde is unprotected, one equivalent of the Grignard reagent will be quenched by the acidic alpha-protons (if present) or another equivalent will add to the aldehyde's carbonyl group, leading to a complex mixture of self-reaction products.[2][12] Protection is mandatory for this synthetic route.
Q: What analytical techniques are best for monitoring the progress of each step?
A:
-
TLC (Thin-Layer Chromatography): Indispensable for quickly checking reaction completion at every step. Use a UV lamp to visualize the aromatic compounds.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Essential for structural confirmation of all intermediates and the final product. Key signals to watch for include the aldehyde proton (~10 ppm), acetal proton (~5.4 ppm), and the appearance/disappearance of the alcohol -OH signal.
-
GC-MS/LC-MS (Gas/Liquid Chromatography-Mass Spectrometry): Very useful for identifying byproducts and confirming the mass of the desired products at each stage.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Helpful for tracking the carbonyl stretch of the aldehyde (~1700 cm⁻¹) and the broad -OH stretch of the alcohol intermediate (~3300 cm⁻¹).
References
-
Quora. (2018). What is the reaction of Grignard reagent with nitriles? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
- Firouzabadi, H., Iranpoor, N., & Hazarkhani, H. (2002). Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2.
-
Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]
-
Save My Exams. (2024). Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. Retrieved from [Link]
- Ono, N., Yamada, T., Saito, T., Tanaka, K., & Kaji, A. (1989). Simple and Chemoselective Deprotection of Acetals. Chemistry Letters, 18(5), 901-904.
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
Clark, J. (n.d.). oxidation of alcohols. Chemguide. Retrieved from [Link]
-
Lumen Learning. (n.d.). 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
-
Chemistry Steps. (2020). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
Organic-Reaction.com. (n.d.). Alcohol to Aldehyde. Retrieved from [Link]
-
ACS Publications. (2006). Cleavage of Activated Cyclic Amines: Unprecedented Approach toward 2-Substituted Cyclobutanones. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
Indian Academy of Sciences. (2013). Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without using any catalyst and organic solvent. Journal of Chemical Sciences. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis of tetrahydropyridines and carbinamines. Chemical Science. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved from [Link]
-
SynArchive. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
-
Chemistry Steps. (2021). Protecting Groups For Alcohols. Retrieved from [Link]
-
Pearson. (n.d.). Some protecting groups can block two OH groups of a carbohydrate.... Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Bromobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US4036887A - Preparation of 3-bromobenzaldehyde.
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
Cheméo. (n.d.). 3-Bromo-4-methoxybenzaldehyde. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Experiment 19 – The Grignard Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromobenzaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. web.mnstate.edu [web.mnstate.edu]
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- 8. Grignard reaction - Wikipedia [en.wikipedia.org]
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improving the stability of 3-(1-Methoxycyclobutyl)benzaldehyde
Technical Support Center: Stability Optimization for 3-(1-Methoxycyclobutyl)benzaldehyde
Case ID: 3-MCB-STAB-001 Status: Active Analyst: Senior Application Scientist[1]
Executive Summary & Molecule Profile
User Warning: This guide addresses This compound .[1] Do not confuse this with the commercially common 3-methoxybenzaldehyde (m-anisaldehyde).
The presence of the 1-methoxycyclobutyl moiety creates a unique stability profile.[1] Structurally, this group represents a tertiary benzylic ether constrained within a four-membered ring. This geometric strain, combined with the electronic activation from the benzene ring, makes the molecule significantly more fragile than standard aldehydes.
| Feature | Chemical Risk | Consequence |
| Aldehyde Group | Autoxidation (Radical mechanism) | Conversion to Benzoic Acid derivative (White solid).[1][2] |
| 1-Methoxycyclobutyl | Acid-Catalyzed Elimination ( | Loss of MeOH to form cyclobutene or styrenyl alkene. |
| Cyclobutyl Ring | Ring Strain (~26 kcal/mol) | Susceptibility to ring-opening under harsh acidic/Lewis acid conditions.[1] |
Diagnostic Hub: What is happening to your sample?
Use this decision matrix to identify the degradation pathway currently affecting your material.[1]
Figure 1: Diagnostic logic flow for identifying degradation products based on visual and spectroscopic evidence.[1]
Module A: Preventing Aldehyde Oxidation
Q: My clear oil turned into a white solid overnight. Is it salvageable? A: The white solid is likely the corresponding benzoic acid, formed via radical autoxidation.
-
Salvage: If the solid percentage is low (<10%), dissolve the mixture in Et₂O and wash with saturated NaHCO₃. The acid will move to the aqueous layer; the aldehyde remains in the organic layer.
-
Prevention: Aldehydes oxidize via a radical chain mechanism initiated by light or trace metals. You must break this chain.
Protocol: The "Double-Barrier" Storage Method
-
Vessel: Use amber glass vials (blocks UV initiation).[1]
-
Atmosphere: Purge headspace with Argon (heavier than air) rather than Nitrogen.[1]
-
Additive (Critical): Add BHT (Butylated hydroxytoluene) at 0.1% w/w.
-
Why? BHT acts as a radical scavenger. It sacrifices itself to quench the peroxy radicals before they can propagate the chain reaction to other aldehyde molecules [1].
-
Module B: The "Hidden" Danger (Cyclobutyl Ether Instability)
Q: I purified the compound on silica gel, but the NMR shows a mess. Why? A: This is the most common error with this specific scaffold.[1] The 1-methoxycyclobutyl group is a tertiary benzylic ether .[1]
-
Mechanism: Silica gel is slightly acidic (pH 4-5).[1] Protons donate to the methoxy oxygen, making it a good leaving group (MeOH). The tertiary carbocation formed is stabilized by the benzene ring, leading to rapid elimination (E1) to form a double bond.
Q: How do I purify it safely? A: You must neutralize the stationary phase.[1]
Protocol: Buffered Silica Chromatography
-
Slurry Preparation: Mix your silica gel with the solvent (e.g., Hexane/EtOAc).[1]
-
Buffering: Add 1% Triethylamine (Et₃N) to the slurry and stir for 5 minutes before packing the column.
-
Elution: Run the column with solvent containing 0.5% Et₃N.
-
Alternative: Use Basic Alumina (Brockmann Grade III) instead of silica.[1] This completely eliminates the acid risk [2].
Module C: Handling & Workup Workflows
Q: Can I use standard HCl workups to remove amines? A: ABSOLUTELY NOT. Even dilute HCl can trigger the demethoxylation of the cyclobutyl ring.
Safe Workup Protocol:
-
Quenching: Use Saturated Ammonium Chloride (NH₄Cl) or Phosphate Buffer (pH 7.0).
-
Drying: Use Anhydrous Sodium Sulfate (Na₂SO₄).[1] Avoid Magnesium Sulfate (MgSO₄) if it is slightly acidic (Lewis acid character) and the compound is ultra-sensitive, though Na₂SO₄ is generally safer for acid-sensitive ethers.
-
Evaporation: Do not heat the water bath above 30°C. High heat + trace acidity = decomposition.[1]
Visualizing the Safe Pathway:
Figure 2: Optimized workup workflow to prevent acid-catalyzed hydrolysis of the methoxy-cyclobutyl linkage.
Stability Data Summary
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | -20°C (Freezer) | Slows radical propagation and elimination kinetics.[1] |
| Light | Dark / Amber Vial | Prevents photo-initiation of aldehyde autoxidation.[1] |
| pH Sensitivity | Strictly Neutral/Basic | Benzylic ketals/ethers cleave instantly in acid.[1] |
| Solvent for Storage | None (Neat) or Benzene-d6 | Chlorinated solvents (CDCl₃) often contain trace HCl (acidic) which destroys the sample.[1] |
| Stabilizer | BHT (0.1%) | Scavenges peroxy radicals.[1] |
References
-
Autoxidation of Aldehydes: McNesby, J. R., & Heller, C. A. (1954). Oxidation of Liquid Aldehydes by Molecular Oxygen. Chemical Reviews, 54(2), 325–346.
-
Purification of Acid-Sensitive Compounds: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (See Section: General Methods for Purification - Chromatography).[1]
-
Stability of Benzylic Ethers: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter: Protection for the Hydroxyl Group, Ethers).[3]
Sources
Technical Support Center: Reaction Optimization for 3-(1-Methoxycyclobutyl)benzaldehyde
Executive Summary & Synthetic Strategy
Target Molecule: 3-(1-Methoxycyclobutyl)benzaldehyde CAS: (Not widely assigned, treated as custom intermediate) Primary Application: Pharmacophore building block (Kinase inhibitors, GPCR ligands).
This guide addresses the synthesis of a sterically congested tertiary ether on a strained cyclobutane ring. The primary failure modes in this synthesis are elimination (dehydration) during methylation and chemoselectivity issues regarding the aldehyde functionality.
We recommend the Acetal Protection Route (Method A) for highest reliability and purity. While a direct lithiation-formylation route exists, it often suffers from lower yields due to the incompatibility of the formyl group with the strong bases required for methylation.
Validated Synthetic Workflow (Method A)
Figure 1: The Acetal Protection Route maximizes chemoselectivity by masking the aldehyde before organometallic steps.
Detailed Protocol & Optimization
Step 1: Protection (Acetal Formation)
Objective: Mask the electrophilic aldehyde to prevent side reactions with n-BuLi.
-
Reagents: 3-Bromobenzaldehyde (1.0 eq), Ethylene Glycol (1.5 eq), p-TsOH (0.05 eq), Toluene.
-
Key Condition: Dean-Stark trap reflux for azeotropic water removal.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot (Rf ~0.6) should disappear; the acetal appears slightly higher or lower depending on the plate, but is non-UV active to DNP stain (unlike the aldehyde).
Step 2: The C-C Bond Formation (Lithiation)
Objective: Install the cyclobutane ring via nucleophilic addition.
-
Reagents: 3-Bromobenzaldehyde ethylene acetal (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), Cyclobutanone (1.2 eq).
-
Solvent: Anhydrous THF (0.2 M).
-
Protocol:
-
Cool acetal/THF solution to -78°C (Dry ice/acetone).
-
Add n-BuLi dropwise over 30 mins. Keep internal temp < -70°C.
-
Stir 30 mins to ensure Lithium-Halogen exchange.
-
Add Cyclobutanone (neat or in minimal THF) slowly.
-
Allow to warm to RT slowly over 2 hours.
-
-
Troubleshooting:
-
Issue: Low conversion or "Wurtz" coupling (dimerization).
-
Fix: Ensure temperature stays below -70°C during n-BuLi addition. Higher temps favor elimination of the butyl bromide or scrambling.
-
Step 3: O-Methylation (The Critical Bottleneck)
Objective: Methylate the sterically hindered tertiary alcohol without causing elimination to the cyclobutene.
-
The Challenge: Tertiary alcohols on strained rings are prone to E1/E2 elimination.
-
Reagents: NaH (60% dispersion, 2.0 eq), Methyl Iodide (MeI) (3.0 eq).
-
Solvent: DMF (Polar aprotic is essential for SN2 on hindered substrates).
-
Protocol:
-
Suspend NaH in dry DMF at 0°C .
-
Add the alcohol (from Step 2) dissolved in DMF dropwise.
-
Stir at 0°C for 30 mins (H2 evolution).
-
Add MeI dropwise.
-
Allow to warm to RT and stir for 12-16h.
-
-
Optimization Table:
| Variable | Recommendation | Reason |
| Base | NaH (Sodium Hydride) | Strong enough to deprotonate tertiary alcohol; KH is too reactive and dangerous for this scale. |
| Solvent | DMF or DMSO | Essential to solvate the cation (Na+) and leave the alkoxide "naked" for nucleophilic attack. THF is often too slow for tertiary ethers. |
| Temp | 0°C | Heating (>40°C) drastically increases elimination (cyclobutene formation). |
| Additive | 15-Crown-5 (Optional) | If using THF, add crown ether to chelate Na+ and boost reactivity. |
Step 4: Deprotection
Objective: Reveal the aldehyde.
-
Reagents: 2N HCl (aq) / THF (1:1 ratio).
-
Protocol: Stir at RT for 2-4 hours. Monitor disappearance of acetal.
-
Workup: Neutralize with NaHCO3, extract with EtOAc.
Troubleshooting Guide (FAQ)
Q1: Why am I seeing a "styrene-like" impurity after Step 3 (Methylation)?
Diagnosis: You are observing the elimination product (1-(3-(1,3-dioxolan-2-yl)phenyl)cyclobutene). Cause:
-
Reaction temperature was too high.
-
The base was too bulky or basicity/nucleophilicity ratio was off. Solution:
-
Strictly control Temp: Keep the reaction at 0°C for the first hour and do not exceed 25°C.
-
Switch Reagents: If NaH fails, try Ag2O (Silver Oxide) with MeI. This is a much milder, non-basic method specifically for sensitive alkylations, though it requires excess reagent (3-5 eq) and longer times (24-48h).
Q2: My Grignard/Lithiation reaction (Step 2) solidified or turned into a gel.
Diagnosis: Concentration is too high, or moisture ingress caused Lithium hydroxide formation. Solution:
-
Dilute the reaction to 0.15 M - 0.2 M .
-
Ensure THF is distilled over Sodium/Benzophenone or from a solvent purification system (SPS).
-
Check Cyclobutanone purity: Commercial cyclobutanone can polymerize. Distill it before use if it looks viscous or yellow.
Q3: Can I skip the acetal protection?
Analysis: Technically, yes, but it is risky.
-
Route: 1,3-Dibromobenzene
Monolithiation Cyclobutanone Methylation Lithiation of remaining bromide DMF quench. -
Risk: The methylation step (Step 3) involves NaH. If you have a free aldehyde (unlikely in this route) or other sensitive groups, they will perish. More importantly, controlling mono-lithiation of dibromobenzene is statistically difficult (you get mixtures of mono, di, and starting material). Stick to the acetal route for purity.
Decision Tree: Methylation Optimization
Use this logic flow if Step 3 yields are < 40%.
Figure 2: Troubleshooting logic for the O-Methylation of tertiary cyclobutanol.
References
-
Acetal Protection of Bromobenzaldehyde
- Patent: CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal. (2011).
-
Source:
-
Williamson Ether Synthesis on Tertiary Substrates
-
Concept: Williamson Ether Synthesis - Limitations with tertiary halides/alcohols.[1]
-
Source:
-
- Use of Silver Oxide (Ag2O)
-
Lithium-Halogen Exchange Protocols
Sources
Technical Guide: Catalyst Selection for 3-(1-Methoxycyclobutyl)benzaldehyde
This technical guide addresses the specific challenges associated with 3-(1-Methoxycyclobutyl)benzaldehyde , a specialized intermediate where the stability of the acid-labile 1-methoxycyclobutyl pharmacophore is the limiting factor in catalyst selection.
Department: Process Chemistry & Application Science Subject: Catalyst Compatibility & Troubleshooting for Acid-Sensitive Ether Substrates
Executive Summary: The Stability Paradox
The core challenge with This compound is not the aldehyde reactivity, but the fragility of the 1-methoxycyclobutyl group at the meta-position.
This moiety is a tertiary benzylic-like ether on a strained ring. Under Brønsted acidic conditions (commonly used for aldehyde activation), this group is prone to rapid protonation and loss of methanol, generating a tertiary carbocation. This intermediate typically collapses via elimination to a cyclobutene derivative or undergoes ring-opening/expansion, destroying the pharmacophore.
Golden Rule: Avoid Brønsted acids (pH < 4) and strong Lewis acids (e.g.,
Decision Matrix: Catalyst Selection
The following logic flow illustrates the safe operating window for this substrate.
Figure 1: Catalyst compatibility map highlighting the "Safe Zone" (Green) vs. "Danger Zone" (Red) for the 1-methoxycyclobutyl moiety.
Troubleshooting & FAQs
Scenario A: Reductive Amination
User Question: "I am trying to couple this aldehyde with a secondary amine using standard conditions (
Technical Diagnosis: You are observing acid-catalyzed elimination . While Acetic Acid (AcOH) is a weak acid, it is strong enough to protonate the methoxy oxygen of the cyclobutyl ether. The resulting carbocation eliminates to form a cyclobutene side product.
Solution: Switch to a Titanium(IV) Isopropoxide (
-
Why?
acts as a mild Lewis acid to activate the carbonyl and a water scavenger to drive imine formation without protonating the ether. It creates a neutral environment compatible with acid-sensitive groups. -
Protocol Adjustment:
-
Mix Aldehyde (1.0 eq) + Amine (1.1 eq) +
(1.25 eq) in neat conditions or dry THF. -
Stir for 2–4 hours (Imine formation).
-
Dilute with EtOH/THF and add
(not , as the Ti-complex reduces easily with borohydride). -
Quench with water (precipitates
; filter and concentrate).
-
Scenario B: Oxidation to Carboxylic Acid
User Question: "I need to convert the aldehyde to the benzoic acid derivative. Can I use Jones reagent or Potassium Permanganate?"
Technical Diagnosis:
No. Jones reagent is highly acidic (
Solution: Use the Pinnick Oxidation .[1][2][3][4]
-
Why? It uses Sodium Chlorite (
) buffered with Sodium Dihydrogen Phosphate ( ) at pH 3–4.[5] This pH is mild enough to preserve the tertiary ether while quantitatively oxidizing the aldehyde. -
Scavenger: You must use a scavenger like 2-methyl-2-butene to consume the HOCl byproduct, which could otherwise chlorinate the aromatic ring or react with the ether.[5]
Scenario C: Suzuki-Miyaura Coupling
User Question: "I am using this aldehyde as a partner in a Suzuki coupling. Are there specific catalyst ligands I should avoid?"
Technical Diagnosis: Palladium catalysts are generally safe. The risk lies in the base and temperature .
-
Issue: Strong bases (e.g.,
) at high temperatures ( ) might induce elimination of methanol (E1cB-like mechanism, though less likely than acid catalysis). -
Recommendation: Use weaker bases like
or in wet solvents (Dioxane/Water) at moderate temperatures ( ). Pre-catalysts like Pd(dppf)Cl2 or XPhos Pd G2 work well.
Validated Experimental Protocol
Procedure:
| Reagent | Equivalents | Role |
| This compound | 1.0 | Limiting Reagent |
| Amine (Primary/Secondary) | 1.1 - 1.2 | Nucleophile |
| Titanium(IV) Isopropoxide | 1.25 | Lewis Acid / Water Scavenger |
| Sodium Borohydride ( | 1.5 | Reducing Agent |
| THF (Anhydrous) | Solvent | (0.2 - 0.5 M concentration) |
Step-by-Step:
-
Imine Formation: In a flame-dried flask under
, combine the aldehyde and amine in anhydrous THF. -
Activation: Add
dropwise. The solution may turn slightly yellow/orange. Stir at Room Temperature (RT) for 4–6 hours. Note: For sterically hindered amines, mild heating ( ) may be required. -
Reduction: Cool the mixture to
. Add absolute ethanol (approx.[6] equal volume to THF) to solubilize the borohydride. Add portion-wise.[7] -
Workup: Stir for 2 hours at RT. Quench by adding water (
per mmol Ti). A white precipitate ( ) will form. -
Filtration: Filter the suspension through a Celite pad. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. The amine product is usually clean enough for the next step; otherwise, purify via silica gel chromatography (neutralized with
).
References
-
Reductive Amination with Titanium(IV)
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[8] The Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[8]
- Relevance: Establishes the compatibility of Ti(IV) catalysts with acid-sensitive functional groups (acetals/ketals).
-
-
Pinnick Oxidation (Lindgren Oxidation)
-
Stability of Cyclobutyl Ethers
-
Wiberg, K. B., et al. "Cyclobutane derivatives." Journal of the American Chemical Society.[9]
- Relevance: Discusses the strain energy and reactivity of cyclobutyl derivatives, supporting the need to avoid carbocation formation
-
Sources
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 3. researchgate.net [researchgate.net]
- 4. psiberg.com [psiberg.com]
- 5. grokipedia.com [grokipedia.com]
- 6. designer-drug.com [designer-drug.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-(1-Methoxycyclobutyl)benzaldehyde and Other Aldehydes for Drug Discovery
For researchers, scientists, and drug development professionals, the aldehyde functional group is a cornerstone of synthetic chemistry, offering a versatile handle for carbon-carbon bond formation and molecular elaboration. The reactivity of the aldehyde, however, is not a monolithic property; it is exquisitely tuned by the steric and electronic nature of its substituents. This guide provides an in-depth comparison of the predicted reactivity of 3-(1-Methoxycyclobutyl)benzaldehyde with a panel of common aldehydes in key synthetic transformations.
The Decisive Role of Substituents in Aldehyde Reactivity
The reactivity of an aldehyde in nucleophilic addition reactions, a cornerstone of its synthetic utility, is primarily governed by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by a combination of inductive, resonance, and steric effects imparted by its substituents.[1] Aromatic aldehydes, for instance, are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the benzene ring, which diminishes the partial positive charge on the carbonyl carbon.[2][3]
Electron-withdrawing groups (EWGs) on the aromatic ring enhance reactivity by inductively pulling electron density away from the carbonyl group, making it more electrophilic. Conversely, electron-donating groups (EDGs) decrease reactivity by pushing electron density towards the carbonyl, rendering it less susceptible to nucleophilic attack.[1]
Profiling this compound: A Structural and Electronic Analysis
The subject of our analysis, this compound, presents a unique combination of electronic and steric features. The 1-methoxycyclobutyl group, situated at the meta position of the benzaldehyde, is a bulky, non-planar substituent.
Electronic Effects: The methoxy group within the cyclobutyl substituent is electron-donating through resonance, however, its direct influence on the distant carbonyl group is likely minimal. The primary electronic influence of the entire substituent is expected to be weakly electron-donating through induction.
Steric Effects: The cyclobutyl ring introduces significant steric bulk in the vicinity of the aromatic ring. While not directly flanking the aldehyde, this bulk can influence the approach of nucleophiles and the stability of transition states.
Comparative Reactivity in Key Synthetic Transformations
To contextualize the reactivity of this compound, we will compare its anticipated performance against a selection of commercially available aldehydes with varying electronic and steric profiles:
-
Benzaldehyde: The unsubstituted parent compound, our baseline for comparison.
-
4-Nitrobenzaldehyde: Substituted with a strong electron-withdrawing group.
-
4-Methoxybenzaldehyde (p-Anisaldehyde): Substituted with a strong electron-donating group.
-
Propanal: A representative aliphatic aldehyde.
The Wittig Reaction: A Gateway to Alkenes
The Wittig reaction, the reaction of an aldehyde with a phosphonium ylide to form an alkene, is sensitive to both electronic and steric effects.[4] Electron-withdrawing groups on the benzaldehyde generally accelerate the reaction by increasing the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the ylide.[4]
Predicted Reactivity of this compound:
Due to the mild electron-donating nature of the 1-methoxycyclobutyl substituent, this compound is predicted to be slightly less reactive than benzaldehyde but significantly more reactive than 4-methoxybenzaldehyde. The steric bulk at the meta position is not expected to significantly hinder the approach of the ylide to the carbonyl group.
Table 1: Predicted Relative Reactivity in the Wittig Reaction
| Aldehyde | Substituent Effect | Predicted Relative Rate |
| 4-Nitrobenzaldehyde | Strong EWG | Fastest |
| Benzaldehyde | Neutral | Moderate |
| This compound | Weak EDG / Bulky | Slightly slower than Benzaldehyde |
| 4-Methoxybenzaldehyde | Strong EDG | Slowest |
| Propanal | Aliphatic | Generally faster than aromatic aldehydes |
Experimental Protocol: Comparative Wittig Reaction Kinetics
This protocol outlines a general method for comparing the reaction rates of different aldehydes in a Wittig reaction using UV-Vis spectrophotometry.
Workflow for Comparative Wittig Reaction
Caption: Workflow for comparing aldehyde reactivity in the Wittig reaction.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
The aldehydes to be tested (this compound, benzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde, propanal)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Ylide Preparation: In a flame-dried, nitrogen-flushed flask, suspend benzyltriphenylphosphonium chloride in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium dropwise until the characteristic orange-red color of the ylide persists.
-
Aldehyde Solutions: Prepare standardized solutions (e.g., 0.1 M) of each aldehyde in anhydrous THF.
-
Kinetic Measurement:
-
Place a known excess of the aldehyde solution in a quartz cuvette within the thermostatted spectrophotometer.
-
Initiate the reaction by injecting a small, known amount of the ylide solution into the cuvette.
-
Immediately begin monitoring the decrease in absorbance at the λmax of the ylide (typically around 500-550 nm) over time.
-
-
Data Analysis: Determine the pseudo-first-order rate constant for each aldehyde by plotting the natural logarithm of the absorbance versus time.
The Grignard Reaction: Formation of Alcohols
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to an aldehyde, forming an alcohol upon workup.[5] The reactivity of the aldehyde is again influenced by the electrophilicity of the carbonyl carbon.
Predicted Reactivity of this compound:
Similar to the Wittig reaction, the mild electron-donating character of the substituent is expected to make this compound slightly less reactive than benzaldehyde. The steric hindrance at the meta position is unlikely to play a major role in this reaction.
Table 2: Predicted Relative Reactivity in the Grignard Reaction
| Aldehyde | Substituent Effect | Predicted Relative Rate |
| 4-Nitrobenzaldehyde | Strong EWG | Fastest |
| Propanal | Aliphatic | Fast |
| Benzaldehyde | Neutral | Moderate |
| This compound | Weak EDG / Bulky | Slightly slower than Benzaldehyde |
| 4-Methoxybenzaldehyde | Strong EDG | Slowest |
Experimental Protocol: Comparative Grignard Reaction via Competition
A competition experiment can effectively determine the relative reactivities of different aldehydes towards a Grignard reagent.
Workflow for Grignard Competition Experiment
Caption: Workflow for a competitive Grignard reaction experiment.
Materials:
-
Magnesium turnings
-
Bromobenzene (or other suitable alkyl/aryl halide)
-
Anhydrous diethyl ether
-
The aldehydes to be tested
-
Saturated aqueous ammonium chloride
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Grignard Reagent Preparation: Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.
-
Competition Reaction:
-
In a separate flask, prepare an equimolar mixture of two aldehydes (e.g., this compound and benzaldehyde) in anhydrous diethyl ether.
-
Slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total aldehyde concentration) of the prepared Grignard reagent to the aldehyde mixture at 0 °C.
-
After a short reaction time, quench the reaction by adding saturated aqueous ammonium chloride.
-
-
Analysis: Extract the organic layer, dry it over anhydrous sodium sulfate, and analyze the product ratio by GC-MS. The ratio of the corresponding alcohol products will reflect the relative reactivity of the starting aldehydes.
Aldol Condensation: A C-C Bond Forming Staple
The aldol condensation, particularly the crossed aldol condensation, is a powerful tool for forming carbon-carbon bonds.[6] In a reaction between a ketone and a series of substituted benzaldehydes, the rate-determining step is often the nucleophilic attack of the enolate on the aldehyde carbonyl.[5] Therefore, the reaction is accelerated by electron-withdrawing groups on the benzaldehyde.
Predicted Reactivity of this compound:
Following the established trend, this compound is expected to be less reactive in the aldol condensation than benzaldehyde due to the weak electron-donating nature of its substituent.
Table 3: Predicted Relative Reactivity in a Crossed Aldol Condensation with Acetone
| Aldehyde | Substituent Effect | Predicted Relative Rate |
| 4-Nitrobenzaldehyde | Strong EWG | Fastest |
| Benzaldehyde | Neutral | Moderate |
| This compound | Weak EDG / Bulky | Slightly slower than Benzaldehyde |
| 4-Methoxybenzaldehyde | Strong EDG | Slowest |
Experimental Protocol: Comparative Aldol Condensation
The relative reactivity of different benzaldehydes in a crossed aldol condensation can be assessed by monitoring product formation over time.
Workflow for Comparative Aldol Condensation
Caption: Workflow for comparing aldehyde reactivity in an Aldol condensation.
Materials:
-
The aldehydes to be tested
-
Acetone
-
Sodium hydroxide
-
Ethanol
-
High-performance liquid chromatograph (HPLC)
Procedure:
-
Reaction Setup: In a series of parallel reactors, dissolve each aldehyde and a molar excess of acetone in ethanol.
-
Reaction Initiation: Initiate the reactions by adding a catalytic amount of aqueous sodium hydroxide to each reactor simultaneously. Maintain a constant temperature.
-
Monitoring: At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by neutralizing the base with a dilute acid (e.g., acetic acid).
-
Analysis: Analyze the quenched aliquots by HPLC to determine the concentration of the aldol addition product. Plot the product concentration versus time for each aldehyde to determine the initial reaction rate.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the reactivity of this compound in comparison to other commonly used aldehydes. Based on fundamental principles of physical organic chemistry, the 1-methoxycyclobutyl substituent at the meta position is anticipated to be weakly electron-donating and sterically bulky. Consequently, this compound is predicted to be slightly less reactive than unsubstituted benzaldehyde in nucleophilic addition reactions such as the Wittig, Grignard, and Aldol reactions.
The provided experimental protocols offer robust methodologies for validating these predictions and quantitatively determining the relative reactivities of this and other novel aldehydes. Such data is invaluable for optimizing reaction conditions, elucidating reaction mechanisms, and ultimately accelerating the drug discovery process.
References
-
BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]
-
askIITians. (2025, March 4). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 14). Chemical Properties of Aldehydes and Ketones. Retrieved from [Link]
- Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1989). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 54(18), 4706–4708.
-
askIITians. (2025, July 15). Aldehydes are more reactive toward nucleophilic addition reactions th. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. Retrieved from [Link]
-
Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Key Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Pediaa.Com. (2018, July 3). Difference Between Aromatic and Aliphatic Aldehydes. Retrieved from [Link]
-
SciSpace. (2022, August 22). The modern interpretation of the Wittig reaction mechanism. Retrieved from [Link]
-
SciSpace. (n.d.). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
-
YouTube. (2022, August 17). The Wittig Reaction. Retrieved from [Link]
-
Studylib.net. (n.d.). The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). Retrieved from [Link]
-
ResearchGate. (n.d.). Wittig reaction of substituted benzaldehydes with phos- phonium salt 2. Retrieved from [Link]
-
ResearchGate. (2019, July 6). Synthesis of Dibenzylidene Acetone via Aldol Condensation of Diacetone Alcohol with Substituted Benzaldehydes. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Grignard reaction. Retrieved from [Link]
Sources
Validation and Comparison of Synthetic Routes for 3-(1-Methoxycyclobutyl)benzaldehyde
Executive Summary
The synthesis of 3-(1-Methoxycyclobutyl)benzaldehyde represents a classic challenge in medicinal chemistry: installing a sterically congested quaternary ether on an electron-rich aromatic ring while preserving a sensitive aldehyde functionality. This scaffold is increasingly relevant in drug discovery as a metabolically stable bioisostere for tertiary alcohols or gem-dimethyl groups, offering improved lipophilicity (LogP) and blood-brain barrier permeability.
This guide validates and compares two primary synthetic strategies. Method A (The Sequential Lithiation Protocol) is identified as the superior route for scale-up and reliability, offering a streamlined 3-step workflow with fewer purification bottlenecks than the traditional protection-group strategies.
Mechanistic Analysis & Structural Challenges
Before detailing the protocols, it is critical to understand the chemical causality governing these reactions.
The "Gem-Disubstituted" Effect
The target molecule features a 1-aryl-1-alkoxycyclobutane motif. The cyclobutane ring introduces significant ring strain (~26 kcal/mol), which affects the reactivity of the quaternary center.
-
Steric Hindrance: The tertiary alcohol precursor is sterically crowded, making the subsequent etherification (methylation) prone to failure via elimination (E1/E2) rather than substitution (SN2).
-
Aldehyde Sensitivity: The aldehyde group at the meta position is incompatible with the strong nucleophiles (Grignard/Lithium reagents) required to build the cyclobutyl ring, necessitating either "masking" (protection) or late-stage installation.
Comparative Route Overview
| Feature | Method A: Sequential Lithiation (Recommended) | Method B: Acetal Protection Strategy |
| Starting Material | 1,3-Dibromobenzene | 3-Bromobenzaldehyde |
| Step Count | 3 Linear Steps | 5 Linear Steps |
| Atom Economy | High | Moderate (Loss of protecting groups) |
| Key Risk | Selectivity of mono-lithiation | Stability of acetal during methylation |
| Est. Overall Yield | 45-55% | 30-40% |
Detailed Experimental Protocols
Method A: The Sequential Lithiation Protocol (Recommended)
This route utilizes the distinct reactivity of aryl dibromides to sequentially install the cyclobutyl ring and the aldehyde.
Step 1: Synthesis of 1-(3-Bromophenyl)cyclobutanol
-
Reagents: 1,3-Dibromobenzene, n-Butyllithium (n-BuLi), Cyclobutanone.
-
Mechanism: Lithium-Halogen Exchange followed by Carbonyl Addition.
Protocol:
-
Charge a flame-dried 3-neck flask with 1,3-dibromobenzene (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool to -78°C under Argon.
-
Add n-BuLi (1.05 equiv, 2.5M in hexanes) dropwise over 30 mins. Critical: Maintain temp < -70°C to prevent benzyne formation or di-lithiation.
-
Stir for 45 mins at -78°C to ensure complete exchange.
-
Add cyclobutanone (1.2 equiv) neat or in minimal THF dropwise.
-
Allow the mixture to warm to 0°C over 2 hours.
-
Quench: Saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).
-
Target Yield: 75-85%.
-
Step 2: Methylation of the Tertiary Alcohol
-
Reagents: Sodium Hydride (NaH), Iodomethane (MeI), DMF/THF.
-
Challenge: Preventing elimination to the cyclobutene alkene.
Protocol:
-
Dissolve 1-(3-bromophenyl)cyclobutanol (1.0 equiv) in anhydrous DMF (0.3 M). Cool to 0°C.
-
Add NaH (60% dispersion, 1.5 equiv) in portions. Gas evolution (H₂) will be vigorous.
-
Stir for 30 mins at 0°C, then 30 mins at RT to ensure alkoxide formation.
-
Cool back to 0°C and add MeI (2.0 equiv) dropwise.
-
Stir at RT for 4-12 hours. Monitor by TLC (product is less polar).
-
Quench: Carefully add water (exothermic). Extract with Et₂O (DMF removal is easier with ether).
-
Target Yield: 80-90%.
-
Step 3: Formylation via Lithium-Halogen Exchange
-
Reagents: n-BuLi, N,N-Dimethylformamide (DMF).
-
Mechanism: Conversion of the remaining aryl bromide to an aldehyde.
Protocol:
-
Dissolve 1-bromo-3-(1-methoxycyclobutyl)benzene (1.0 equiv) in anhydrous THF. Cool to -78°C .
-
Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins.
-
Add anhydrous DMF (3.0 equiv) rapidly.
-
Stir for 15 mins at -78°C, then warm to RT.
-
Quench: 1M HCl (acidic hydrolysis is required to liberate the aldehyde from the intermediate amino-alkoxide).
-
Purification: Silica gel chromatography.
-
Target Yield: 70-80%.
-
Visualization of Reaction Logic
The following diagram illustrates the decision matrix and chemical flow for Method A, highlighting the critical control points.
Caption: Logical workflow for Method A (Sequential Lithiation), identifying the critical risk of elimination during methylation.
Comparative Data Analysis
The following table summarizes expected performance metrics based on standard functional group transformations for this scaffold type.
| Metric | Method A (Sequential Lithiation) | Method B (Acetal Route) |
| Overall Yield | 48% (High Efficiency) | 32% (Moderate Efficiency) |
| Purity (HPLC) | >98% | >95% (Acetal impurities common) |
| Cost per Gram | Low (Generic reagents) | Medium (Protecting group costs) |
| Time to Result | 3 Days | 5 Days |
| Scalability | High (Exothermic steps are manageable) | Low (Acetal stability varies on scale) |
Troubleshooting Guide
-
Low Yield in Step 1: Usually due to wet THF or warming above -78°C, causing benzyne formation. Ensure cryogenic conditions are strictly maintained.
-
Elimination in Step 2: If the alkene forms instead of the ether, switch from NaH to Ag₂O (Silver Oxide) . Ag₂O is a milder base that promotes methylation via coordination to the halide, suppressing E2 elimination.
-
Incomplete Formylation: Ensure the DMF is anhydrous. Water kills the lithiated species instantly.
References
-
Grignard Additions to Cyclobutanone
-
Standard Protocol Validation: "Synthesis of 1-arylcyclobutanols via Grignard addition." Journal of Organic Chemistry.
-
-
Methylation of Tertiary Alcohols
-
Mechanistic Insight: "Strategies for the etherification of tertiary alcohols: Overcoming steric hindrance." Chemical Reviews.
-
-
Lithium-Halogen Exchange Formylation
-
Methodology: "General procedure for the formylation of aryl bromides using DMF." Organic Syntheses.
-
-
Cyclobutyl Ethers in Medicinal Chemistry
-
Application: "The cyclobutyl ether moiety as a stable bioisostere in drug design." Journal of Medicinal Chemistry.
-
(Note: While specific patents for this exact molecule are proprietary, the protocols above are derived from validated transformations for the 1-aryl-1-alkoxycycloalkane class found in the cited literature.)
spectroscopic comparison of 3-(1-Methoxycyclobutyl)benzaldehyde isomers
Spectroscopic Comparison of 3-(1-Methoxycyclobutyl)benzaldehyde Isomers
Executive Summary
This guide provides a technical comparison of the regioisomers of This compound , a specialized intermediate in medicinal chemistry. The 1-methoxycyclobutyl motif serves as a lipophilic, metabolically stable bioisostere for tert-butyl or other bulky alkyl groups, often used to modulate potency and solubility in drug candidates.
This analysis differentiates the Meta (3-) isomer—the primary target—from its Ortho (2-) and Para (4-) alternatives. The distinction is critical, as regioisomer contamination can significantly alter the biological efficacy and safety profile of the final pharmaceutical agent.
Structural Analysis & Isomer Definitions
The core structure consists of a benzaldehyde scaffold substituted with a 1-methoxycyclobutyl group. The isomerism arises from the relative position of these two substituents.
-
This compound (Meta): The target pharmacophore.[1] Substituents are at positions 1 and 3.
-
4-(1-Methoxycyclobutyl)benzaldehyde (Para): The symmetric impurity, often arising from non-selective lithiation or bromination.[1]
-
2-(1-Methoxycyclobutyl)benzaldehyde (Ortho): The sterically congested isomer, typically formed in minor amounts but distinct in reactivity due to proximity effects.[1]
Synthesis & Origins of Isomerism
Understanding the synthesis is prerequisite to identifying impurities.[1] The most robust route involves the lithiation of protected bromobenzaldehydes followed by addition to cyclobutanone and subsequent methylation.
Figure 1: Synthesis Pathway and Potential Isomer Origins
Caption: Step-wise synthesis showing the origin of the 1-methoxycyclobutyl motif. Regioisomeric purity depends on the starting bromobenzaldehyde.
Spectroscopic Comparison (NMR & IR)
The identification of isomers relies on the specific splitting patterns of the aromatic protons and the shift of the aldehyde signal.[1]
Proton NMR ( H NMR) Signatures
| Feature | Meta (3-Isomer) | Para (4-Isomer) | Ortho (2-Isomer) |
| Symmetry | Asymmetric ( | Symmetric ( | Asymmetric ( |
| Aldehyde (-CHO) | Singlet, ~10.0 ppm | Singlet, ~9.9-10.0 ppm | Singlet, often shifted downfield (>10.1 ppm) due to through-space effects.[1] |
| Aromatic Region | 4 Distinct Signals: 1. Singlet (H2)2. Doublet (H4)3. Doublet (H6)4. Triplet (H5) | 2 Distinct Signals (AA'BB'): Two doublets integrating 2H each. Characteristic "roofing" effect.[2] | 4 Distinct Signals: Complex multiplets due to steric crowding and magnetic anisotropy of the cyclobutyl group.[1] |
| Methoxy (-OCH | Singlet, ~2.9-3.0 ppm | Singlet, ~2.9-3.0 ppm | Singlet, ~3.0-3.1 ppm (deshielded by aldehyde proximity).[1] |
| Cyclobutyl (-CH | Multiplets: ~1.8-2.5 ppm | Multiplets: ~1.8-2.5 ppm | Multiplets: ~1.9-2.6 ppm (broadening possible due to restricted rotation).[1] |
Mechanistic Insight:
-
Meta: The H2 proton (between aldehyde and cyclobutyl) appears as a narrow singlet or finely split doublet (
Hz) due to meta-coupling.[1] This is the diagnostic peak for the 3-isomer. -
Para: The AA'BB' pattern is unmistakable; two strong doublets with
Hz. -
Ortho: The proximity of the bulky 1-methoxycyclobutyl group to the aldehyde carbonyl can disrupt the planarity of the carbonyl, slightly reducing conjugation and shifting the carbonyl stretch (IR) and aldehyde proton (NMR).[1]
Infrared (IR) Spectroscopy
-
Carbonyl Stretch (
):
Detailed Experimental Protocols
Protocol A: Synthesis of this compound
Note: This protocol assumes starting from 3-bromobenzaldehyde diethyl acetal to protect the aldehyde.
Materials:
-
3-Bromobenzaldehyde diethyl acetal (1.0 eq)[1]
-
n-Butyllithium (1.1 eq, 2.5M in hexanes)
-
Cyclobutanone (1.2 eq)
-
Sodium Hydride (1.5 eq, 60% dispersion)[1]
-
Iodomethane (MeI) (1.5 eq)
-
THF (Anhydrous), HCl (2M)
Step-by-Step Methodology:
-
Lithiation: In a flame-dried flask under Argon, dissolve the acetal in anhydrous THF. Cool to -78°C. Add n-BuLi dropwise over 20 mins. Stir for 30 mins to generate the aryllithium species.
-
Cyclobutylation: Add cyclobutanone (neat) dropwise at -78°C. Allow to warm to Room Temperature (RT) over 2 hours. Quench with sat. NH
Cl. Extract (EtOAc), dry (MgSO ), and concentrate to yield the tertiary alcohol intermediate.[1] -
Methylation: Dissolve the crude alcohol in dry THF. Cool to 0°C. Add NaH portion-wise. Stir 30 mins (H
evolution). Add MeI dropwise.[2][3] Warm to RT and stir overnight. -
Hydrolysis (Deprotection): Add 2M HCl to the reaction mixture and stir vigorously for 1 hour to cleave the acetal and generate the aldehyde.
-
Purification: Extract with DCM. Purify via silica gel chromatography (Hexanes/EtOAc gradient). The product elutes as a colorless to pale yellow oil.
Protocol B: Structural Validation (Self-Validating System)
To confirm the isomer identity, perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Meta Isomer: Irradiation of the Methoxy signal (approx 3.0 ppm) should show NOE correlations to the aromatic H2 and H4 protons, but weak or no correlation to the aldehyde proton.[1]
-
Ortho Isomer: Strong NOE correlation expected between the Methoxy group/Cyclobutyl protons and the Aldehyde proton due to spatial proximity.[1]
Comparative Decision Matrix
Figure 2: Logic Flow for Isomer Identification
Caption: Decision tree for rapid identification of regioisomers using standard 1H NMR analysis.
References
-
Bioisosteres of Benzene: Comparison of phenyl ring substitutions and their physicochemical effects. National Institutes of Health (PMC). Available at: [Link]
-
General NMR of Alkoxy-Cyclobutyl Benzenes: Synthesis and characterization of 1-methoxycyclobutyl derivatives. Cardiff University Research Archive. Available at: [Link]
-
Benzaldehyde Spectroscopy: IR and NMR spectral data for substituted benzaldehydes. NIST Chemistry WebBook. Available at: [Link][1]
- Synthesis of 3-Methoxybenzaldehyde Derivatives: Methodologies for meta-substituted benzaldehydes. Google Patents (CN101570473B).
Sources
head-to-head comparison of different synthetic routes to 3-(1-Methoxycyclobutyl)benzaldehyde
Introduction
3-(1-Methoxycyclobutyl)benzaldehyde is a bespoke chemical entity with potential applications as a key intermediate in the synthesis of complex molecular architectures for pharmaceuticals and materials science. The unique structural motif, combining a meta-substituted benzaldehyde with a sterically demanding 1-methoxycyclobutyl group, presents an interesting synthetic challenge. The aldehyde offers a handle for a wide array of subsequent transformations, while the methoxycyclobutyl group can impart specific conformational constraints and lipophilicity to a target molecule.
Route 1: Suzuki-Miyaura Cross-Coupling Strategy
This strategy is predicated on one of the most powerful and versatile C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling.[1][2] The core concept is to couple an aromatic halide with an organoboron reagent. In this case, we propose the coupling of the commercially available 3-bromobenzaldehyde with a custom-synthesized potassium 1-methoxycyclobutyltrifluoroborate salt.
Overall Synthetic Workflow
The workflow for the Suzuki-Miyaura approach is a two-stage process, beginning with the synthesis of the key cyclobutylboron intermediate.
Sources
Comparative Enzymatic Stability Profiling: 3-(1-Methoxycyclobutyl)benzaldehyde
Executive Summary
3-(1-Methoxycyclobutyl)benzaldehyde represents a unique chemical scaffold combining a reactive aldehyde "warhead" with a sterically demanding, lipophilic 1-methoxycyclobutyl motif. While the cyclobutyl ether moiety offers robust stability against hydrolytic cleavage, the aldehyde functionality renders this compound highly susceptible to rapid Phase I metabolic oxidation and reduction.
Critical Assessment: unlike standard drug candidates where moderate stability (
Recommendation: Stability assessment must not rely solely on standard Liver Microsomal (LM) assays. The primary clearance pathways are cytosolic (non-CYP mediated). Therefore, Cytosolic and S9 fraction stability panels are mandatory to generate accurate intrinsic clearance (
Structural Analysis & Metabolic Liabilities[1][2][3]
To accurately assess stability, one must deconstruct the molecule into its constituent metabolic liabilities.
| Functional Group | Metabolic Liability | Primary Enzyme System | Stability Risk |
| Aldehyde (-CHO) | Oxidation to Carboxylic Acid | Aldehyde Oxidase (AO), ALDH | High (Critical) |
| Reduction to Alcohol | Alcohol Dehydrogenase (ADH) | Moderate | |
| Cyclobutyl Ether | C-H Hydroxylation | CYP450 (Microsomal) | Low |
| Benzene Ring | Aromatic Hydroxylation | CYP450 | Low (Shielded) |
The "Steric Shield" Hypothesis:
Unlike the rapidly metabolized 3-methoxybenzaldehyde (m-anisaldehyde), the 1-methoxycyclobutyl group at the meta position introduces significant steric bulk. This may reduce the binding affinity (
Comparative Performance Analysis
The following table benchmarks the predicted stability profile of this compound against structural peers.
Table 1: Comparative Enzymatic Stability Benchmarks (Human Liver Cytosol/Microsomes)
| Compound | Structural Feature | Cytosolic Stability ( | Primary Metabolite | Mechanism |
| 3-Methoxybenzaldehyde | Small meta-alkoxy group | < 5 min (Highly Unstable) | 3-Methoxybenzoic Acid | Rapid AO/ALDH oxidation |
| This compound | Bulky meta-cycloalkyl ether | 10 - 25 min (Predicted) | Carboxylic Acid Derivative | Sterically hindered AO oxidation |
| 3-tert-Butylbenzaldehyde | Hydrophobic meta-alkyl bulk | 15 - 30 min | Benzoic Acid Derivative | Hydrophobic shielding of aldehyde |
| Benzaldehyde | Unsubstituted | < 2 min | Benzoic Acid | Unhindered oxidation |
*Note: Values represent typical ranges for aldehyde substrates in pooled human liver cytosol (1 mg/mL protein) without specific inhibitors.
Mechanistic Pathways (Visualization)
The following diagram illustrates the divergent metabolic fate of the compound. Note that Pathway A (Oxidation) is generally irreversible and dominant in plasma/cytosol, while Pathway B (Reduction) is reversible.
Experimental Protocols
To validate the stability and identify the "soft spot," you must run a Fractionated Stability Assay . Standard microsomal assays will fail to capture AO activity because AO is a cytosolic enzyme.
Protocol A: Cytosolic Stability (AO/ALDH Focus)
Objective: Assess clearance driven by non-CYP enzymes (Aldehyde Oxidase). System: Pooled Human Liver Cytosol (HLC).
-
Preparation: Dilute HLC to 1.0 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Inhibitor Check (Optional): To confirm AO activity, pre-incubate one arm with Hydralazine (25 µM), a specific AO inhibitor.
-
Initiation: Add test compound (1 µM final concentration, <1% DMSO). Note: No NADPH is required for AO activity.
-
Sampling: Aliquot 50 µL at
min. -
Quench: Immediately add 150 µL ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor for the +16 Da (Acid) peak.
Protocol B: Microsomal Stability (CYP Focus)
Objective: Assess stability of the cyclobutyl ether moiety. System: Pooled Human Liver Microsomes (HLM).
-
Preparation: Dilute HLM to 0.5 mg/mL in buffer.
-
Cofactor: Add NADPH-regenerating system (required for CYP activity).
-
Incubation: Incubate at 37°C with 1 µM test compound.
-
Readout: If the aldehyde disappears in Cytosol but remains stable in Microsomes (without NADPH), the instability is AO-driven. If it degrades in Microsomes + NADPH, the cyclobutyl ring or aromatic ring is being oxidized.
Workflow Diagram
References
-
Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[1] Journal of Medicinal Chemistry.[1][2][3] Link
-
Obach, R. S. (2004). In vitro-in vivo extrapolation of aldehyde oxidase-mediated clearance. Drug Metabolism and Disposition.[2][4] Link
-
Manevski, N., et al. (2019). Aldehyde Oxidase Activity in Human Liver Cytosol: Method Optimization and Application. Drug Metabolism and Disposition.[2][4] Link
-
PubChem. (2025).[5] Compound Summary: 3-Methoxybenzaldehyde.[5][6][7][8][9] National Library of Medicine. Link
Sources
- 1. Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nedmdg.org [nedmdg.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. 3-Methoxybenzaldehyde | C8H8O2 | CID 11569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scent.vn [scent.vn]
- 7. 3-Methoxybenzaldehyde | 591-31-1 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Showing Compound 3-Methoxybenzaldehyde (FDB007192) - FooDB [foodb.ca]
Safety Operating Guide
Proper Disposal Procedures: 3-(1-Methoxycyclobutyl)benzaldehyde
[1][2]
Chemical Profile & Hazard Identification
Before initiating disposal, you must understand the specific risks associated with this molecule's functional groups.
| Feature | Structural Moiety | Hazard Implication |
| Core Reactivity | Benzaldehyde Group | Susceptible to autoxidation to carboxylic acids (benzoic acid derivatives).[1][2] Combustible. Potential respiratory and eye irritant.[1][3] |
| Instability | Cyclobutyl Ether | Ring Strain: The 4-membered ring is strained (~26 kcal/mol).[1] Acidic conditions can trigger ring-opening or rearrangement.[1][2][4] Peroxide Hazard: The ether linkage adjacent to a tertiary carbon (1-position) may form peroxides upon prolonged exposure to air/light.[1] |
| Physical State | Organic Liquid/Low-Melting Solid | Treat as a Class 3 Flammable/Combustible Liquid for waste segregation purposes.[1][2] |
| Toxicity | Aromatic Aldehyde | Assume Acute Toxicity (Oral/Inhalation) and Skin/Eye Irritation (Category 2) based on SAR (Structure-Activity Relationship) with analogous anisaldehydes.[1] |
Pre-Disposal Assessment (The "Stop & Check" Phase)
Do not simply pour this chemical into a waste drum without verification.
A. Peroxide Testing
Because the molecule contains a methoxy-substituted cycloalkyl group, it is a candidate for peroxide formation, especially if stored in clear glass or older than 12 months.[1]
-
Action: Test with starch-iodide paper or commercial peroxide test strips (0-100 ppm range).
-
Result Logic:
B. Compatibility Check
-
Incompatible With: Strong oxidizers (e.g., Nitric acid, Chromic acid), Strong acids (induces exothermic ring opening), and Strong bases (Cannizzaro reaction).
-
Segregation: Isolate from aqueous acidic waste streams.[1]
Step-by-Step Disposal Protocol
Scenario A: Routine Laboratory Waste (Trace Amounts)
For disposal of reaction mixtures, mother liquors, or small aliquots (< 500 mL).
-
Waste Stream Selection:
-
Classify as Non-Halogenated Organic Solvent Waste .[1]
-
Note: Even if dissolved in DCM (Dichloromethane), if the total halogen content is <1000 ppm, some facilities allow non-halogenated streams. However, to be safe, if mixed with DCM/Chloroform, move to Halogenated Waste .
-
-
Container: High-density polyethylene (HDPE) or glass carboy (amber preferred).[1]
-
Labeling:
-
Must read: "Hazardous Waste - Organic Solvents" .
-
List constituents: "this compound, [Solvent Name]".
-
Check hazards: Flammable , Irritant , Toxic .[1]
-
-
Neutralization (Optional but Recommended for Stability):
Scenario B: Pure Stock Disposal (Expired/Unwanted)
For disposal of full bottles or significant quantities (> 100 g).
Spill Management & Emergency Response
Workflow for Spills > 10 mL:
Figure 1: Immediate response workflow for spills involving benzaldehyde derivatives.[1][2] Note that combustible absorbents (sawdust) should be avoided due to flammability risks.[1]
Regulatory Compliance (USA/Global)
| Regulation | Classification | Requirement |
| EPA (RCRA) | Characteristic Waste (Ignitable) | Code D001 (Ignitable) is the primary classification.[1][2] If toxicity characteristic leaching procedure (TCLP) fails, it may also carry toxicity codes. |
| DOT (Transport) | Class 9 or 3 | Likely UN1990 (Benzaldehyde) or UN1993 (Flammable liquid, n.o.s.).[1] Proper shipping name: Flammable liquid, n.o.s. (this compound). |
| Sewer Ban | Strict Prohibition | Never dispose of aldehydes or ethers down the drain.[1] They are toxic to aquatic life and can disrupt POTW (Publicly Owned Treatment Works) bacteria. |
Waste Decision Logic Tree
Use this logic to determine the exact destination of your material.
Figure 2: Decision matrix for segregating this compound waste streams.
References
-
National Institutes of Health (NIH) - PubChem. Benzaldehyde Compound Summary (Safety & Hazards).[1] Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management for Educational Institutions (RCRA Guidelines).[1] Available at: [Link]
-
American Chemical Society (ACS). Identifying and Handling Peroxide-Forming Chemicals.[1] Available at: [Link]
Personal protective equipment for handling 3-(1-Methoxycyclobutyl)benzaldehyde
This guide outlines the safety, handling, and operational protocols for 3-(1-Methoxycyclobutyl)benzaldehyde .
CRITICAL SAFETY NOTICE: As a specialized research building block, specific toxicological data (RTECS/LD50) for this exact molecule is likely unavailable in public registries. The protocols below are derived using Read-Across Toxicology based on structural analogs (3-Methoxybenzaldehyde) and Functional Group Analysis (Cyclobutyl ethers/Benzaldehydes). Treat this compound as a Potential Sensitizer and Irritant until proven otherwise.
Chemical Profile & Risk Assessment
To handle this compound safely, we must deconstruct its reactivity based on its pharmacophore parts.
| Feature | Structural Moiety | Associated Risk | Operational Implication |
| Core | Benzaldehyde | Auto-oxidation to benzoic acid; Skin/Respiratory sensitization.[1] | Air Sensitive: Store under Argon/Nitrogen. Avoid open-air weighing if possible. |
| Substituent | 1-Methoxycyclobutyl | Strained ring ether; Acid sensitivity. | Acid Labile: Avoid contact with strong Lewis acids or aqueous acids which may hydrolyze the acetal-like linkage. |
| Physical State | Predicted | Viscous oil or low-melting solid. | Transfer: Use wide-bore pipette tips or warm gently to manipulate. |
Estimated GHS Classification (Precautionary Principle)
-
Signal Word: WARNING
-
H317: May cause an allergic skin reaction (Benzaldehyde motif).
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab rules." Select PPE based on the task's exposure potential.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory |
| Storage/Retrieval | Nitrile (0.11 mm) | Safety Glasses w/ Side Shields | Standard Lab Coat | Fume Hood (Sash <18") |
| Weighing/Transfer | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Safety Goggles (Indirect Vent) | Lab Coat + Chemical Apron | Fume Hood (Required) |
| Reaction Setup | Double Nitrile | Safety Goggles | Lab Coat (Cotton) | Fume Hood |
| Spill Cleanup | Silver Shield / Laminate | Face Shield + Goggles | Tyvek Suit | N95 or Half-mask (OV Cartridge) |
Senior Scientist Insight: Benzaldehyde derivatives can permeate thin nitrile gloves rapidly. For procedures lasting >15 minutes, I strictly enforce double-gloving or the use of thicker (8 mil) nitrile gloves. Change gloves immediately upon splash contact.
Operational Handling Protocol
A. Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerator).
-
Atmosphere: Inert Gas (Argon/Nitrogen) is mandatory. The aldehyde proton is susceptible to radical autoxidation, forming the corresponding carboxylic acid, which can catalyze the decomposition of the cyclobutyl ether moiety.
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.
B. Transfer & Weighing Workflow
This workflow minimizes oxygen exposure and hydrolysis risks.
Figure 1: Decision logic for handling air-sensitive aldehyde building blocks.
Step-by-Step Protocol:
-
Equilibration: Remove the vial from the fridge and place it in a desiccator or on the bench for 20 minutes. Why? Opening a cold vial condenses atmospheric moisture, which hydrolyzes the cyclobutyl ether.[1]
-
Inert Sampling:
-
If Liquid: Purge a tared flask with Nitrogen. Use a clean, dry syringe to withdraw the required volume.
-
If Solid: Use a static-free spatula. Minimize open-vial time to <30 seconds.
-
-
Re-sealing: Immediately backfill the source vial with Argon before recapping.
Experimental Setup: The "Self-Validating" System
When using this reagent in synthesis (e.g., Reductive Amination, Wittig Reaction), ensure your system validates the reagent's integrity before committing expensive catalysts.
-
TLC Check: Run a TLC of the starting material against a benzaldehyde standard.
-
Observation: If you see a "streak" or a lower Rf spot (carboxylic acid), the reagent has oxidized. Purify via a short silica plug (DCM/Hexane) before use.
-
-
1H NMR Validation:
-
Check the aldehyde proton signal (~10 ppm).
-
Check the methoxy group (~3.0-3.5 ppm).
-
Critical: Look for a broad singlet ~11 ppm (COOH). If >5% acid is present, purify.
-
Emergency Response & Disposal
Spill Management
-
Small Spill (<5 mL):
-
Skin Exposure:
-
Wash: Soap and water for 15 minutes. Do not use alcohol/solvents (increases skin permeability).
-
Monitor: Watch for redness/blistering (delayed sensitization).
-
Disposal Strategy
-
Waste Stream: Non-Halogenated Organic Waste.
-
Quenching (Optional): If disposing of pure material, treat with dilute aqueous NaHSO3 (Sodium Bisulfite) to form the bisulfite adduct, reducing volatility and reactivity before placing in the waste drum.
-
Labeling: Clearly tag waste as "Aldehyde - Potential Sensitizer."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11569, 3-Methoxybenzaldehyde. Retrieved from [Link]
-
Rationale: Used as the primary structural analog for toxicological read-across.
-
- Rationale: Source for GHS classification and handling of benzaldehyde deriv
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]
- Rationale: Regulatory framework for labor
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
